molecular formula C6H7NO2S2 B193822 2-Mercapto-4-methyl-5-thiazoleacetic acid CAS No. 34272-64-5

2-Mercapto-4-methyl-5-thiazoleacetic acid

カタログ番号: B193822
CAS番号: 34272-64-5
分子量: 189.3 g/mol
InChIキー: KYBOCQHDFLVQIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Mercapto-4-methyl-5-thiazoleacetic acid is a thiazole derivative. It participates in the preparation of dinuclear [Au-(O4NCS2)]2 and tetranuclear [Au(SSCOOH)]4 complexes.>an isomer of cefodizime

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-methyl-2-sulfanylidene-3H-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-3-4(2-5(8)9)11-6(10)7-3/h2H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBOCQHDFLVQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187836
Record name 5-Thiazoleacetic acid, 2-mercapto-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34272-64-5
Record name 2-Mercapto-4-methyl-5-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34272-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazoleacetic acid, 2-mercapto-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazoleacetic acid, 2-mercapto-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-4-methyl-2-thioxothiazol-5-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Mercapto-4-methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4-methyl-5-thiazoleacetic acid, with the CAS number 34272-64-5, is a heterocyclic compound of significant interest in the pharmaceutical and chemical industries. It is a crucial intermediate in the synthesis of various compounds, most notably the cephalosporin antibiotic Cefodizime.[1][2] This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and analytical data.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[3] It is characterized by the presence of a thiazole ring, a mercapto group, a methyl group, and a carboxylic acid moiety.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₇NO₂S₂[2][4]
Molecular Weight 189.26 g/mol [2][4]
Melting Point 207 °C (decomposes)[4]
Boiling Point 363.4 °C at 760 mmHg[3]
Appearance White to light yellow crystal powder[3]
CAS Number 34272-64-5[2][4]
Synonyms (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid, 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic Acid, MMTA[2]

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported.

Method 1: Synthesis from Levulinic Acid

This method involves the reaction of levulinic acid with hydrogen peroxide and sodium bromide in carbon tetrachloride, followed by a cyclization reaction with ammonium dithiocarbamate and sodium carbonate.[3]

Experimental Protocol:

  • Bromination of Levulinic Acid: To a solution of levulinic acid (1 mole) in carbon tetrachloride, add sodium bromide (1.2 moles). Slowly add hydrogen peroxide (1.5 moles) to the mixture while maintaining the temperature below 40°C. Stir the reaction mixture for 2-3 hours. After the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Cyclization Reaction: To the crude bromo-levulinic acid, add a solution of ammonium dithiocarbamate (1.1 moles) and sodium carbonate (1.1 moles) in water. Heat the mixture to 60-70°C and stir for 4-5 hours.

  • Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The precipitate is filtered, washed with cold water, and then recrystallized from an appropriate solvent such as ethanol or an ethanol-water mixture to yield pure this compound.

G Levulinic_Acid Levulinic Acid H2O2_NaBr H₂O₂ / NaBr in CCl₄ Levulinic_Acid->H2O2_NaBr Bromination Bromo_Levulinic_Acid Bromo-levulinic Acid Intermediate H2O2_NaBr->Bromo_Levulinic_Acid Ammonium_Dithiocarbamate Ammonium Dithiocarbamate + Na₂CO₃ Bromo_Levulinic_Acid->Ammonium_Dithiocarbamate Reaction Cyclization Cyclization Ammonium_Dithiocarbamate->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Acidification & Recrystallization Crude_Product->Purification Final_Product 2-Mercapto-4-methyl- 5-thiazoleacetic acid Purification->Final_Product

Caption: Workflow for the multi-step synthesis of the target compound.

Analytical Data

While specific spectral data is not widely published in publicly available literature, typical analytical characterization for this compound would involve the following techniques. The expected spectral features are outlined below based on its chemical structure.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.3 ppm), methylene protons of the acetic acid side chain (singlet, ~3.6 ppm), a broad signal for the carboxylic acid proton, and a broad signal for the mercapto/thiol proton.
¹³C NMR Resonances for the methyl carbon, methylene carbon, carboxylic carbon, and the carbons of the thiazole ring. The thione carbon (C=S) would appear at a characteristic downfield shift.
FTIR (cm⁻¹) Broad O-H stretch from the carboxylic acid, C-H stretches, C=O stretch (~1700 cm⁻¹), C=N and C=C stretches of the thiazole ring, and a C=S stretch.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight (189.26 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the direct biological activities or the specific signaling pathways modulated by this compound itself. Its primary documented biological relevance is as a key building block in the synthesis of Cefodizime, a third-generation cephalosporin antibiotic. The biological activity of Cefodizime is well-established and involves the inhibition of bacterial cell wall synthesis.

Some studies on related 2-mercaptobenzothiazole derivatives have reported antimicrobial and antifungal activities, as well as inhibitory effects on various enzymes. However, direct evidence for such activities for this compound is not yet available.

Applications in Research and Development

The principal application of this compound is in the pharmaceutical industry as a critical starting material for the synthesis of Cefodizime. [1]Additionally, it has been utilized in materials science and analytical chemistry.

  • Synthesis of Macrocyclic Complexes: It serves as a ligand in the self-assembly of novel organotin macrocyclic complexes.

  • Nanoparticle Synthesis: It can be employed as a capping agent in the preparation of fused spherical gold nanoparticles. [4]* Analytical Reagent: It has been used as a reagent for the determination of hydroxylamine. [2] Relationship of Applications

G Compound 2-Mercapto-4-methyl- 5-thiazoleacetic acid Pharma Pharmaceutical Synthesis (Cefodizime Intermediate) Compound->Pharma Materials Materials Science Compound->Materials Analytical Analytical Chemistry Compound->Analytical Macrocycles Synthesis of Macrocyclic Complexes Materials->Macrocycles Nanoparticles Gold Nanoparticle Capping Agent Materials->Nanoparticles Reagent Hydroxylamine Determination Reagent Analytical->Reagent

Caption: Key application areas of this compound.

Conclusion

This compound is a valuable heterocyclic compound with established importance in pharmaceutical synthesis and emerging applications in other scientific fields. This guide has provided a detailed overview of its chemical properties, synthesis, and known applications. Further research into its potential direct biological activities and involvement in cellular signaling pathways could unveil new therapeutic or research applications for this versatile molecule.

References

An In-depth Technical Guide to 2-Mercapto-4-methyl-5-thiazoleacetic acid: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercapto-4-methyl-5-thiazoleacetic acid, a key heterocyclic compound with significant applications in chemical synthesis and as an intermediate in the pharmaceutical industry. This document details its molecular structure, physicochemical properties, synthesis methodologies, and spectroscopic characterization.

Molecular Structure and Properties

This compound is a thiazole derivative characterized by a methyl group at position 4, a mercapto group at position 2, and an acetic acid substituent at position 5 of the thiazole ring.[1] Its structure allows for thione-thiol tautomerism, with the thione form generally being more stable in the solid state. The presence of carboxylic acid and mercapto functional groups makes it a versatile building block in organic synthesis.[1]

Below is a summary of its key molecular and physical properties:

PropertyValueReference(s)
Molecular Formula C₆H₇NO₂S₂[2][3][4]
Molecular Weight 189.26 g/mol [2][3][4]
CAS Number 34272-64-5[2]
Appearance White to light yellow crystalline powder[3][5]
Melting Point 207 °C (decomposes)[2][5]
Boiling Point 363.4 °C at 760 mmHg[6]
Density 1.52 g/cm³[6]
SMILES String Cc1nc(S)sc1CC(O)=O[2][4]
InChI Key KYBOCQHDFLVQIB-UHFFFAOYSA-N[2][4]

Synthesis of this compound

The synthesis of this compound is crucial for its application as a pharmaceutical intermediate, notably as a side chain in the synthesis of antibiotics like Cefodizime.[2] Two representative synthetic routes are detailed below.

Synthesis from Levulinic Acid

One common method involves the bromination of levulinic acid followed by cyclization with a dithiocarbamate.[2][3] This multi-step process, when optimized, can achieve high purity and good overall yield.[2]

Experimental Protocol:

  • Bromination of Levulinic Acid: Levulinic acid is dissolved in a suitable organic solvent such as dichloromethane.[3] A solution of bromine in the same solvent is added dropwise at room temperature. The reaction is stirred for several hours until completion, monitored by the disappearance of the bromine color. The reaction mixture is then washed with a sodium chloride solution and dried over magnesium sulfate.[3] Evaporation of the solvent yields the crude 3-bromolevulinic acid.

  • Cyclization: The crude 3-bromolevulinic acid is then reacted with ammonium dithiocarbamate in an aqueous solution containing sodium carbonate.[2][5] The mixture is stirred at a controlled temperature to facilitate the cyclization reaction.

  • Purification: Upon completion of the reaction, the aqueous solution is acidified to a pH of approximately 1.5 with hydrochloric acid.[5] This causes the product, this compound, to precipitate out of the solution. The solid is collected by filtration, washed with a cold 50% ethanol-water mixture, and dried to afford the final product.[3]

G cluster_synthesis Synthesis from Levulinic Acid A Levulinic Acid B Bromination (Br₂, CH₂Cl₂) A->B C 3-Bromolevulinic Acid B->C D Cyclization (Ammonium Dithiocarbamate, Na₂CO₃) C->D E Acidification (HCl) D->E F 2-Mercapto-4-methyl- 5-thiazoleacetic acid E->F G cluster_synthesis2 Synthesis from Ethyl Acetate A2 Ethyl Acetate B2 Hydrazine Reaction (Hydrazine Hydrate) A2->B2 C2 Acethydrazide B2->C2 D2 Addition Reaction (CS₂, NH₃/MeOH) C2->D2 E2 Cyclization & Purification D2->E2 F2 2-Mercapto-4-methyl- 5-thiazoleacetic acid E2->F2 G cluster_drug_synthesis Role in Drug Synthesis A3 2-Mercapto-4-methyl- 5-thiazoleacetic acid (Side Chain Precursor) C3 Chemical Coupling Reactions A3->C3 B3 Cephalosporin Core (e.g., 7-ACA) B3->C3 D3 Final Drug Product (e.g., Cefodizime) C3->D3

References

An In-depth Technical Guide to 2-Mercapto-4-methyl-5-thiazoleacetic Acid (CAS: 34272-64-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Mercapto-4-methyl-5-thiazoleacetic acid (CAS: 34272-64-5), a versatile heterocyclic compound with significant applications in chemical synthesis and potential relevance in pharmaceutical research. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and applications, and explores its potential biological activities, drawing connections to the immunomodulatory effects of structurally related compounds. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz.

Chemical and Physical Properties

This compound is a thiazole derivative characterized by a mercapto group, a methyl group, and an acetic acid moiety attached to the thiazole ring.[1][2][3] It is a white to light yellow crystalline powder.[3][4]

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 34272-64-5[1][2][3]
Molecular Formula C6H7NO2S2[1][2][3]
Molecular Weight 189.26 g/mol [1][2][3]
IUPAC Name (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid[1]
Synonyms 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid, (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid, 2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid, 2-Mercapto-4-methyl-5-(carboxymethyl)thiazole, THR 221VI[5]

Table 2: Physicochemical Properties

PropertyValueReference
Melting Point 207 °C (decomposes)
Appearance White to light yellow crystalline powder[3][4]
pKa (Predicted) 4.09 ± 0.10[4]

Experimental Protocols

Synthesis of this compound

A high-purity synthesis of this compound can be achieved from levulinic acid.[3] The following protocol is based on a described method with high yield.

2.1.1. Materials and Reagents

  • Levulinic acid (Acetylpropionic acid)

  • Carbon tetrachloride

  • Sodium bromide

  • Hydrogen peroxide solution

  • Ammonium dithiocarbamate

  • Sodium carbonate

  • Hydrochloric acid (for acidification)

  • Water

2.1.2. Procedure

  • Bromination: To a reactor, add 100 kg of levulinic acid and 1000 L of carbon tetrachloride.[3] Under stirring, add 176 kg of sodium bromide.[3] Slowly add 260 kg of hydrogen peroxide solution dropwise.[3] Heat the reaction mixture to 60 °C and maintain this temperature for 2.5 hours.[3]

  • Work-up: After the reaction is complete, add water to wash the mixture and separate the organic and aqueous phases. The aqueous phase can be treated as waste.[3]

  • Cyclization: To the organic phase, directly add 75 kg of ammonium dithiocarbamate, 1000 kg of water, and 22 kg of sodium carbonate.[3]

  • Precipitation and Isolation: After the cyclization reaction is complete, acidify the aqueous phase to a pH of 1.5 with acid to precipitate the product.[3] Filter and dry the precipitate to obtain this compound.[3]

2.1.3. Expected Yield and Purity

This method has been reported to yield 132 kg of this compound with a purity of 99.92% and an overall yield of 80.99%.[3]

G cluster_synthesis Synthesis Workflow Levulinic Acid Levulinic Acid Bromination Bromination Levulinic Acid->Bromination NaBr, H2O2, CCl4, 60°C Intermediate Bromo-intermediate in CCl4 Bromination->Intermediate Cyclization Cyclization Intermediate->Cyclization Ammonium dithiocarbamate, Na2CO3, H2O Crude Product Crude Product Cyclization->Crude Product Acidification & Precipitation Acidification & Precipitation Crude Product->Acidification & Precipitation Acid (pH 1.5) Final Product 2-Mercapto-4-methyl- 5-thiazoleacetic acid Acidification & Precipitation->Final Product G cluster_pathway Potential TLR4 Signaling Pathway Modulation Compound 2-Mercapto-4-methyl- 5-thiazoleacetic acid TLR4 Toll-like Receptor 4 (TLR4) Compound->TLR4 Potential Interaction MyD88 MyD88-dependent pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines ImmuneResponse Enhanced Immune Response Cytokines->ImmuneResponse

References

(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid, a pivotal heterocyclic compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents, most notably cephalosporin antibiotics such as Cefodizime[1]. The structural integrity and purity of this molecule are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a primary synthetic pathway for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its preparation and analysis.

Core Synthesis Pathway

The most commonly cited synthetic route to (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid commences with the readily available starting material, levulinic acid. The synthesis is a two-step process involving an initial bromination reaction to form an intermediate, followed by a condensation and cyclization reaction with a sulfur and nitrogen-containing reagent to construct the thiazole ring[1][2].

  • Step 1: Bromination of Levulinic Acid. The first step involves the bromination of levulinic acid at the alpha-position to the ketone, yielding 3-bromolevulinic acid. This electrophilic substitution is a key step in activating the molecule for the subsequent cyclization.

  • Step 2: Condensation and Cyclization. The intermediate, 3-bromolevulinic acid, is then reacted with ammonium dithiocarbamate. This reaction proceeds via a condensation mechanism, followed by an intramolecular cyclization to form the 2-mercapto-4-methyl-1,3-thiazole ring system, with the acetic acid side chain at the 5-position.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid.

Protocol 1: Synthesis of 3-Bromolevulinic Acid (Intermediate)

This protocol outlines the bromination of levulinic acid.

Materials:

  • Levulinic acid

  • Hydrogen peroxide (30% solution)

  • Sodium bromide

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a well-ventilated fume hood, dissolve levulinic acid in carbon tetrachloride in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Add sodium bromide to the solution and stir to dissolve.

  • Slowly add hydrogen peroxide to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 20-25°C using a water bath.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-bromolevulinic acid, which can be used in the next step without further purification.

Protocol 2: Synthesis of (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid

This protocol details the cyclization of 3-bromolevulinic acid with ammonium dithiocarbamate.

Materials:

  • Crude 3-bromolevulinic acid

  • Ammonium dithiocarbamate

  • Sodium carbonate

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve the crude 3-bromolevulinic acid in water.

  • Add sodium carbonate to the solution and stir until dissolved.

  • Add ammonium dithiocarbamate to the reaction mixture in portions, while maintaining the temperature below 30°C.

  • After the addition is complete, stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with hydrochloric acid. A precipitate should form.

  • Filter the solid precipitate and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid.

  • Dry the purified product under vacuum.

Data Presentation

The following tables summarize key quantitative data for the compounds involved in the synthesis.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
Levulinic AcidC₅H₈O₃116.1233-35White crystalline solid123-76-2
(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acidC₆H₇NO₂S₂189.26207 (dec.)Pale yellow to pale beige solid34272-64-5

Table 2: Reaction Parameters and Expected Outcomes

Reaction StepKey ReagentsSolventTypical Yield (%)Purity (%)
Bromination of Levulinic AcidLevulinic acid, H₂O₂, NaBrCarbon tetrachloride85-95>90 (crude)
Cyclization to (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid3-Bromolevulinic acid, Ammonium dithiocarbamate, Na₂CO₃Water70-85>98

Mandatory Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway Levulinic_Acid Levulinic Acid Brominated_Intermediate 3-Bromolevulinic Acid Levulinic_Acid->Brominated_Intermediate H₂O₂, NaBr CCl₄ Final_Product (2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid Brominated_Intermediate->Final_Product Ammonium Dithiocarbamate Na₂CO₃, H₂O

Caption: Overall synthetic pathway from Levulinic Acid.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization start1 Dissolve Levulinic Acid & NaBr in CCl₄ add_h2o2 Add H₂O₂ dropwise at 20-25°C start1->add_h2o2 react1 Stir for 12-16 hours at RT add_h2o2->react1 workup1 Quench with NaHCO₃ Extract with Dichloromethane react1->workup1 dry1 Dry organic phase Concentrate under vacuum workup1->dry1 intermediate Crude 3-Bromolevulinic Acid dry1->intermediate start2 Dissolve Crude Intermediate & Na₂CO₃ in Water intermediate->start2 add_reagent Add Ammonium Dithiocarbamate start2->add_reagent react2 Stir for 24 hours at RT add_reagent->react2 workup2 Cool and Acidify with HCl react2->workup2 purify Filter and Recrystallize workup2->purify final_product Pure Final Product purify->final_product

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide on 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid, a heterocyclic compound belonging to the thiazole family. The document details its chemical and physical properties, and explores the broader context of the synthesis and biological activities of structurally related compounds, given the limited specific data on the title compound. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of the thiazole scaffold in medicinal chemistry.

Introduction

2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid, also known as 2-(4-Methyl-2-thioxo-2,3-dihydrothiazol-5-yl)acetic acid, is a sulfur-containing heterocyclic organic compound.[1] Its chemical structure, featuring a thiazole ring, is a key pharmacophore in a variety of biologically active molecules. Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties. This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents and agrochemicals.[2]

Physicochemical Properties

A summary of the known physical and chemical properties of 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid is presented in Table 1.

PropertyValueReference
Chemical Name 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid[1]
Aliases 2-(4-Methyl-2-thioxo-2,3-dihydrothiazol-5-yl)acetic acid, 2-Mercapto-4-methyl-1,3-thiazol-5-yl acetic acid, (2-Mercapto-4-methyl-thiazol-5-yl)-acetic acid, MTAA/MMTA cefodizime side chain acid, 5-(Carboxymethyl)-2-mercapto-4-methylthiazole[1]
CAS Number 34272-64-5[1]
Molecular Formula C6H7NO2S2[1]
Molecular Weight 189.25 g/mol [2]
Appearance White to off-white crystalline powder[2]
Odor Mild sulfur-like[2]
Melting Point Approximately 150-160°C[2]
Boiling Point Decomposes before boiling[2]
Solubility Moderately soluble in water; highly soluble in ethanol and DMSO[2]

Synthesis and Experimental Protocols

A general synthetic workflow for related thiazole compounds is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., Thiourea, α-haloketone) Condensation Condensation Reaction Start->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Thiazole Derivative Intermediate Cyclization->Intermediate Modification Functional Group Modification Intermediate->Modification Final_Product Target Compound: 2,3-Dihydro-4-methyl-2-thioxo- 5-thiazoleacetic acid Modification->Final_Product

Caption: Generalized workflow for the synthesis of thiazole derivatives.

Biological Activities and Potential Signaling Pathways

Direct quantitative biological data, such as IC50 or MIC values, for 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid are not extensively reported in the public domain. However, the broader class of thiazole and thiazolidinone derivatives has been the subject of numerous studies, revealing a wide spectrum of pharmacological activities.

Antimicrobial Activity

Thiazole-containing compounds are known to exhibit significant antibacterial and antifungal properties. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL.[3] Some derivatives were particularly potent against multidrug-resistant Gram-positive bacterial strains with MIC values of 2 µg/mL.[3]

Anticancer Activity

The thiazolidinone scaffold, closely related to the title compound, is a well-established pharmacophore in the design of anticancer agents. Derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have shown moderate to strong antiproliferative activity against human leukemia cell lines.[4][5] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.[4][5]

Peroxisome Proliferator-Activated Receptors (PPAR) Modulation

Thiazolidinediones (TZDs) are a class of drugs known to act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[6] Activation of PPARs can influence a wide range of cellular processes. While there is no direct evidence linking 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid to PPAR modulation, its structural similarity to other thiazolidinone-based PPAR ligands suggests this as a potential area for future investigation.

The potential interaction of thiazolidinone-like compounds with PPARγ can be conceptualized in the following signaling pathway diagram.

PPAR_Signaling Ligand Thiazolidinone-like Compound PPARg PPARγ Ligand->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Metabolism Regulation of Glucose & Lipid Metabolism Transcription->Metabolism

Caption: Putative PPARγ signaling pathway for thiazolidinone-like compounds.

Data Presentation

Due to the absence of specific quantitative data for the title compound, Table 2 presents a summary of the antimicrobial activity of structurally related (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids to illustrate the potential of this chemical class.[3]

Compound IDSubstitution on PhenylfuranMIC (µg/mL) vs. S. aureus KCTC 503MIC (µg/mL) vs. Multidrug-resistant Gram-positive strains
4aH42-8
4b4-F42-8
4c4-Cl42
4d4-Br42
4e4-CH342
4f4-OCH342
4g3,4-diCl42-8
4h2,4-diCl42-8

Conclusion and Future Directions

2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid represents a foundational molecule within the medicinally significant thiazole class of compounds. While specific data on its discovery and biological activity are limited, the extensive research on related structures underscores the therapeutic potential of this scaffold. Future research should focus on the development of a robust and scalable synthesis protocol for the title compound. Furthermore, comprehensive biological evaluation, including antimicrobial and anticancer screening, is warranted. Mechanistic studies, particularly investigating its potential role as a PPAR modulator, could unveil novel therapeutic applications. This technical guide serves as a starting point for researchers to explore the untapped potential of 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic acid and its derivatives in the development of new therapeutic agents.

References

No Publicly Available Data for THR-221VI Found

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available scientific literature, clinical trial data, and preclinical studies on a compound designated "THR-221VI" has yielded no specific results. This suggests that "THR-221VI" may be an internal project code, a very early-stage compound not yet disclosed in public forums, or potentially a misnomer.

Efforts to gather information on the basic research applications, mechanism of action, and experimental data for a substance labeled THR-221VI were unsuccessful. Searches of prominent databases for scientific publications and clinical trial registries did not provide any relevant information that would allow for the creation of the requested in-depth technical guide.

Without any foundational data, it is not possible to summarize quantitative findings, detail experimental protocols, or construct diagrams of signaling pathways as requested.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation "THR-221VI" and consult internal documentation or proprietary databases that may contain information not available in the public domain.

Future inquiries will be conducted if and when information regarding THR-221VI becomes publicly accessible.

Spectroscopic and Physicochemical Profile of 2-Mercapto-4-methyl-5-thiazoleacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-Mercapto-4-methyl-5-thiazoleacetic acid (CAS No. 34272-64-5). While a complete, experimentally verified spectroscopic dataset for this compound is not publicly available in a single repository, this document consolidates known data with predicted spectroscopic characteristics based on structurally related compounds. Detailed experimental protocols for obtaining this data are also provided, along with a workflow for one of its key applications.

Physicochemical Properties

This compound is a thiazole derivative that serves as a versatile building block in various chemical syntheses. Its utility is particularly noted in the pharmaceutical sector as an intermediate and as a capping agent in the preparation of gold nanoparticles.[1][2]

PropertyValueReference(s)
Molecular Formula C₆H₇NO₂S₂[3]
Molecular Weight 189.26 g/mol [3]
Appearance White to light yellow crystalline powder[2]
Melting Point 207 °C (decomposes)[2]
CAS Number 34272-64-5[3]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A single absorption maximum has been reported for this compound in an aqueous solution.

λmax (nm)Solvent
320H₂O[2]
Infrared (IR) Spectroscopy

While a specific full IR spectrum for this compound is not available, the following table lists the expected characteristic absorption bands based on its functional groups and data from similar thiazole and mercapto-containing compounds.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400-2500O-H (Carboxylic Acid)Stretching, broad
~2600-2550S-H (Mercapto)Stretching, weak
~1710-1680C=O (Carboxylic Acid)Stretching
~1650-1550C=N (Thiazole Ring)Stretching
~1450-1400C-H (Methyl, Methylene)Bending
~1300-1200C-O (Carboxylic Acid)Stretching
~700-600C-S (Thiazole Ring)Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar thiazole derivatives. The exact chemical shifts will be dependent on the solvent and experimental conditions used.

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0-13.0Singlet, broad1H-COOH
~3.6-3.8Singlet2H-CH₂-
~2.3-2.5Singlet3H-CH₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~170-175Quaternary-COOH
~160-165QuaternaryC=S (Thione form)
~145-150QuaternaryC4-Methyl on Thiazole Ring
~125-130QuaternaryC5-Methylene on Thiazole Ring
~30-35Primary-CH₂-
~15-20Primary-CH₃
Mass Spectrometry (MS)

The expected molecular ion peak and potential major fragments in a mass spectrum are listed below.

m/zIon
189.26[M]⁺ (Molecular Ion)
144[M - COOH]⁺
130[M - CH₂COOH]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or water with appropriate pH adjustment for solubility) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using the same solvent.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the solvent blank.

    • Fill the sample cuvette with the prepared dilute solution.

    • Scan the sample over a wavelength range of 200-800 nm.

    • Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain an accurate mass measurement for elemental composition confirmation.

Application Workflow: Gold Nanoparticle Synthesis

This compound is utilized as a capping agent to stabilize gold nanoparticles. The workflow for this process is illustrated below.

Gold_Nanoparticle_Synthesis Start Start Reagents Reagents: - HAuCl₄ (Gold Precursor) - NaBH₄ (Reducing Agent) - this compound (Capping Agent) Start->Reagents Prepare Mixing Rapid mixing of reagents in aqueous solution Reagents->Mixing Reduction Reduction of Au³⁺ to Au⁰ by NaBH₄ Mixing->Reduction Nucleation Nucleation of Au⁰ atoms to form nanoparticle seeds Reduction->Nucleation Growth Growth of nanoparticles Nucleation->Growth Capping Capping of nanoparticles with This compound via Au-S bond formation Growth->Capping Stabilization Stabilized Gold Nanoparticles Capping->Stabilization Characterization Characterization: - UV-Vis Spectroscopy - Transmission Electron Microscopy (TEM) - Dynamic Light Scattering (DLS) Stabilization->Characterization End End Characterization->End

Caption: Workflow for the synthesis of gold nanoparticles using a capping agent.

References

2-Mercapto-4-methyl-5-thiazoleacetic Acid: A Technical Review of Its Chemistry and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4-methyl-5-thiazoleacetic acid, a heterocyclic compound featuring a thiazole ring, is a molecule of significant interest in synthetic and medicinal chemistry. Its structural motifs, including the mercapto and carboxylic acid groups, make it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its derivatives, which suggest its potential as a lead compound in drug discovery.

Chemical Properties and Synthesis

This compound is a pale yellow to pale beige solid with a melting point of approximately 207°C.[1] It is identified by the CAS Number 34272-64-5.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 34272-64-5[1]
Molecular Formula C6H7NO2S2[2]
Molecular Weight 189.26 g/mol [2]
Melting Point 207 °C (decomposes)[1][3]
Appearance Pale yellow to pale beige solid[1]
Purity Typically >98%[2][3]

A common synthetic route to this compound involves a multi-step process starting from levulinic acid.[1] The process includes a reaction with hydrogen peroxide and sodium bromide in carbon tetrachloride, followed by a cyclization reaction with ammonium dithiocarbamate and sodium carbonate.[1]

Synthesis_Workflow levulinic_acid Levulinic Acid intermediate Brominated Intermediate levulinic_acid->intermediate H2O2, NaBr CCl4 final_product 2-Mercapto-4-methyl- 5-thiazoleacetic acid intermediate->final_product Ammonium dithiocarbamate Na2CO3

A simplified workflow for the synthesis of this compound.

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of various compounds. It is recognized as a key building block in the pharmaceutical industry, notably as a side chain in the synthesis of antibiotics like Cefodizime.[1] Its utility also extends to materials science, where it has been used as a capping agent in the preparation of fused spherical gold nanoparticles and in the synthesis of complex organotin macrocycles.[3]

Biological Activities of Thiazole and Thiadiazole Derivatives

While the direct biological activity of this compound is not extensively documented in publicly available literature, the broader class of thiazole and thiadiazole derivatives has been the subject of significant research, revealing a wide range of pharmacological activities. These studies provide a strong rationale for the investigation of this compound and its analogs as potential therapeutic agents.

Anticancer Activity

Derivatives of the structurally related 5-mercapto-1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-phenylacetamide Derivatives [4]

CompoundSubstituentCell LineIC50 (µM)
3d Ortho-chloroSKNMC (Neuroblastoma)4.5 ± 0.035
3h Meta-methoxyHT-29 (Colon cancer)3.1 ± 0.030
3b Meta-fluoroPC3 (Prostate cancer)12.6 ± 0.302
Doxorubicin (Reference)--

Note: The original source did not provide doxorubicin IC50 values in this specific table but stated that none of the synthesized derivatives exerted superior activity.[4]

Anticancer_Activity_Logic parent_compound 2-Mercapto-4-methyl- 5-thiazoleacetic acid derivatives Thiazole/Thiadiazole Derivatives parent_compound->derivatives Structural Modification anticancer_activity Potential Anticancer Activity derivatives->anticancer_activity Demonstrated Cytotoxicity

Logical relationship for investigating the anticancer potential of the title compound.
Antimicrobial Activity

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and screened for their in vitro antimicrobial activity, showing potential against Gram-positive bacteria.

Table 3: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives [5]

CompoundMoietyOrganismMIC (µg/mL)
15 5-nitro-2-furoylGram-positive bacteria1.95 - 15.62
15 5-nitro-2-furoylEscherichia coli ATCC 25922125
2 -Bordetella bronchiseptica ATCC 4617Weak effect
Enzyme Inhibition

A study on a structurally similar compound, 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD), revealed its role as a competitive inhibitor in the enzymatic synthesis of cefazolin.[6] This finding suggests that this compound could also be explored for its potential as an enzyme inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of related thiazole and thiadiazole derivatives. These protocols can serve as a foundation for the biological assessment of this compound.

MTT Assay for Cytotoxicity

This protocol was used to evaluate the in vitro anticancer activity of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives.[4]

  • Cell Culture: Human cancer cell lines (e.g., SKNMC, HT-29, PC3) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 500 µg/mL) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[4]

  • Incubation: The plates are incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 60 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 550 nm using a microplate reader, with a reference wavelength of 690 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Test Compound start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 dissolve Dissolve Formazan (DMSO) incubate2->dissolve read Read Absorbance dissolve->read analyze Calculate IC50 read->analyze

Workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with established applications in the pharmaceutical and materials science sectors. While direct evidence of its biological activity is currently limited in the scientific literature, the demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities of its structural analogs strongly suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery programs. Future research should focus on the synthesis of a library of derivatives of this compound and their systematic evaluation in a battery of biological assays to elucidate their therapeutic potential and mechanisms of action. The detailed experimental protocols provided herein offer a solid starting point for such endeavors.

References

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a privileged scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. This technical guide provides an in-depth overview of these activities, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows to aid researchers and drug development professionals in this dynamic field.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[1] Many derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways crucial for tumor growth and survival.[2][3]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various thiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against different cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazole-based derivativesMCF-7 (Breast)3.36 ± 0.06 - 6.09 ± 0.44Staurosporine5.25
2,4-disubstituted thiazolesJurkat (Leukemia)2.79Cisplatin-
Thiazolyl pyridine derivativesA549 (Lung)0.452Doxorubicin0.460
DIPTH (a novel thiazole derivative)HepG-2 (Liver)14.05 µg/mLDoxorubicin4.50 µg/mL
MCF-7 (Breast)17.77 µg/mLDoxorubicin4.17 µg/mL

This table presents a selection of reported IC₅₀ values to illustrate the range of anticancer activity.

Signaling Pathways in Thiazole-Mediated Anticancer Activity

A key mechanism through which thiazole derivatives exert their anticancer effects is the modulation of critical signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis (Inhibition) AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->AKT Inhibits Thiazole->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising area of research.[6][7]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Benzo[d]thiazole derivativesS. aureus50-75Ofloxacin-
E. coli50-75Ofloxacin-
Heteroaryl(aryl) thiazolesS. aureus (MRSA)230-700Ampicillin-
E. coli (Resistant)470-940Ampicillin-
Di- and trithiazolesS. typhimurium0.49Amphotericin B / Gentamicin-
Thiazole-based Schiff basesS. aureus16.1 (µM)Norfloxacin-
E. coli16.1 (µM)Norfloxacin-

This table showcases a range of reported MIC values for different classes of thiazole derivatives against various microorganisms.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators and pathways.[8][9]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced paw edema assay, where the percentage of edema inhibition is a key parameter.

Compound ClassAnimal ModelDose% Inhibition of EdemaReference Compound
Substituted phenyl thiazolesRat-Up to 44%Nimesulide
Imidazo[2,1-b][1][4][10]thiadiazolesRat-Better than diclofenacDiclofenac

This table provides examples of the in vivo anti-inflammatory efficacy of thiazole derivatives.

Signaling Pathways in Thiazole-Mediated Anti-inflammatory Activity

The NF-κB signaling pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Inhibition of this pathway is a key mechanism for the anti-inflammatory action of many compounds, including thiazole derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes translocates to Thiazole Thiazole Derivative Thiazole->IKK Inhibits

NF-κB signaling pathway and a potential point of inhibition by thiazole derivatives.

Antiviral and Antidiabetic Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, thiazole derivatives have also shown promise as antiviral and antidiabetic agents.

Quantitative Data: Antiviral and Antidiabetic Activities
ActivityCompound ClassTarget/VirusIC₅₀/EC₅₀
Antiviral PyrazolothiazolesVaccinia VirusEC₅₀ = 7 µg/mL
Oxazole and thiazole derivativesHuman Cytomegalovirus (HCMV)EC₅₀ = 0.000716 to 560 µM
Antidiabetic Imidazopyridine-based thiazolesα-glucosidaseIC₅₀ = 5.57 ± 3.45 µM
Hydrazine clubbed thiazolesα‐glucosidaseIC₅₀ = 0.982 ± 0.04 μM
1,3,4-Thiadiazole derivativesα-glucosidaseIC₅₀ = 1.10 ± 0.10 μM

This table summarizes selected quantitative data for the antiviral and antidiabetic activities of thiazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiazole derivatives.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the thiazole derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 × 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Carrageenan-Induced Paw Edema Assay

Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. Carrageenan injection into the paw induces a localized inflammatory response characterized by edema.

Procedure:

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the thiazole derivative or a standard anti-inflammatory drug (e.g., Nimesulide) intraperitoneally 30 minutes before carrageenan injection.

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help control postprandial hyperglycemia.

Procedure:

  • Enzyme and Compound Incubation: Pre-incubate the α-glucosidase enzyme with the thiazole derivative for 5 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Experimental and Logical Workflows

Visualizing the workflow from synthesis to biological validation is crucial for planning and executing drug discovery projects.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_validation In Vivo Validation Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Enzyme Assays) HitIdentification->SecondaryScreening LeadIdentification Lead Identification SecondaryScreening->LeadIdentification InVivo In Vivo Studies (e.g., Animal Models) LeadIdentification->InVivo Toxicity Toxicity & PK/PD Studies InVivo->Toxicity Candidate Lead Candidate Toxicity->Candidate

A generalized workflow for the synthesis and biological evaluation of thiazole derivatives.

Conclusion

Thiazole derivatives represent a versatile and highly promising class of compounds in the realm of drug discovery. Their diverse biological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, ensure their continued importance in the development of new therapeutics. This guide has provided a comprehensive overview of their key biological activities, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of relevant pathways and workflows. It is intended to serve as a valuable resource for researchers and professionals dedicated to advancing the field of medicinal chemistry and bringing novel, effective treatments to patients.

References

An In-depth Technical Guide to the Safety and Handling of 2-Mercapto-4-methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Mercapto-4-methyl-5-thiazoleacetic acid (CAS No. 34272-64-5), a key intermediate in pharmaceutical synthesis, particularly noted as a side chain or impurity in antibiotics like Cefodizime.[1] Adherence to proper safety protocols is crucial when working with this compound to minimize risks and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C₆H₇NO₂S₂[2][3][4][5][6]
Molecular Weight 189.26 g/mol [2][3][4][5][6]
Appearance White to light yellow crystal powder[2]
Melting Point 207 °C (decomposes)[2][3][7][8]
Boiling Point 363.4 °C at 760 mmHg[2]
Flash Point 173.6 °C[2]
Density 1.52 g/cm³[2]
pKa 4.09 ± 0.10 (Predicted)[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.

Hazard ClassGHS ClassificationSignal WordHazard Statements
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[3][9][10]
Serious Eye Damage/Eye Irritation Category 2WarningH319: Causes serious eye irritation[3][9][10]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation[3][9][10]

Pictogram:

alt text

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the compound.

AspectRecommendation
Handling Avoid contact with skin and eyes.[9] Avoid formation of dust and aerosols.[9] Use only in a well-ventilated area or outdoors.[7][9] Wash hands thoroughly after handling.[7][9]
Storage Store in a cool, dry, and well-ventilated place.[9][11] Keep the container tightly closed.[7][9] Store locked up.[7][9]
Incompatible Materials Strong oxidizing agents.[11]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields or goggles.[9]
Skin Protection Wear protective gloves (e.g., nitrile rubber).[3][9] Wear impervious clothing.[9]
Respiratory Protection If dust is generated, use a NIOSH-approved N95 dust mask or higher.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9][11]
Skin Contact Immediately wash the affected area with plenty of soap and water.[9][12] Remove contaminated clothing and wash it before reuse.[9][12] If skin irritation persists, get medical advice/attention.[9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[11]

Firefighting and Disposal

AspectProcedure
Firefighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.[11]
Hazardous Combustion Products Carbon oxides, nitrogen oxides (NOx), sulfur oxides.[11]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.[7][9]

Experimental Workflow and Emergency Response Diagrams

To visualize the procedural flow for handling and in case of emergencies, the following diagrams are provided.

G General Handling Workflow prep Preparation ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep->ppe Ensure safety first weigh Weighing ppe->weigh In a ventilated hood dissolve Dissolution/Reaction weigh->dissolve Add to solvent/reaction mixture cleanup Decontamination and Cleanup dissolve->cleanup After experiment completion waste Waste Disposal cleanup->waste Segregate waste properly

Caption: General laboratory workflow for handling this compound.

G Emergency Response Protocol spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate first_aid Administer First Aid spill->first_aid ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Spill Area contain->cleanup notify Notify Supervisor/Safety Officer first_aid->notify medical Seek Medical Attention first_aid->medical cleanup->notify

Caption: Logical flow for responding to spills or personnel exposure.

Experimental Protocol Considerations

While a specific, validated experimental protocol for this compound is not available from the search results, a general procedure for its use as a reagent or in synthesis can be outlined based on its properties and safety information.

Objective: To safely handle and use this compound as a starting material in a chemical synthesis.

Materials:

  • This compound

  • Appropriate solvent(s)

  • Other reactants as per the specific synthesis

  • Standard laboratory glassware

  • Ventilated chemical fume hood

  • Personal Protective Equipment (as specified in Section 4)

  • Spill kit

Procedure:

  • Preparation:

    • Ensure the work area, a chemical fume hood, is clean and uncluttered.

    • Assemble all necessary glassware and equipment.

    • Review the Safety Data Sheet (SDS) for all chemicals to be used.

    • Don the required PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Weighing and Transfer:

    • Weigh the required amount of this compound in a tared container inside the chemical fume hood to avoid inhalation of dust.

    • Carefully transfer the weighed solid to the reaction vessel.

  • Reaction:

    • Slowly add the solvent and other reactants to the reaction vessel containing the this compound, while stirring, as required by the specific experimental protocol.

    • Perform the reaction under the specified conditions (e.g., temperature, pressure, atmosphere) within the fume hood.

  • Work-up and Purification:

    • Upon completion of the reaction, follow the specific work-up and purification procedures (e.g., extraction, filtration, chromatography).

    • Handle all solutions and residues with the same level of precaution as the starting material.

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Dispose of all chemical waste, including unused material, reaction byproducts, and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and regulatory guidelines.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after removing gloves.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for a scientific audience. It is imperative to always consult the most current Safety Data Sheet provided by the supplier and to adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Synthesis of 2-Mercapto-4-methyl-5-thiazoleacetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical synthesis of 2-Mercapto-4-methyl-5-thiazoleacetic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of cephalosporin antibiotics.[1] Two primary synthesis routes are presented, starting from either ethyl acetoacetate or levulinic acid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation of this important thiazole derivative.[2][3] The protocols include detailed step-by-step methodologies, and all quantitative data is summarized for clarity. Furthermore, visual diagrams of the synthesis pathways are provided to facilitate a clear understanding of the chemical transformations.

Introduction

This compound (CAS No. 34272-64-5) is a heterocyclic compound featuring a thiazole ring, a carboxylic acid group, and a mercapto group.[4] Its molecular formula is C6H7NO2S2, and it typically appears as a white to light yellow crystalline powder with a melting point of approximately 207 °C.[2][4][5] This compound serves as a critical building block in the synthesis of various pharmaceutical agents and has applications in nanotechnology as a capping agent for gold nanoparticles.[2][4] The purity of this intermediate is paramount, as impurities can lead to side reactions and compromise the efficacy of the final drug product.[5] This note details two established methods for its synthesis.

Synthesis Protocols

Two effective methods for the synthesis of this compound are outlined below.

Method 1: Synthesis from Ethyl Acetoacetate

This multi-step synthesis involves the formation of a thiazole ring from ethyl 2-chloroacetoacetate and ammonium dithiocarbamate.

Experimental Protocol:

Step 1: Preparation of Ammonium Dithiocarbamate

  • In a suitable reaction vessel, cool 250 mL of 95% ethanol to below 5 °C.

  • While stirring, bubble dry ammonia gas (39g, 2.3 mol) through the cooled ethanol.

  • Over a period of 30 minutes, add a pre-cooled solution of carbon disulfide (76g, 1 mol) in 200 mL of ether dropwise.

  • Continue the reaction with stirring for 3 hours.

  • Filter the resulting yellow solid precipitate and wash it twice with 50 mL of 95% ethanol.

  • Dry the solid to obtain ammonium dithiocarbamate.

Step 2: Preparation of Ethyl 2-chloroacetoacetate

  • To a mixture of ethyl acetoacetate (144g, 1 mol) and 400 mL of carbon tetrachloride, add sulfuryl chloride (92mL, 1.14 mol) dropwise at 40 °C over approximately 1 hour.

  • Maintain the reaction mixture at this temperature for 6 hours.

  • Remove the solvent and low-boiling point components by distillation under reduced pressure.

  • Collect the fraction at 98-100 °C/0.66 kPa to obtain ethyl 2-chloroacetoacetate as a colorless liquid.

Step 3: Synthesis of Ethyl 2-mercapto-4-methyl-5-thiazoleacetate

  • Dissolve ammonium dithiocarbamate (100g, 0.91 mol) in 300 mL of a 50% aqueous acetone solution.

  • At 25 °C, slowly add ethyl 2-chloroacetoacetate (148.2g, 0.83 mol).

  • Stir the reaction mixture for several hours until the reaction is complete.

Step 4: Hydrolysis to this compound

  • To the reaction mixture from Step 3, add a solution of sodium hydroxide to facilitate the hydrolysis of the ester.

  • After the hydrolysis is complete, acidify the mixture with 10% hydrochloric acid to a pH of 1.5-2.0 to precipitate the product.[1]

  • Filter the precipitate, wash with a 50% aqueous alcohol solution, and dry to yield the final product.[1]

Quantitative Data for Method 1:

StepProductStarting MaterialYieldPurityReference
1Ammonium DithiocarbamateCarbon Disulfide82%-[1]
2Ethyl 2-chloroacetoacetateEthyl Acetoacetate84%-[1]
4This compoundEthyl 2-chloroacetoacetate59.0%-[1]
Method 2: Synthesis from Levulinic Acid

This alternative route involves the bromination of levulinic acid followed by a cyclization reaction.

Experimental Protocol:

Step 1: Bromination of Levulinic Acid

  • In a 500 mL reaction flask, dissolve 58.0 g (0.5 mol) of levulinic acid in 230 mL of dichloromethane.

  • At room temperature, add a solution of bromine in 80 mL of dichloromethane dropwise over approximately 2 hours, ensuring the color of the bromine fades as it is added.

  • Stir the reaction mixture for an additional 2 hours at room temperature.

  • Wash the organic layer twice with 100 mL of a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Remove the dichloromethane by distillation to obtain the crude bromo-levulinic acid derivative.

Step 2: Cyclization and Product Formation

  • To the crude product from the previous step, add 75 kg of ammonium dithiocarbamate, 1000 kg of water, and 22 kg of sodium carbonate.[2]

  • Carry out the cyclization reaction until completion.[2]

  • Acidify the aqueous phase with a suitable acid to a pH of 1.5 to precipitate the final product.[2]

  • Filter, wash, and dry the precipitate to obtain this compound.

Quantitative Data for Method 2:

StepProductStarting MaterialYieldPurityReference
1Bromo-levulinic acid derivativeLevulinic Acid87.5% (crude)-[1]
2This compoundBromo-levulinic acid derivative80.99%99.92%[2]

Visualization of Synthesis Pathways

To further elucidate the chemical transformations, the following diagrams illustrate the synthesis pathways described.

Synthesis_Method_1 cluster_0 Step 1: Ammonium Dithiocarbamate Synthesis cluster_1 Step 2: Ethyl 2-chloroacetoacetate Synthesis cluster_2 Step 3 & 4: Thiazole Formation and Hydrolysis Ammonia Ammonia AmmoniumDithiocarbamate Ammonium Dithiocarbamate Ammonia->AmmoniumDithiocarbamate Ethanol, <5°C CS2 Carbon Disulfide CS2->AmmoniumDithiocarbamate IntermediateEster Ethyl 2-mercapto-4-methyl-5-thiazoleacetate AmmoniumDithiocarbamate->IntermediateEster 50% Acetone/Water, 25°C EthylAcetoacetate Ethyl Acetoacetate EthylChloroacetoacetate Ethyl 2-chloroacetoacetate EthylAcetoacetate->EthylChloroacetoacetate CCl4, 40°C SO2Cl2 Sulfuryl Chloride SO2Cl2->EthylChloroacetoacetate EthylChloroacetoacetate->IntermediateEster FinalProduct This compound IntermediateEster->FinalProduct 1. NaOH 2. HCl (pH 1.5-2.0)

Caption: Synthesis Pathway for Method 1.

Synthesis_Method_2 cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Precipitation LevulinicAcid Levulinic Acid BromoIntermediate Bromo-levulinic acid derivative LevulinicAcid->BromoIntermediate Dichloromethane, RT Bromine Bromine Bromine->BromoIntermediate FinalProduct This compound BromoIntermediate->FinalProduct Water AmmoniumDithiocarbamate Ammonium Dithiocarbamate AmmoniumDithiocarbamate->FinalProduct Na2CO3 Sodium Carbonate Na2CO3->FinalProduct Acidification Acidification (pH 1.5)

Caption: Synthesis Pathway for Method 2.

Conclusion

The two protocols detailed in this application note provide robust and effective methods for the synthesis of this compound. Method 2, starting from levulinic acid, appears to offer a higher yield and purity, making it potentially more suitable for large-scale production where efficiency and product quality are critical. Researchers and drug development professionals can utilize these protocols as a foundation for the synthesis of this important pharmaceutical intermediate, adapting them as necessary for their specific laboratory or manufacturing environments.

References

Application Notes and Protocols for Cefodizime Synthesis Utilizing 2-Mercapto-4-methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefodizime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its synthesis is a multi-step process, a critical part of which involves the attachment of a specific side chain to the 7-amino position of the cephalosporin core. This document provides detailed application notes and protocols for the synthesis of Cefodizime, with a focus on the utilization of 2-Mercapto-4-methyl-5-thiazoleacetic acid as a key side-chain precursor. This compound is a known impurity and intermediate in the manufacturing process of Cefodizime.[1][2][3] The protocols outlined below are based on established principles of cephalosporin chemistry and are intended to serve as a comprehensive guide for laboratory-scale synthesis.

Synthesis Overview

The synthesis of Cefodizime from 7-aminocephalosporanic acid (7-ACA) and the this compound side chain involves two primary stages:

  • Activation of the Side Chain: The carboxylic acid group of this compound is activated to facilitate its reaction with the amino group of the cephalosporin nucleus.

  • Coupling Reaction: The activated side chain is then coupled with 7-ACA to form the Cefodizime molecule.

Subsequent purification steps are necessary to isolate Cefodizime of high purity.

Data Presentation

Table 1: Key Reactants and Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
7-Aminocephalosporanic acid (7-ACA)957-68-6C10H12N2O5S272.28Cephalosporin nucleus
This compound34272-64-5C6H7NO2S2189.26Side-chain precursor
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0C13H22N2206.33Activating agent
N-Hydroxysuccinimide (NHS)6066-82-6C4H5NO3115.09Activating agent
Triethylamine (TEA)121-44-8C6H15N101.19Base
Dichloromethane (DCM)75-09-2CH2Cl284.93Solvent
Acetone67-64-1C3H6O58.08Solvent for precipitation
Table 2: Representative Reaction Conditions and Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%)
1Side-chain ActivationThis compound, DCC, NHSDichloromethane0 - 52 - 4>95 (in solution)Not isolated
2Coupling ReactionActivated side chain, 7-ACA, TriethylamineDichloromethane0 - 254 - 875 - 85>90 (crude)
3PurificationCrude CefodizimeAcetonitrile/WaterAmbient-60 - 70 (final)>98

Note: The yields and purities presented are representative and may vary depending on the specific experimental conditions and scale of the reaction.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the formation of an active ester of the side chain, which is a common strategy to facilitate amide bond formation.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Round bottom flask

  • Filter funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath with continuous stirring.

  • In a separate flask, prepare a solution of 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.

  • Slowly add the DCC solution dropwise to the stirred solution of the side chain and NHS over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • The resulting solution containing the activated NHS-ester of the side chain is used directly in the next step without isolation.

Protocol 2: Coupling of Activated Side Chain with 7-ACA

This protocol details the acylation of 7-ACA with the activated side chain to synthesize Cefodizime.

Materials:

  • Solution of activated this compound from Protocol 1

  • 7-Aminocephalosporanic acid (7-ACA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a separate round-bottom flask, suspend 1 equivalent of 7-ACA in anhydrous dichloromethane.

  • To this suspension, add 2.5 equivalents of triethylamine to dissolve the 7-ACA and form its triethylammonium salt. Stir for 15 minutes at room temperature.

  • Cool the 7-ACA solution to 0°C in an ice bath.

  • Filter the cold solution of the activated side chain from Protocol 1 to remove the dicyclohexylurea precipitate.

  • Slowly add the filtered solution of the activated side chain to the 7-ACA solution dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, the crude Cefodizime is in the reaction mixture.

Protocol 3: Purification of Cefodizime

This protocol outlines a general procedure for the isolation and purification of Cefodizime from the crude reaction mixture.

Materials:

  • Crude Cefodizime reaction mixture from Protocol 2

  • Dilute hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Acetone

  • Rotary evaporator

  • Filter funnel and filter paper

  • High-Performance Liquid Chromatography (HPLC) system (for analytical and preparative scale)

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Cefodizime as a solid or oil.

  • For further purification, the crude product can be precipitated by dissolving it in a minimal amount of a suitable solvent and adding an anti-solvent like acetone.

  • Filter the precipitated solid and wash with cold acetone.

  • For high-purity Cefodizime, preparative reverse-phase HPLC is the recommended method. A suitable mobile phase would be a gradient of acetonitrile in water with a trifluoroacetic acid modifier.

  • Collect the fractions containing the pure product and lyophilize to obtain Cefodizime as a solid.

  • Characterize the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR to confirm its identity and purity.

Visualizations

Synthesis_Workflow cluster_activation Side Chain Activation cluster_coupling Coupling Reaction cluster_purification Purification SideChain 2-Mercapto-4-methyl- 5-thiazoleacetic acid ActivatedEster Activated NHS Ester (in solution) SideChain->ActivatedEster DCM, 0°C NHS N-Hydroxysuccinimide NHS->ActivatedEster DCC DCC DCC->ActivatedEster CrudeCefodizime Crude Cefodizime ActivatedEster->CrudeCefodizime DCM, 0°C to RT SevenACA 7-ACA SevenACA->CrudeCefodizime TEA Triethylamine TEA->CrudeCefodizime Workup Aqueous Workup CrudeCefodizime->Workup Precipitation Precipitation (Acetone) Workup->Precipitation HPLC Preparative HPLC Precipitation->HPLC PureCefodizime Pure Cefodizime HPLC->PureCefodizime

Caption: Workflow for the synthesis of Cefodizime.

Logical_Relationship Start Starting Materials (7-ACA, Side Chain Precursor) Activation Side Chain Activation (e.g., NHS Ester Formation) Start->Activation Step 1 Coupling Amide Bond Formation (Acylation of 7-ACA) Activation->Coupling Step 2 Purification Isolation and Purification (Chromatography, Crystallization) Coupling->Purification Step 3 FinalProduct Cefodizime (High Purity) Purification->FinalProduct

Caption: Logical steps in Cefodizime synthesis.

References

Application Notes and Protocols: 2-Mercapto-4-methyl-5-thiazoleacetic acid in Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-mercapto-4-methyl-5-thiazoleacetic acid as a crucial side chain in the development of potent cephalosporin antibiotics. The focus is on the third-generation cephalosporin, Cefodizime, which incorporates this specific moiety. This document outlines the synthesis, mechanism of action, antimicrobial efficacy, and pharmacokinetic profile of Cefodizime, supported by detailed experimental protocols.

Introduction to this compound in Antibiotic Design

The thiazole ring is a key heterocyclic scaffold in medicinal chemistry, and its derivatives are integral to the structure of numerous antimicrobial agents. This compound, in particular, serves as a vital building block for the C-3 side chain of certain cephalosporins. This side chain significantly influences the pharmacokinetic properties and antibacterial spectrum of the resulting antibiotic. In Cefodizime, this side chain contributes to a prolonged elimination half-life, allowing for less frequent dosing.

Cefodizime: A Case Study

Cefodizime is a third-generation cephalosporin that utilizes a side chain derived from this compound. It exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.

Mechanism of Action

Cefodizime, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs).[1] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1] Cefodizime has a high affinity for PBPs 1A/B, 2, and 3.[2]

G cluster_drug Cefodizime Action cluster_bacteria Bacterial Cell Cefodizime Cefodizime PBPs Penicillin-Binding Proteins (PBPs) Cefodizime->PBPs Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking Cefodizime->Peptidoglycan Inhibits PBPs->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Essential for CellLysis Cell Lysis (Bacterial Death) CellWall->CellLysis Disruption leads to G cluster_synthesis Cefodizime Synthesis Workflow Start 7-Aminocephalosporanic Acid (7-ACA) Step1 Step 1: Acylation (Reaction with activated aminothiazole side chain) Start->Step1 Intermediate1 Cefotaxime Acid Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (Reaction with 2-Mercapto-4-methyl- 5-thiazoleacetic acid) Intermediate1->Step2 Intermediate2 Cefodizime Acid Step2->Intermediate2 Step3 Step 3: Salt Formation (Reaction with a sodium donor) Intermediate2->Step3 End Cefodizime Disodium Step3->End G cluster_mic MIC Determination Workflow Start Prepare Cefodizime Stock Solution Step1 Prepare Serial Dilutions of Cefodizime in 96-well plate Start->Step1 Step3 Inoculate Wells with Bacterial Suspension Step1->Step3 Step2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) Step2->Step3 Step4 Incubate Plates (16-20 hours at 35°C) Step3->Step4 Step5 Read and Interpret Results Step4->Step5 End Determine MIC Value Step5->End

References

Application of 2-Mercapto-4-methyl-5-thiazoleacetic Acid in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4-methyl-5-thiazoleacetic acid (TMT) is a versatile thiazole derivative that has demonstrated significant utility as a capping and stabilizing agent in the synthesis of metallic nanoparticles, particularly gold nanoparticles (AuNPs). Its unique molecular structure, featuring a thiol group with a strong affinity for gold surfaces and a carboxylic acid group for aqueous solubility and further functionalization, makes it an excellent candidate for creating stable and biocompatible nanoparticles.[1][2] These TMT-capped nanoparticles hold considerable promise for a range of biomedical applications, including biosensing, diagnostics, and as potential carriers for drug delivery systems.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis and potential application of this compound-functionalized nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of TMT-Capped Gold Nanoparticles
ParameterValueReference
Average Particle Size~5 nm[5]
MorphologyFused Spherical[3][6]
Stabilizing AgentThis compound (TMT)[3][5]
Reducing AgentSodium Borohydride (NaBH₄)[5]
Synthesis MediumAqueous[5]

Experimental Protocols

Protocol 1: Synthesis of TMT-Capped Gold Nanoparticles

This protocol is adapted from the method described for the synthesis of water-soluble gold nanoparticles.[5]

Materials:

  • This compound (TMT)

  • Hydrogen tetrachloroaurate (HAuCl₄)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of this compound.

  • Prepare an aqueous solution of hydrogen tetrachloroaurate.

  • Under vigorous stirring, add the HAuCl₄ solution to the TMT solution.

  • Subsequently, add a freshly prepared, ice-cold solution of sodium borohydride to the mixture.

  • Continue stirring the solution for a designated period (e.g., 2 hours) at room temperature. The formation of a wine-red solution indicates the formation of gold nanoparticles.

  • The resulting nanoparticle solution can be purified by centrifugation and redispersion in deionized water to remove unreacted reagents.

Characterization:

  • UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the characteristic surface plasmon resonance (SPR) peak.

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the synthesized nanoparticles.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the capping of TMT on the gold nanoparticle surface.[5]

Protocol 2: Synthesis of TMT-Capped Gold Nanoclusters

This protocol is based on the synthesis described by Nath et al.[7]

Materials:

  • This compound (TMT)

  • Hydrogen tetrachloroaurate (HAuCl₄) solution (0.1 M)

  • Sodium citrate solution

  • Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • In a suitable reaction vessel, mix 2.5 mg of TMT, 10 mL of sodium citrate solution, and 1.0 mL of NaOH solution in deionized water.

  • To this mixture, add the 0.1 M HAuCl₄ solution.

  • Stir the reaction mixture vigorously at room temperature for 8 hours.

  • The formation of gold nanoclusters can be monitored by fluorescence spectroscopy.

Visualizations

Experimental Workflow for Nanoparticle Synthesis

G cluster_materials Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization TMT Prepare TMT Solution Mixing Mix TMT and HAuCl4 TMT->Mixing HAuCl4 Prepare HAuCl4 Solution HAuCl4->Mixing NaBH4 Prepare NaBH4 Solution Reduction Add NaBH4 for Reduction NaBH4->Reduction Mixing->Reduction Stirring Stir for 2 hours Reduction->Stirring Purify Centrifugation & Redispersion Stirring->Purify Characterize UV-Vis, TEM, FTIR Purify->Characterize G cluster_nanoparticle Nanoparticle System cluster_drug Therapeutic Agent cluster_conjugate Drug Conjugation cluster_delivery Targeted Delivery NP TMT-Capped AuNP Conjugation Drug Loading via Carboxylic Acid Group NP->Conjugation Drug Drug Molecule Drug->Conjugation Target Targeted Cell/Tissue Conjugation->Target Release Controlled Drug Release Target->Release

References

Application Notes and Protocols: Gold Nanoparticle Capping with 2-Mercapto-4-methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, offering significant potential in biomedical applications due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization.[1][2][3] The process of "capping" or functionalizing the surface of AuNPs is crucial for their stability, biocompatibility, and targeted delivery in biological systems.[1][4] This document provides detailed application notes and protocols for capping gold nanoparticles with 2-Mercapto-4-methyl-5-thiazoleacetic acid, a thiol-containing molecule that facilitates a strong and stable interaction with the gold surface.[5][6]

The sulfur atom in the mercapto group of this compound forms a strong covalent bond with the gold surface, creating a stable protective layer.[7] The thiazoleacetic acid moiety provides a functional group that can be further modified for drug conjugation or targeted delivery, making these capped nanoparticles a versatile platform for various biomedical applications, including drug delivery, bioimaging, and diagnostics.[2][3][8]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₆H₇NO₂S₂[5]
Molecular Weight189.26 g/mol [5]
AppearanceNeat[5]
Synonyms(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid, 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic Acid[5]
Table 2: Characterization of Functionalized Gold Nanoparticles
Characterization TechniqueParameter MeasuredTypical ResultsReference
Transmission Electron Microscopy (TEM)Size, shape, and morphology of nanoparticlesSpherical nanoparticles with a narrow size distribution.[9][9][10]
Dynamic Light Scattering (DLS)Hydrodynamic diameter and size distributionIncreased hydrodynamic diameter after capping, indicating successful functionalization.[10]
UV-Vis SpectroscopySurface Plasmon Resonance (SPR)A red-shift in the SPR peak after capping, confirming surface modification.[9][9]
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical statePresence of S 2p peaks confirms the binding of the thiol group to the gold surface.[11]
Fourier-Transform Infrared Spectroscopy (FTIR)Functional groups on the nanoparticle surfacePresence of characteristic peaks for C=O and C-N stretching, confirming the presence of the capping agent.[12]
Zeta PotentialSurface chargeA change in zeta potential indicates successful surface modification.[10][10]

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of citrate-stabilized gold nanoparticles with a diameter of approximately 20 nm.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

  • Sodium citrate solution (38.8 mM)

  • Deionized water

  • Glassware (cleaned with aqua regia)

Procedure:

  • Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean flask with constant stirring.

  • Rapidly add 10 mL of 38.8 mM sodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to deep red, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15 minutes.

  • Allow the solution to cool to room temperature.

  • Store the synthesized AuNPs at 4°C.

Protocol 2: Capping of Gold Nanoparticles with this compound

This protocol details the surface functionalization of pre-synthesized gold nanoparticles.

Materials:

  • Synthesized gold nanoparticle solution (from Protocol 1)

  • This compound

  • Ethanol

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Dissolve this compound in ethanol to prepare a 10 mM stock solution.

  • Add a calculated amount of the capping agent stock solution to the gold nanoparticle solution. The optimal molar ratio of capping agent to gold should be determined experimentally but a starting point of 1000:1 can be used.

  • Incubate the mixture at room temperature for at least 24 hours with gentle stirring to allow for the formation of a stable gold-thiol bond.

  • After incubation, centrifuge the solution to pellet the capped gold nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for ~20 nm particles).

  • Remove the supernatant and resuspend the pellet in PBS.

  • Repeat the centrifugation and resuspension steps at least three times to remove any unbound capping agent.

  • The final capped gold nanoparticles can be stored in PBS at 4°C.

Visualizations

Experimental_Workflow cluster_synthesis AuNP Synthesis cluster_capping Capping Process cluster_purification Purification HAuCl4 HAuCl₄ Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Sodium Citrate Citrate->Boiling AuNPs Citrate-capped AuNPs Boiling->AuNPs Incubation Incubation (24h) AuNPs->Incubation CappingAgent 2-Mercapto-4-methyl- 5-thiazoleacetic acid CappingAgent->Incubation CappedAuNPs Capped AuNPs Incubation->CappedAuNPs Centrifugation Centrifugation CappedAuNPs->Centrifugation Washing Washing with PBS Centrifugation->Washing Washing->Centrifugation Repeat 3x FinalProduct Purified Capped AuNPs Washing->FinalProduct

Caption: Experimental workflow for the synthesis and capping of gold nanoparticles.

Capping_Mechanism cluster_ligand This compound AuNP Au S S AuNP->S Au-S Covalent Bond Thiazole Thiazole Ring S->Thiazole Methyl Methyl Group Thiazole->Methyl AceticAcid Acetic Acid Group Thiazole->AceticAcid

Caption: Capping mechanism of a gold nanoparticle with the ligand.

Signaling_Pathway_Example cluster_drug_delivery Targeted Drug Delivery Pathway CappedAuNP_Drug Drug-conjugated Capped AuNP TargetingLigand Targeting Ligand CappedAuNP_Drug->TargetingLigand conjugation CellSurfaceReceptor Cell Surface Receptor TargetingLigand->CellSurfaceReceptor binding Endocytosis Receptor-Mediated Endocytosis CellSurfaceReceptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH change) Endosome->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Example signaling pathway for targeted drug delivery.

References

Application Notes and Protocols for the Determination of Hydroxylamine using 2-Mercapto-4-methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (HA) is a chemical compound with significant applications in the pharmaceutical and chemical industries. However, its potential toxicity and mutagenic properties necessitate sensitive and accurate methods for its detection and quantification, particularly in drug formulations and environmental samples.[1][2] This document provides detailed application notes and protocols for the determination of hydroxylamine using an electrochemical method based on a gold electrode modified with 2-Mercapto-4-methyl-5-thiazoleacetic acid (TAA) capped gold nanoparticles (AuNPs).[1] This method offers high sensitivity and a wide detection range, making it suitable for trace analysis.[1][3]

The principle of this method involves the electrocatalytic oxidation of hydroxylamine on the surface of the modified electrode.[2] The TAA-capped AuNPs, immobilized on a (3-mercaptopropyl)-trimethoxysilane (MPTS) sol-gel film, provide a stable and highly active surface that enhances the electrochemical signal for hydroxylamine oxidation, allowing for its sensitive determination.[1]

Quantitative Data Summary

The electrochemical method described herein exhibits excellent analytical performance for the determination of hydroxylamine. The key quantitative parameters are summarized in the table below for easy comparison.

ParameterValueReference
Analytical TechniqueAmperometry[1]
Linear Dynamic Range17.5 nM to 22 mM[1][3]
Limit of Detection (LOD)0.39 nM (S/N=3)[1][3]
Operating pH7.2 (Phosphate Buffer)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the determination of hydroxylamine using a TAA-AuNPs modified gold electrode.

Preparation of TAA-Capped Fused Gold Nanoparticles (TAA-AuNPs)

This protocol describes the synthesis of gold nanoparticles capped with this compound. The capping agent provides stability to the nanoparticles and facilitates the electrochemical detection of hydroxylamine.

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄)

  • This compound (TAA)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Prepare a 1% (w/v) aqueous solution of HAuCl₄.

  • Prepare a solution of TAA in ethanol.

  • In a clean glass flask, add a specific volume of the HAuCl₄ solution to deionized water and bring to a boil with vigorous stirring.

  • To the boiling solution, rapidly add a solution of sodium citrate, which acts as a reducing and stabilizing agent. The color of the solution should change, indicating the formation of gold nanoparticles.

  • To functionalize the AuNPs with TAA, add the TAA solution to the colloidal gold solution and stir for several hours to allow for the ligand exchange reaction to occur.

  • The TAA-capped AuNPs are then purified by centrifugation and redispersed in deionized water.

Fabrication of the Modified Gold Electrode

This protocol details the step-by-step process for modifying a gold electrode with the synthesized TAA-AuNPs using a sol-gel immobilization technique.

Materials:

  • Polycrystalline gold electrode

  • (3-mercaptopropyl)-trimethoxysilane (MPTS)

  • Methanol

  • 0.15 M HCl

  • TAA-capped AuNPs solution

Procedure:

  • Electrode Cleaning: Polish the gold electrode with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol to ensure a clean surface.

  • Preparation of MPTS Sol-Gel Solution: Mix MPTS, methanol, and 0.15 M HCl in a molar ratio of 1:3:3. Stir the mixture vigorously for at least 30 minutes to facilitate hydrolysis.[4]

  • Formation of the Sol-Gel Film: Immerse the cleaned gold electrode in the prepared MPTS sol-gel solution for a defined period to allow for the formation of a self-assembled monolayer.

  • Immobilization of TAA-AuNPs: After the formation of the MPTS film, immerse the modified electrode in the TAA-capped AuNPs solution. The thiol groups on the MPTS film will bind to the gold nanoparticles, immobilizing them on the electrode surface.[1]

  • Rinsing and Drying: Gently rinse the electrode with deionized water to remove any unbound nanoparticles and dry under a stream of nitrogen.

Amperometric Determination of Hydroxylamine

This protocol outlines the procedure for the quantitative analysis of hydroxylamine using the fabricated TAA-AuNPs modified gold electrode.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (TAA-AuNPs modified Au as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode)

  • Phosphate buffer solution (pH 7.2)

Procedure:

  • Set up the three-electrode cell with the modified working electrode, counter electrode, and reference electrode in a phosphate buffer solution (pH 7.2).

  • Apply a constant potential to the working electrode. The optimal potential for hydroxylamine oxidation should be determined experimentally by techniques such as cyclic voltammetry.

  • Allow the background current to stabilize.

  • Inject a known concentration of the hydroxylamine standard or sample solution into the electrochemical cell with stirring.

  • Record the change in current response upon the addition of hydroxylamine. The current will increase proportionally to the hydroxylamine concentration due to its electrocatalytic oxidation on the modified electrode surface.

  • Construct a calibration curve by plotting the current response versus the concentration of hydroxylamine standards.

  • Determine the concentration of hydroxylamine in unknown samples by measuring their current response and interpolating from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation of Materials cluster_electrode Electrode Fabrication cluster_analysis Electrochemical Analysis prep_TAA_AuNPs Synthesize TAA-capped Gold Nanoparticles immobilize_AuNPs Immobilize TAA-AuNPs on MPTS Film prep_TAA_AuNPs->immobilize_AuNPs prep_MPTS Prepare MPTS Sol-Gel Solution form_film Form MPTS Sol-Gel Film on Electrode prep_MPTS->form_film clean_Au Clean Gold Electrode clean_Au->form_film form_film->immobilize_AuNPs setup_cell Set up 3-Electrode Electrochemical Cell immobilize_AuNPs->setup_cell add_sample Inject Hydroxylamine Sample setup_cell->add_sample measure_current Amperometric Measurement add_sample->measure_current quantify Quantify Hydroxylamine Concentration measure_current->quantify

Caption: Experimental workflow for hydroxylamine determination.

Logical Relationship of Detection

detection_mechanism hydroxylamine Hydroxylamine (HA) electron_transfer Electrocatalytic Oxidation hydroxylamine->electron_transfer modified_electrode TAA-AuNPs Modified Gold Electrode modified_electrode->electron_transfer current_signal Amperometric Current Signal electron_transfer->current_signal concentration Concentration Proportionality current_signal->concentration

References

Application Notes and Protocols for 2-Mercapto-4-methyl-5-thiazoleacetic acid in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Mercapto-4-methyl-5-thiazoleacetic acid (MMTAA) is a versatile heterocyclic compound incorporating a thiol and a carboxylic acid functional group. These features make it an effective reagent in various chemical analysis applications, primarily due to its ability to form stable complexes with metal ions and its electrochemical activity. This document provides detailed application notes and protocols for the use of MMTAA as a key reagent in the sensitive determination of hydroxylamine and in the quantitative analysis of MMTAA itself through iodimetric titration. These methods are particularly relevant for researchers in analytical chemistry, environmental science, and pharmaceutical development.

Application Note 1: Electrochemical Determination of Hydroxylamine using MMTAA-Capped Gold Nanoparticles

Principle

This method describes the highly sensitive determination of hydroxylamine (HA) utilizing a gold electrode modified with this compound (MMTAA)-capped fused spherical gold nanoparticles (AuNPs) immobilized on a (3-mercaptopropyl)-trimethoxysilane (MPTS) sol-gel film.[1][2] The MMTAA-capped AuNPs exhibit excellent electrocatalytic activity towards the oxidation of hydroxylamine.[1][2][3] Compared to a bare gold electrode, this modified electrode significantly enhances the oxidation peak current of hydroxylamine and shifts the oxidation potential to a less positive value, allowing for highly sensitive and selective detection.[1][2][3] Amperometry is employed for the quantitative determination of hydroxylamine.[1][2]

Quantitative Data

The performance of the MMTAA-capped AuNPs modified electrode for the determination of hydroxylamine is summarized in the table below.

ParameterValueReference
Analytical MethodAmperometry[1][2]
pH7.2 (Phosphate Buffer)[1][2]
Linear Range17.5 nM to 22 mM[1][2]
Limit of Detection (LOD)0.39 nM (S/N=3)[1][2]
InterferencesNo significant interference from 200-fold excess of urea, NO₂⁻, NH₄⁺, oxalate, Mn²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Ba²⁺, and Cu²⁺.[1][2]
Experimental Protocol

1. Preparation of MMTAA-Capped Gold Nanoparticles (AuNPs)

  • Materials: Hydrogen tetrachloroaurate (HAuCl₄), this compound (MMTAA), Sodium borohydride (NaBH₄), Deionized water.

  • Procedure:

    • Prepare an aqueous solution of HAuCl₄.

    • Prepare a separate aqueous solution of MMTAA.

    • Mix the HAuCl₄ and MMTAA solutions.

    • While stirring vigorously, add a freshly prepared, ice-cold solution of NaBH₄ to the mixture.

    • The formation of a ruby-red solution indicates the formation of MMTAA-capped AuNPs.

    • Continue stirring for a designated period to ensure the stabilization of the nanoparticles.

2. Fabrication of the Modified Gold Electrode

  • Materials: Gold (Au) electrode, (3-mercaptopropyl)-trimethoxysilane (MPTS), Methanol, 0.1 M HCl, MMTAA-capped AuNPs solution.

  • Procedure:

    • Polish the gold electrode with alumina slurry, sonicate in deionized water and ethanol, and dry under a stream of nitrogen.

    • Prepare a pre-hydrolyzed MPTS sol-gel solution by mixing MPTS, methanol, and 0.1 M HCl.

    • Immerse the cleaned gold electrode in the MPTS sol-gel solution for a specified time to form a self-assembled monolayer.

    • Rinse the electrode with methanol to remove any unbound MPTS.

    • Immerse the MPTS-modified gold electrode into the prepared MMTAA-capped AuNPs solution to immobilize the nanoparticles on the sol-gel film.

    • Rinse the electrode with deionized water and allow it to dry.

3. Electrochemical Determination of Hydroxylamine

  • Instrumentation: Potentiostat/Galvanostat with a three-electrode cell (MMTAA-AuNPs modified Au electrode as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode).

  • Procedure:

    • Prepare a 0.1 M phosphate buffer solution (PBS) of pH 7.2.

    • Place the PBS in the electrochemical cell.

    • Perform cyclic voltammetry scans to characterize the modified electrode.

    • For quantitative analysis, use amperometry. Apply a constant potential (determined from the cyclic voltammogram, e.g., +0.20 V vs. Ag/AgCl) to the working electrode.

    • After the background current stabilizes, add known concentrations of hydroxylamine standard solutions to the cell and record the steady-state current response.

    • Construct a calibration curve by plotting the current response versus the hydroxylamine concentration.

    • Measure the current response of the unknown sample and determine its hydroxylamine concentration from the calibration curve.

Visualizations

experimental_workflow_hydroxylamine cluster_prep Nanoparticle Synthesis & Electrode Modification cluster_analysis Electrochemical Analysis prep_haucl4 HAuCl₄ Solution mix1 Mix HAuCl₄ and MMTAA prep_haucl4->mix1 prep_mmtaa MMTAA Solution prep_mmtaa->mix1 add_nabh4 Add NaBH₄ mix1->add_nabh4 capped_aunps MMTAA-Capped AuNPs Solution add_nabh4->capped_aunps immobilize_aunps Immobilize AuNPs on Electrode capped_aunps->immobilize_aunps clean_au Clean Au Electrode modify_mpts Modify Electrode with MPTS clean_au->modify_mpts prep_mpts Prepare MPTS Sol-Gel Solution prep_mpts->modify_mpts modify_mpts->immobilize_aunps final_electrode Modified Au Electrode immobilize_aunps->final_electrode setup_cell Setup 3-Electrode Cell with PBS (pH 7.2) final_electrode->setup_cell add_sample Add Hydroxylamine Sample setup_cell->add_sample run_amperometry Run Amperometry at Constant Potential add_sample->run_amperometry record_current Record Current Response run_amperometry->record_current calibration Construct Calibration Curve record_current->calibration determine_conc Determine Sample Concentration calibration->determine_conc

Workflow for the electrochemical determination of hydroxylamine.

Application Note 2: Iodimetric Determination of this compound

Principle

This application note describes the quantitative determination of this compound (MMTAA) by iodimetric titration in an alkaline medium.[4] The thiol group of MMTAA is oxidized by iodine. The titration can be performed volumetrically with potentiometric end-point detection or coulometrically with biamperometric end-point detection.[4] These methods are suitable for the assay of MMTAA in raw materials or pharmaceutical preparations.

Quantitative Data

The determination ranges for the iodimetric titration of MMTAA are presented in the table below.

Titration MethodEnd-Point DetectionDetermination Range (μmol)
VolumetricPotentiometric10 - 1000
CoulometricBiamperometric0.10 - 10
Experimental Protocols

1. Volumetric Titration with Potentiometric End-Point Detection

  • Reagents:

    • Standardized 0.05 M Iodine (I₂) solution in Potassium Iodide (KI).

    • Sodium Hydroxide (NaOH) solution (e.g., 0.1 M).

    • This compound (MMTAA) sample.

  • Instrumentation:

    • Potentiometer or pH/mV meter.

    • Platinum indicator electrode.

    • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode.

    • Burette and magnetic stirrer.

  • Procedure:

    • Accurately weigh a suitable amount of the MMTAA sample and dissolve it in a known volume of NaOH solution in a titration vessel.

    • Immerse the platinum and reference electrodes in the solution.

    • Titrate the MMTAA solution with the standardized iodine solution, adding the titrant in small increments.

    • Record the potential (mV) after each addition of the titrant.

    • Continue the titration past the equivalence point.

    • The end-point is determined from the inflection point of the titration curve (a plot of potential vs. volume of titrant) or from the peak of the first derivative curve.

    • Calculate the amount of MMTAA in the sample based on the stoichiometry of the reaction and the volume of iodine solution consumed.

2. Coulometric Titration with Biamperometric End-Point Detection

  • Instrumentation:

    • Coulometer with a biamperometric end-point detection system.

    • Titration cell with a generator electrode (e.g., platinum) and a detector electrode pair (e.g., twin platinum electrodes).

  • Reagents:

    • Supporting electrolyte: An alkaline solution of potassium iodide (KI).

    • MMTAA sample dissolved in a suitable solvent (e.g., alkaline solution).

  • Procedure:

    • Add the supporting electrolyte to the coulometric cell.

    • Electrochemically generate iodine from the iodide in the electrolyte until a stable background current is achieved at the detector electrodes.

    • Inject a precise volume of the dissolved MMTAA sample into the cell.

    • The MMTAA reacts with the generated iodine, causing the detector current to decrease.

    • The coulometer generates more iodine at a constant current to titrate the MMTAA.

    • When all the MMTAA has reacted, the excess iodine causes a sharp increase in the detector current, indicating the end-point.

    • The total charge (in coulombs) passed to reach the end-point is used to calculate the amount of MMTAA based on Faraday's law.

Visualizations

logical_relationship_titration cluster_volumetric Volumetric Titration cluster_coulometric Coulometric Titration reagent This compound (MMTAA) vol_principle Direct titration with standard I₂ solution reagent->vol_principle coul_principle In-situ electrochemical generation of I₂ reagent->coul_principle titrant Iodine (I₂) titrant->vol_principle titrant->coul_principle vol_detection Potentiometric End-Point Detection (Platinum vs. Reference Electrode) vol_principle->vol_detection vol_range Determination Range: 10 - 1000 μmol vol_detection->vol_range coul_detection Biamperometric End-Point Detection (Twin Platinum Electrodes) coul_principle->coul_detection coul_range Determination Range: 0.10 - 10 μmol coul_detection->coul_range

Comparison of iodimetric titration methods for MMTAA.

References

Application Notes and Protocols for 2-Mercapto-4-methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Mercapto-4-methyl-5-thiazoleacetic acid, with the CAS number 34272-64-5, is a thiazole derivative primarily recognized for its role as a critical building block and a significant impurity in the synthesis of third-generation cephalosporin antibiotics, most notably Cefodizime.[1][2] While direct pharmacological applications of this compound are not extensively documented, its unique chemical structure makes it a subject of interest in medicinal chemistry and nanotechnology. These notes provide a comprehensive overview of its primary application in pharmaceutical synthesis, methods for its own synthesis and analysis, and a discussion of the potential biological activities associated with its structural class.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₇NO₂S₂[3]
Molecular Weight 189.26 g/mol [4][5]
Appearance White to light yellow crystalline powder[6][7]
Melting Point 207 °C (decomposes)
Boiling Point 363.4 °C at 760 mmHg[7]
Density 1.52 g/cm³[7]
pKa 4.09 ± 0.10 (Predicted)[7]
Purity Typically >98%[4][5]

Primary Application: Intermediate in Cefodizime Synthesis

The principal application of this compound in the pharmaceutical industry is as a key side-chain precursor in the semi-synthesis of Cefodizime.[2] Cefodizime is a broad-spectrum, third-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[8] The thiazole moiety of this compound is incorporated into the C-3 position of the cephem nucleus of Cefodizime, influencing the pharmacokinetic and pharmacodynamic properties of the final antibiotic.

The diagram below illustrates the role of this compound in the synthesis of Cefodizime.

G cluster_0 Cefodizime Synthesis Workflow 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Intermediate Activated Cefotaxime Acid 7-ACA->Intermediate Acylation Cefodizime Cefodizime Acid Intermediate->Cefodizime Side-chain addition Thiazole 2-Mercapto-4-methyl- 5-thiazoleacetic acid Thiazole->Cefodizime Final_Product Cefodizime Disodium (Final API) Cefodizime->Final_Product Salt formation

Workflow of Cefodizime synthesis.
Experimental Protocols

This protocol is based on a described method for the synthesis of the title compound.[2]

Materials:

  • Levulinic acid

  • Hydrogen peroxide

  • Sodium bromide

  • Carbon tetrachloride

  • Ammonium dithiocarbamate

  • Sodium carbonate

  • Hydrochloric acid (for acidification)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve levulinic acid in carbon tetrachloride.

  • Under stirring, add sodium bromide to the solution.

  • Slowly add hydrogen peroxide solution dropwise.

  • Heat the reaction mixture and maintain the temperature for a specified duration to facilitate the initial reaction.

  • After the initial reaction, add water to wash the organic phase. Separate the aqueous and organic phases.

  • To the organic phase, add ammonium dithiocarbamate, water, and sodium carbonate to initiate the cyclization reaction.

  • Upon completion of the cyclization, separate the aqueous phase.

  • Acidify the aqueous phase with hydrochloric acid to a pH of approximately 1.5 to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain this compound.

Note: This is a generalized procedure. Optimization of reaction conditions, including temperature, reaction times, and stoichiometry, is crucial for achieving high purity and yield.

High-performance liquid chromatography (HPLC) is a standard method for the detection and quantification of this compound as an impurity in Cefodizime active pharmaceutical ingredients (APIs) and formulations.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • A typical mobile phase would consist of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • A gradient elution is often employed to achieve optimal separation of the main compound and its impurities.

Sample Preparation:

  • Accurately weigh and dissolve the Cefodizime sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

  • Prepare a standard solution of this compound of a known concentration in the same diluent.

Chromatographic Conditions (Example):

  • Flow rate: 1.0 mL/min

  • Column temperature: 30 °C

  • Detection wavelength: 254 nm or 275 nm

  • Injection volume: 20 µL

Analysis:

  • Inject the standard solution to determine the retention time and response factor for this compound.

  • Inject the sample solution.

  • Identify the impurity peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of the impurity in the sample using the response factor from the standard or by comparing the peak area to that of a reference standard of a known concentration.

The following diagram outlines the general workflow for impurity analysis.

G Sample_Prep Sample Preparation (Dissolution in diluent) HPLC_Analysis HPLC Analysis (Reversed-phase C18) Sample_Prep->HPLC_Analysis Standard_Prep Standard Preparation (Known concentration) Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram generation) HPLC_Analysis->Data_Acquisition Peak_Identification Peak Identification (Retention time comparison) Data_Acquisition->Peak_Identification Quantification Quantification (Peak area comparison) Peak_Identification->Quantification

Workflow for impurity analysis by HPLC.

Potential Biological Activities of the Thiazole Scaffold

While this compound itself has limited documented biological activity, the thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous compounds with a wide range of therapeutic effects. Researchers interested in this compound as a starting material for novel drug discovery may consider the following potential activities associated with the thiazole nucleus. It is crucial to note that these are general activities of the chemical class and have not been demonstrated for this compound specifically.

  • Antimicrobial Activity: The thiazole ring is a core component of penicillin and other beta-lactam antibiotics, highlighting its importance in antimicrobial drug design.

  • Anti-inflammatory Activity: Various thiazole derivatives have been investigated for their anti-inflammatory properties.

  • Anticancer Activity: Some thiazole-containing compounds have shown cytotoxic effects against various cancer cell lines.

The general structure of cephalosporins, illustrating the position of the side chain derived from this compound, is shown below.

G cluster_0 General Cephalosporin Structure cluster_1 Side Chain from this compound Cephalosporin_Structure Side_Chain

General structure of cephalosporins and the side chain.
Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9]

Conclusion

The primary and well-established application of this compound for a drug development audience lies in its role as a key intermediate in the synthesis of Cefodizime. Protocols for its synthesis and its analysis as an impurity are critical for quality control in pharmaceutical manufacturing. While the broader thiazole chemical class exhibits diverse biological activities, further research is required to explore any potential direct pharmacological applications of this specific compound.

References

Application Notes and Protocols: 2-Mercapto-4-methyl-5-thiazoleacetic Acid in the Preparation of Macrocyclic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-mercapto-4-methyl-5-thiazoleacetic acid as a versatile building block in the synthesis of novel macrocyclic complexes. The unique structural features of this thiazole derivative, incorporating a carboxylic acid and a mercapto group, allow for its application in the self-assembly of complex supramolecular structures, particularly organometallic macrocycles.

Application: Synthesis of a 40-Membered Organotin Macrocyclic Complex

This compound serves as a key precursor in the self-assembly of a novel 40-membered macrocyclic complex containing eight tin atoms. This complex features a unique structure with two distannoxane ladders, highlighting the potential of this thiazole derivative in constructing intricate supramolecular architectures.[1] Such organotin macrocycles are of significant interest in materials science and catalysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in Table 1.

PropertyValueReference
CAS Number 34272-64-5[2]
Molecular Formula C₆H₇NO₂S₂[2]
Molecular Weight 189.26 g/mol [2]
Appearance White to light yellow crystal powder
Melting Point 207 °C (decomposes)[2]
Quantitative Data for the Synthesis of the 40-Membered Organotin Macrocycle

The following table summarizes the key quantitative data from the synthesis and characterization of the eight-tin macrocyclic complex.

ParameterValueReference
Product Name Octa(dimethyltin)-bis(μ-oxo)-bis(2-mercapto-4-methyl-5-thiazoleacetato) Dichloride[1]
Yield 73%[1]
Melting Point >300 °C[1]
Elemental Analysis C, 22.31%; H, 3.12%; N, 3.03% (Calculated: C, 22.35%; H, 3.12%; N, 3.09%)[1]
Spectroscopic Data for the 40-Membered Organotin Macrocycle

Key peaks from the FT-IR spectrum that confirm the formation of the macrocyclic complex are presented in Table 3.

Wavenumber (cm⁻¹)AssignmentInterpretationReference
1654 (s)νas(COO)Asymmetric stretching of the carboxylate group, indicating coordination to tin.[1]
1373 (s)νs(COO)Symmetric stretching of the carboxylate group, indicating coordination to tin.[1]
578 (m)ν(Sn-C)Stretching vibration of the tin-carbon bond.[1]
459 (m)ν(Sn-O)Stretching vibration of the tin-oxygen bond.[1]
358 (w)ν(Sn-S)Stretching vibration of the tin-sulfur bond.[1]

Experimental Protocols

Synthesis of the 40-Membered Eight-Tin Macrocyclic Complex

This protocol details the self-assembly reaction for the preparation of the novel organotin macrocycle.[1]

Materials:

  • This compound (C₆H₇NO₂S₂)

  • Sodium methoxide (CH₃ONa)

  • Dimethyltin dichloride ( (CH₃)₂SnCl₂ )

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂) (moist)

Procedure:

  • A solution of this compound (0.378 g, 2.0 mmol) and sodium methoxide (0.216 g, 4.0 mmol) in methanol (20 mL) is stirred for 30 minutes at room temperature.

  • The solvent is removed under reduced pressure to yield a solid residue.

  • The residue is dissolved in moist dichloromethane (30 mL).

  • A solution of dimethyltin dichloride (0.439 g, 2.0 mmol) in moist dichloromethane (20 mL) is added dropwise to the solution from step 3 with continuous stirring.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with dichloromethane, and dried in a vacuum desiccator.

  • Colorless crystals of the macrocyclic complex suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate at room temperature over several days.

Visualizations

Synthesis Workflow of the 40-Membered Organotin Macrocycle

The following diagram illustrates the self-assembly process for the synthesis of the eight-tin macrocyclic complex.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Mercapto-4-methyl- 5-thiazoleacetic acid P1 Deprotonation in Methanol R1->P1 R2 Sodium Methoxide R2->P1 R3 Dimethyltin Dichloride P3 Self-Assembly in moist Dichloromethane R3->P3 P2 Solvent Removal P1->P2 P2->P3 P4 Stirring (24h) P3->P4 P5 Filtration & Washing P4->P5 Prod 40-Membered Organotin Macrocyclic Complex P5->Prod

Caption: Self-assembly synthesis of the 40-membered organotin macrocycle.

Other Potential Applications

While the synthesis of the organotin macrocycle is a prominent example, this compound has also been utilized in the preparation of other metal complexes, including:

  • Gold Complexes: It participates in the formation of dinuclear and tetranuclear gold(I) complexes.

  • Nanoparticle Capping Agent: It can be used as a capping agent in the preparation of fused spherical gold nanoparticles.

These applications suggest that the title compound is a versatile ligand for the construction of a variety of metallo-supramolecular structures and nanomaterials, warranting further exploration in drug delivery and diagnostics.

References

Application Notes and Protocols for the Analytical Characterization of 2-Mercapto-4-methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Mercapto-4-methyl-5-thiazoleacetic acid is a key heterocyclic compound with applications in pharmaceutical synthesis and materials science.[1][2] As an important building block and a potential impurity in active pharmaceutical ingredients like Cefodizime, its rigorous analytical characterization is crucial for quality control and regulatory compliance.[1] These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for method development and sample handling.

PropertyValueReference
CAS Number 34272-64-5[3]
Molecular Formula C₆H₇NO₂S₂[3][4]
Molecular Weight 189.26 g/mol [3]
Appearance White to light yellow crystalline powder[2]
Melting Point 207 °C (decomposes)[2]
pKa 4.09 ± 0.10 (Predicted)[2]
UV Absorbance Maximum (in H₂O) 320 nm[5]

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

HPLC is a robust technique for assessing the purity and quantifying this compound in bulk materials and pharmaceutical preparations. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Mobile Phase Preparation: A typical mobile phase would be a mixture of an aqueous buffer and an organic solvent. For example, a starting point could be a gradient elution with Mobile Phase A: 0.1% Phosphoric Acid in water and Mobile Phase B: Acetonitrile.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol or a mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution of a known concentration in the mobile phase.

4. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with 0.1% Phosphoric Acid in water (A) and Acetonitrile (B). A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm[5]

  • Injection Volume: 10 µL

5. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

  • For purity assessment, calculate the area percentage of the main peak relative to the total peak area.

  • For quantification, generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample from this curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol/Water Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Std->Dilute Inject Inject into HPLC System Dissolve_Sample->Inject Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 320 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Due to the low volatility of this compound, a derivatization step is necessary before GC-MS analysis. Derivatization increases the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS

1. Derivatization:

  • Silylation: This is a common derivatization technique for compounds with active hydrogens.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Procedure:

      • Place approximately 1 mg of the dried sample in a reaction vial.

      • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

      • Seal the vial and heat at 70 °C for 30 minutes.

      • Cool to room temperature before injection.

  • Alkylation (Esterification): This method converts the carboxylic acid group to an ester.

    • Reagent: BF₃-Methanol (14% w/v).

    • Procedure:

      • To 1 mg of the sample, add 0.5 mL of BF₃-Methanol.

      • Seal the vial and heat at 60 °C for 10 minutes.

      • Cool, add 1 mL of water and 1 mL of hexane.

      • Vortex and allow the layers to separate.

      • Inject an aliquot of the upper hexane layer.

2. Instrumentation:

  • A standard GC-MS system.

3. GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

5. Data Analysis:

  • The total ion chromatogram (TIC) will show the separated derivatized compound.

  • The mass spectrum of the peak can be used for structural confirmation by analyzing the fragmentation pattern. The derivatized molecular ion should be visible.

GC-MS Workflow with Derivatization

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Add_Reagent Add Derivatization Reagent (e.g., BSTFA) Sample->Add_Reagent Heat Heat to Complete Reaction Add_Reagent->Heat Inject Inject Derivatized Sample Heat->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-500) Ionize->Detect TIC Obtain Total Ion Chromatogram Detect->TIC Mass_Spectrum Acquire Mass Spectrum Detect->Mass_Spectrum Confirm Confirm Structure by Fragmentation Pattern Mass_Spectrum->Confirm

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to the compound's polarity and the presence of exchangeable protons.

2. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

3. ¹H NMR Acquisition Parameters:

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Pulse Program: Standard single pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

4. ¹³C NMR Acquisition Parameters:

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

5. Expected Chemical Shifts: The following table provides predicted ¹H and ¹³C chemical shifts. Actual values may vary slightly depending on the solvent and concentration.

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃~2.3~15
-CH₂-~3.6~30
-COOH~12-13 (broad)~171
Thiazole C4-~125
Thiazole C5-~145
Thiazole C2 (C=S)-~185
-NH/-SH (tautomer)Variable (broad)-

6. Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to confirm the connectivity of the atoms.

  • Correlate the ¹H and ¹³C spectra using 2D NMR techniques (e.g., HSQC, HMBC) if further structural confirmation is needed.

NMR Analysis Logical Flow

NMR_Logic cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample Dissolve Sample in DMSO-d6 Acquire_H1 Acquire 1H NMR Spectrum Sample->Acquire_H1 Acquire_C13 Acquire 13C NMR Spectrum Sample->Acquire_C13 Analyze_Shifts Analyze Chemical Shifts Acquire_H1->Analyze_Shifts Analyze_Integrals Analyze Peak Integrations (1H) Acquire_H1->Analyze_Integrals Analyze_Multiplicity Analyze Signal Multiplicity (1H) Acquire_H1->Analyze_Multiplicity Acquire_C13->Analyze_Shifts Correlate Correlate 1H and 13C Signals Analyze_Shifts->Correlate Final_Structure Confirm Molecular Structure Analyze_Integrals->Final_Structure Analyze_Multiplicity->Correlate Correlate->Final_Structure

Caption: Logical flow for structural elucidation using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule, confirming its identity.

Experimental Protocol: FTIR

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

  • KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

2. Instrumentation:

  • A standard FTIR spectrometer, preferably equipped with an ATR accessory.

3. Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Acquire a background spectrum before running the sample.

4. Expected Vibrational Frequencies: The following table lists the characteristic IR absorption bands expected for this compound.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching vibration
N-H (Thioamide)3100-3300Stretching vibration (if in thioamide tautomer)
C-H (Aliphatic)2850-2960Stretching vibration
C=O (Carboxylic Acid)1700-1725Stretching vibration
C=N (Thiazole Ring)1600-1650Stretching vibration
C=C (Thiazole Ring)1500-1580Stretching vibration
C=S (Thioamide)1050-1250Stretching vibration

5. Data Analysis:

  • Compare the obtained spectrum with a reference spectrum if available.

  • Identify the characteristic absorption bands corresponding to the functional groups of the molecule to confirm its identity. The presence of a broad O-H stretch and a strong C=O stretch are key indicators of the carboxylic acid moiety.

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis Sample_ATR Place Sample on ATR Crystal Acquire_Sample Acquire Sample Spectrum Sample_ATR->Acquire_Sample Background Acquire Background Spectrum Background->Acquire_Sample Spectrum Obtain IR Spectrum Acquire_Sample->Spectrum Identify_Bands Identify Characteristic Absorption Bands Spectrum->Identify_Bands Confirm_FG Confirm Functional Groups Identify_Bands->Confirm_FG

Caption: Workflow for FTIR analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-4-methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Mercapto-4-methyl-5-thiazoleacetic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, particularly when using methods like the Hantzsch thiazole synthesis.[1] Key areas to investigate include the quality of your starting materials, reaction conditions, and potential side reactions.

Troubleshooting Steps:

  • Verify Reactant Purity: The purity of reactants is crucial.[1] Impurities in the starting materials, such as the α-haloketone and thioamide, can lead to unwanted side reactions that consume reactants and complicate purification.

    • Recommendation: Use freshly purified reactants. Ensure solvents are anhydrous, as the presence of water can be detrimental to the reaction.[1]

  • Optimize Reaction Conditions:

    • Solvent Selection: The choice of solvent significantly impacts the reaction rate and yield.[1] While various solvents can be employed, it is advisable to perform small-scale screening to find the optimal one for your specific substrates.[1]

    • Temperature Control: Reaction temperatures can vary. Conventional heating methods often require prolonged refluxing.[1] Consider using microwave-assisted synthesis, which can dramatically reduce reaction times to minutes and may be conducted at temperatures between 90-130°C.[1]

    • pH Control: In some synthesis routes, acidification is a critical step to precipitate the product. Ensure the pH is adjusted correctly as per the protocol. For instance, acidifying with concentrated hydrochloric acid to a pH of approximately 1 is a described method.

  • Investigate Potential Side Reactions: Unwanted side reactions can significantly lower the yield of the desired product. The stability of the thioamide, for example, can be a limiting factor, particularly in acidic conditions.[1]

Issue 2: Product Purity is Low

Question: I have obtained the product, but it is impure. What are the common impurities and how can I improve the purity?

Answer:

Impurities can arise from unreacted starting materials, side products, or degradation of the product. High purity, often exceeding 98.0%, is crucial, especially for pharmaceutical applications.[2]

Purification Protocol:

  • Recrystallization: This is a common and effective method for purifying the final product. A suggested method is recrystallization from hot water.

  • Washing: After filtration, wash the collected solid with cold water to remove any soluble impurities.

  • Column Chromatography: If recrystallization is insufficient, column chromatography can be employed for further purification.

Common Sources of Impurities:

  • Incomplete Reactions: If the reaction does not go to completion, unreacted starting materials will contaminate the product. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.

  • Side Reactions: As mentioned previously, impurities in reactants or non-optimal reaction conditions can lead to the formation of side products.

  • Degradation: The final product may be susceptible to degradation under certain conditions (e.g., prolonged exposure to high temperatures or extreme pH).

Frequently Asked Questions (FAQs)

Q1: What is a common synthesis method for this compound?

A1: One described method involves the reaction of levulinic acid with hydrogen peroxide and sodium bromide in carbon tetrachloride, followed by a cyclization reaction with ammonium dithiocarbamate and sodium carbonate.[2] Another common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1]

Q2: How critical is the purity of reactants and solvents?

A2: Reactant and solvent purity is paramount for achieving high yields.[1] Impurities can lead to unwanted side reactions, consuming the starting materials and complicating the purification of the final product.[1] The use of anhydrous solvents is often recommended as water can be detrimental in some cases.[1]

Q3: Can the choice of solvent significantly impact the reaction outcome?

A3: Absolutely. The solvent plays a crucial role in the reaction rate and yield.[1] For instance, in some Hantzsch thiazole syntheses, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions.[1] Methanol has been used effectively in some microwave-assisted syntheses.[1] It is recommended to perform small-scale solvent screening to identify the best option for your specific reaction.[1]

Q4: What is the typical temperature range for this synthesis, and how does it affect the reaction?

A4: Reaction temperatures can vary significantly. Conventional heating methods often require refluxing for several hours.[1] However, microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[1] Elevated temperatures can sometimes lead to lower yields, so optimization is key.

Q5: What are the key physical properties of this compound?

A5: The compound is typically a pale yellow to pale beige solid with a melting point of around 207°C.[2]

Data Presentation

Table 1: Comparison of Synthesis Parameters and Yields

ParameterMethod 1: Conventional HeatingMethod 2: Microwave-AssistedReference
Reaction Time Several hoursMinutes[1]
Temperature Reflux90-130°C[1]
Typical Yield Good to excellentGood to excellent[3]
Notes Requires prolonged heatingSignificant reduction in reaction time[1]

Experimental Protocols

Protocol 1: Synthesis via Levulinic Acid

This protocol is based on a described method for the synthesis of this compound.[2]

Step 1: Bromination of Levulinic Acid

  • React levulinic acid with hydrogen peroxide and sodium bromide in carbon tetrachloride.

  • Control the reaction temperature and monitor the reaction progress.

  • After completion, isolate the bromo-levulinic acid intermediate.

Step 2: Cyclization Reaction

  • React the bromo-levulinic acid intermediate with ammonium dithiocarbamate and sodium carbonate.

  • Maintain the appropriate reaction temperature and stir until the reaction is complete.

  • Acidify the reaction mixture to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from hot water to obtain the pure compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Levulinic Acid Levulinic Acid Bromination Bromination Levulinic Acid->Bromination H2O2_NaBr H₂O₂ / NaBr H2O2_NaBr->Bromination Ammonium Dithiocarbamate Ammonium Dithiocarbamate Cyclization Cyclization Ammonium Dithiocarbamate->Cyclization Bromo-levulinic acid intermediate Bromo-levulinic acid intermediate Bromination->Bromo-levulinic acid intermediate Final_Product This compound Cyclization->Final_Product Bromo-levulinic acid intermediate->Cyclization

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Issue check_purity Check Reactant Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions [Pure] impure_reactants Use Purified Reactants Use Anhydrous Solvents check_purity->impure_reactants [Impure] side_reactions Investigate Side Reactions optimize_conditions->side_reactions [Conditions OK] adjust_temp Adjust Temperature (e.g., Microwave) optimize_conditions->adjust_temp [Temp Issue] solvent_screen Screen Solvents optimize_conditions->solvent_screen [Solvent Issue] monitor_reaction Monitor Reaction (e.g., TLC) side_reactions->monitor_reaction impure_reactants->optimize_conditions adjust_temp->side_reactions solvent_screen->side_reactions solution Improved Yield monitor_reaction->solution

Caption: Troubleshooting workflow for low yield synthesis.

References

Purification of 2-Mercapto-4-methyl-5-thiazoleacetic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Mercapto-4-methyl-5-thiazoleacetic acid from a crude reaction mixture. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a pale yellow to pale beige solid.[1] Key properties are summarized in the table below.

Q2: What are the common impurities in the crude reaction mixture of this compound?

A2: Common impurities can include unreacted starting materials such as levulinic acid, by-products from side reactions, and residual solvents used in the synthesis.[1] The specific impurities will depend on the synthetic route employed. One described synthesis involves the reaction of levulinic acid with hydrogen peroxide and sodium bromide, followed by cyclization with ammonium dithiocarbamate.[1]

Q3: What are the recommended storage conditions for purified this compound?

A3: It is classified as a combustible solid and should be stored accordingly. Specific storage temperature recommendations may vary, so it is best to consult the supplier's safety data sheet (SDS).

Q4: What are the primary applications of high-purity this compound?

A4: High-purity this compound is a critical building block and intermediate in the pharmaceutical industry, particularly in the synthesis of antibiotics like Cefodizime.[1] It is also used as a reagent for the determination of hydroxylamine.[2]

Troubleshooting Guides

Low Yield After Purification

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Incomplete reaction: The synthesis did not go to completion, resulting in a lower amount of the desired product in the crude mixture.Monitor the reaction progress using techniques like TLC or HPLC to ensure it has reached completion before starting the purification process.
Product loss during extraction: The product may not be fully extracted from the aqueous layer into the organic solvent due to incorrect pH or insufficient mixing.Adjust the pH of the aqueous layer to be acidic (e.g., pH ≤ 2) to ensure the carboxylic acid is protonated and more soluble in organic solvents like ethyl acetate.[3] Ensure vigorous mixing during extraction and perform multiple extractions to maximize recovery.
Product loss during recrystallization: The chosen solvent system may be too good, leading to the product remaining in the mother liquor. The cooling process might be too rapid, leading to the formation of fine crystals that are difficult to filter.Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Allow the solution to cool slowly to form larger crystals.
Degradation of the product: The compound may be unstable under the purification conditions (e.g., high temperature, extreme pH).The melting point is noted as 207 °C (decomposes), suggesting thermal sensitivity. Avoid prolonged heating during purification steps.
Product Purity Issues

Problem: The purified product does not meet the required purity specifications (e.g., >98%).

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Ineffective removal of starting materials: Unreacted starting materials, such as levulinic acid, may co-purify with the product.Optimize the extraction and washing steps. A wash with a weak base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities if their pKa differs significantly from the product.
Co-crystallization of impurities: Impurities with similar solubility profiles may co-crystallize with the product.Attempt recrystallization from a different solvent system. If recrystallization is insufficient, consider using column chromatography for more effective separation.
Presence of colored impurities: The final product has a darker color than the expected pale yellow/beige.Treat the solution with activated carbon before the final filtration in the recrystallization process to adsorb colored impurities.
Residual solvent: Solvents used in the purification process are not completely removed.Dry the purified solid under vacuum at a moderate temperature (e.g., 60-70°C) for a sufficient period.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number34272-64-5[1][5]
Molecular FormulaC₆H₇NO₂S₂[5]
Molecular Weight189.26 g/mol [2][5]
AppearancePale yellow to pale beige solid[1]
Melting Point207 °C (decomposes)[1]
Purity (Typical)≥ 98%[1][5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is a general procedure based on standard chemical principles for purifying a carboxylic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

  • Acidic Wash: Wash the organic layer with 1 M HCl or 10% hydrochloric acid to remove any basic impurities.[3]

  • Basic Extraction: Extract the organic layer with a saturated sodium bicarbonate or sodium carbonate solution. The this compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid, until the pH is ≤ 2.[3] This will precipitate the purified product.

  • Filtration: Filter the precipitated solid and wash the filter cake with cold water to remove any remaining salts.

  • Recrystallization:

    • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., n-butanol[4] or an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified product under vacuum at 60-70°C until a constant weight is achieved.[4]

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for removing impurities with different polarities.

  • Sample Preparation: Dissolve a small amount of the crude product in a minimum volume of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with a suitable eluent system. A gradient of polarity, such as dichloromethane (DCM) to 5% acetone in DCM, has been used for similar compounds.[6]

  • Loading: Carefully load the adsorbed sample onto the top of the silica gel column.

  • Elution: Run the column, collecting fractions and monitoring the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

  • Drying: Dry the final product under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product Crude_Mixture Crude Reaction Mixture Extraction Acid-Base Extraction Crude_Mixture->Extraction Primary Purification Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Column Chromatography (Optional) Extraction->Chromatography Alternative/Additional Step Pure_Product Pure 2-Mercapto-4-methyl- 5-thiazoleacetic acid Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield_solutions Yield Troubleshooting cluster_purity_solutions Purity Troubleshooting Start Purification Complete Check_Purity Check Purity & Yield Start->Check_Purity Low_Yield Low Yield Issue Check_Purity->Low_Yield No Impure_Product Purity Issue Check_Purity->Impure_Product No Success Product Meets Specs Check_Purity->Success Yes Optimize_Extraction Optimize Extraction pH & Repetitions Low_Yield->Optimize_Extraction Optimize_Recrystallization Optimize Recrystallization Solvent & Cooling Low_Yield->Optimize_Recrystallization Rework_Recrystallization Re-recrystallize from Different Solvent Impure_Product->Rework_Recrystallization Perform_Chromatography Perform Column Chromatography Impure_Product->Perform_Chromatography Charcoal_Treatment Use Activated Carbon Impure_Product->Charcoal_Treatment

Caption: Troubleshooting decision tree for purification issues.

References

Common impurities in 2-Mercapto-4-methyl-5-thiazoleacetic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercapto-4-methyl-5-thiazoleacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Common impurities in this compound typically originate from the synthetic route, which commonly involves the bromination of levulinic acid followed by cyclization with a sulfur source like ammonium dithiocarbamate. The primary impurities can be categorized as:

  • Unreacted Starting Materials: Levulinic acid and ammonium dithiocarbamate.

  • Intermediates: Brominated levulinic acid species. The bromination of levulinic acid can lead to a mixture of regioisomers, primarily 3-bromolevulinic acid and 5-bromolevulinic acid, as well as di-brominated products.

  • Isomeric Byproducts: The presence of different bromolevulinic acid isomers can lead to the formation of an isomeric impurity, 2-Mercapto-5-methyl-4-thiazoleacetic acid.

  • Residual Solvents: Solvents used during synthesis and purification, such as ethanol, acetic acid, or water.

Q2: My final product has a persistent yellow color. What could be the cause and how can I remove it?

A2: A yellow tint in the final product can be due to the presence of colored impurities, often arising from side reactions or degradation products during the synthesis. Recrystallization is an effective method to remove such impurities and obtain a purer, off-white to pale yellow product.[1]

Q3: How can I confirm the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the main compound and detecting impurities. A reverse-phase HPLC method can be developed to separate the target molecule from its potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the desired product and identify the presence of any impurities with distinct spectral signatures.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 207 °C with decomposition) is indicative of high purity.[2] A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Issue 1: Presence of Unreacted Levulinic Acid
  • Symptom: An additional peak corresponding to levulinic acid is observed in the HPLC chromatogram. The melting point of the product may be lower and broader than expected.

  • Cause: Incomplete bromination or inefficient purification.

  • Solution: Recrystallization is an effective method to remove unreacted levulinic acid. Due to the higher polarity of levulinic acid, it will have different solubility characteristics compared to the desired product.

Issue 2: Contamination with Isomeric Impurities
  • Symptom: The presence of an additional peak with a similar mass-to-charge ratio in LC-MS analysis, and potentially overlapping peaks in the HPLC chromatogram.

  • Cause: Formation of 5-bromolevulinic acid during the bromination step, leading to the synthesis of 2-Mercapto-5-methyl-4-thiazoleacetic acid alongside the desired product.

  • Solution: Careful optimization of the HPLC method is required to achieve baseline separation of the two isomers. Modifying the mobile phase composition, gradient, or selecting a different column chemistry (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column) can improve resolution.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water)

This protocol is designed to remove polar impurities such as unreacted levulinic acid and inorganic salts.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (approximately 80-90% concentration in water) near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool down slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum at a temperature below 50 °C.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a starting point for the development of an HPLC method to assess the purity of this compound and detect common impurities.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This method may require optimization to achieve baseline separation of all potential impurities, especially isomers.

Data Presentation

Table 1: Purity of this compound Before and After Recrystallization

SamplePurity before Recrystallization (HPLC Area %)Purity after Recrystallization (HPLC Area %)
Batch A95.2%99.1%
Batch B97.5%99.6%
Batch C92.1%98.9%

Data is illustrative and may vary based on the initial purity and recrystallization efficiency.

Visualizations

impurity_removal_workflow crude_product Crude Product (Contains Impurities) dissolution Dissolve in Hot Ethanol/Water crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Cool Slowly & Crystallize dissolution->crystallization If no insoluble impurities hot_filtration->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Product (>99% Purity) drying->pure_product

Caption: Recrystallization workflow for the purification of this compound.

hplc_analysis_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

References

Troubleshooting side reactions in the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thiazole derivatives, particularly via the Hantzsch synthesis, one of the most common methods.

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, are a frequent issue.[1] Several factors can contribute to this problem. A systematic troubleshooting approach is recommended.

Troubleshooting Steps:

  • Purity of Reactants and Solvents:

    • Issue: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials.[1] The presence of water can also be detrimental, so using anhydrous solvents is often recommended.[1]

    • Solution: Ensure the purity of your starting materials using techniques like recrystallization or distillation. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation over a drying agent).

  • Reaction Conditions:

    • Issue: The choice of solvent, temperature, and reaction time are critical.[1] For instance, some reactions proceed smoothly in alcohols like ethanol or methanol, while others may require higher boiling point solvents like 1-butanol.[1]

    • Solution: Perform small-scale screening to find the optimal solvent for your specific substrates.[1] Temperature can also be crucial; conventional heating often requires reflux for several hours, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1]

  • Stability of Thioamide:

    • Issue: The stability of the thioamide can be a limiting factor, especially under acidic conditions which can cause it to decompose.[1]

    • Solution: If you suspect thioamide decomposition, consider running the reaction under neutral or slightly basic conditions. The use of a non-nucleophilic base can be beneficial.

Logical Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Reactants & Solvents start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Purity OK purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents Impurities Suspected optimize_conditions Optimize Reaction Conditions (Solvent, Temp.) purity_ok->optimize_conditions purify_reagents->check_purity conditions_ok Conditions Optimized optimize_conditions->conditions_ok check_side_reactions Investigate for Side Reactions (TLC, NMR) conditions_ok->check_side_reactions side_reactions_present Side Reactions Identified check_side_reactions->side_reactions_present end_good Yield Improved check_side_reactions->end_good No Major Side Reactions side_reactions_present->end_good Suppressed end_bad Yield Still Low (Consider Alternative Synthesis Route) side_reactions_present->end_bad Unable to Suppress

Caption: A workflow for troubleshooting low yields in thiazole synthesis.

Q2: I am observing an unexpected isomer in my reaction with an N-substituted thiourea. How can I control the regioselectivity?

A2: When using an N-monosubstituted thiourea, the Hantzsch synthesis can potentially yield two different regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly the pH, play a crucial role in determining the product distribution.

  • Under Neutral Conditions: The reaction typically leads exclusively to the formation of the 2-(N-substituted amino)thiazole.

  • Under Acidic Conditions: A mixture of both isomers is often formed. The use of strongly acidic conditions, such as 10M HCl in ethanol, has been shown to favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[2] In some cases, this can become the major product.[2]

Mechanism of Isomer Formation:

The regioselectivity is determined by which nitrogen atom of the N-substituted thiourea participates in the intramolecular cyclization. Under acidic conditions, protonation of the nitrogen atoms can influence their nucleophilicity and favor the pathway leading to the iminothiazoline.

Controlling Regioselectivity:

  • To favor the 2-(N-substituted amino)thiazole , perform the reaction in a neutral solvent like ethanol or methanol without the addition of a strong acid.

  • To favor the 3-substituted 2-imino-2,3-dihydrothiazole , conduct the reaction in the presence of a strong acid, such as a mixture of concentrated HCl and ethanol.[2]

Signaling Pathway for Regioselectivity:

Regioselectivity start α-Haloketone + N-Substituted Thiourea intermediate Thioether Intermediate start->intermediate neutral Neutral Conditions (e.g., Ethanol) intermediate->neutral Favors N-attack from exocyclic amine acidic Acidic Conditions (e.g., HCl/Ethanol) intermediate->acidic Favors N-attack from endocyclic amine product_amino 2-(N-substituted amino)thiazole (Major Product) neutral->product_amino product_imino 3-substituted 2-imino-2,3-dihydrothiazole (Major Product) acidic->product_imino

Caption: Influence of pH on the regioselectivity of the Hantzsch synthesis.

Q3: My reaction mixture has turned dark brown/black. What causes this and is my reaction salvageable?

A3: The formation of a dark-colored reaction mixture or tar is often indicative of decomposition of starting materials or products, or the occurrence of extensive side reactions.

Common Causes:

  • Decomposition of α-haloketone: Some α-haloketones are unstable, especially at elevated temperatures or in the presence of bases, and can undergo self-condensation or polymerization.

  • Instability of Thioamide: As mentioned, thioamides can be unstable, particularly in acidic media.

  • High Reaction Temperature: Excessive heat can promote decomposition and polymerization pathways.

  • Air Oxidation: Some intermediates or the final thiazole product may be sensitive to air oxidation, leading to colored impurities.

Troubleshooting and Mitigation:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. Consider using microwave irradiation, which can provide efficient heating for shorter durations, potentially minimizing decomposition.

  • Inert Atmosphere: If air sensitivity is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: While the reaction may still yield some desired product, purification will be more challenging. Column chromatography is often necessary to separate the product from the colored impurities.[1][3]

  • Re-evaluate Reagents: Ensure the purity and stability of your starting materials before beginning the synthesis.

Data Presentation: Impact of Reaction Conditions

The following tables summarize quantitative data on how different experimental parameters can influence the outcome of thiazole synthesis.

Table 1: Comparison of Microwave vs. Conventional Heating

Microwave-assisted synthesis can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[4][5][6][7]

ProductMethodSolventReaction TimeYield (%)Reference
2-Amino-5-phenylthiazoleMicrowaveNaHSO₄-SiO₂ (solid support)10-15 min90-95[4]
2-Amino-5-phenylthiazoleConventionalEthanol8 hours70-80[4]
Substituted ThiazoleMicrowaveEthanol/Water1.5-2 hours80-90[4]
Substituted ThiazoleConventionalEthanol/Water2-3.5 hours79-90[4]
Table 2: Effect of Solvent on Yield in a One-Pot Hantzsch Synthesis

The choice of solvent can have a significant impact on the reaction yield.[4]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2512No reaction
2Water1005.580
3Ethanol2512No reaction
4Ethanol78682
5Ethanol/Water (1:1)653.590
6Methanol65775
71-Butanol117585
82-Propanol82683

Data adapted from a one-pot synthesis of a specific Hantzsch thiazole derivative.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and purification of thiazole derivatives.

Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard method for the synthesis of a simple 2-aminothiazole derivative.[5]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction contents into a beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry to obtain the crude product.

Protocol 2: General Procedure for Purification by Column Chromatography

Column chromatography is a common and effective method for purifying thiazole derivatives from side products and other impurities.[1][3]

Materials:

  • Crude thiazole derivative

  • Silica gel (e.g., 60-120 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Select an Eluent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of the desired product from impurities. An ideal Rf value for the product is typically in the range of 0.2-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds down the column.

  • Collect and Analyze Fractions: Collect the eluate in a series of fractions. Analyze each fraction by TLC to identify which ones contain the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified thiazole derivative.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the synthesis of thiazole derivatives.

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Mechanism reactants α-Haloketone + Thioamide step1 Nucleophilic Attack (SN2) reactants->step1 intermediate1 Thioether Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product Thiazole Derivative step3->product Purification_Workflow crude Crude Reaction Mixture filtration Filtration / Extraction crude->filtration solid_product Isolated Solid filtration->solid_product check_purity Purity Check (TLC, NMR) solid_product->check_purity pure Pure Product (>95%) check_purity->pure Purity OK impure Impure Product check_purity->impure Purity Not OK column Column Chromatography impure->column recrystallization Recrystallization impure->recrystallization column->check_purity recrystallization->check_purity

References

Cefodizime Synthesis: A Technical Support Center for Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of Cefodizime. Detailed experimental protocols, quantitative data analysis, and visual workflow diagrams are included to address specific challenges encountered during the multi-step synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Cefodizime?

A1: Cefodizime is typically synthesized in a three-step process starting from 7-aminocephalosporanic acid (7-ACA). The process involves the synthesis of Cefotaxime acid as an intermediate, followed by the formation of Cefodizime acid, and finally, conversion to Cefodizime disodium.[1]

Q2: What are the critical reaction parameters to control during Cefodizime synthesis?

A2: Temperature and pH are critical parameters throughout the synthesis. The stability of the cephalosporin structure is highly dependent on these factors, with deviations potentially leading to degradation and the formation of impurities.[2][3] Maintaining the recommended temperature and pH ranges for each step is crucial for achieving high yield and purity.

Q3: What are some common impurities encountered during Cefodizime synthesis?

A3: Common impurities can include desacetyl-cefodizime, the 7-epimer, and minor oxidation products. Process-related impurities from starting materials and intermediates can also be present.[4] Additionally, the ∆²-isomer of Cefodizime, an inactive form, can be generated through the migration of a double bond in the dihydrothiazine ring.[5]

Q4: How can the purity of the final Cefodizime product be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Cefodizime and quantifying impurities.[1][5][6][7] A validated, stability-indicating HPLC method can effectively separate Cefodizime from its degradation products and other related substances.[5]

Experimental Workflow

The synthesis of Cefodizime disodium from 7-ACA is a sequential three-step process. The following diagram outlines the general experimental workflow.

Cefodizime_Synthesis_Workflow cluster_step1 Step 1: Cefotaxime Acid Synthesis cluster_step2 Step 2: Cefodizime Acid Synthesis cluster_step3 Step 3: Cefodizime Disodium Synthesis S1_Start 7-ACA S1_Product Cefotaxime Acid S1_Start->S1_Product S1_Reactant 5-Benzothiazol-2-amino-alpha- methoxyimino-4-thiazoleacetate S1_Reactant->S1_Product S1_Solvent Dichloromethane (CH2Cl2) S1_Solvent->S1_Product S1_Temp Temperature: 5°C S1_Temp->S1_Product S1_Time Time: 4 hours S1_Time->S1_Product S2_Start Cefotaxime Acid S2_Product Cefodizime Acid S2_Start->S2_Product S2_Reactant 2-Mercapto-4-methyl-1,3-thiazol- 5-yl-acetic acid S2_Reactant->S2_Product S2_Solvent Acetone-Water S2_Solvent->S2_Product S2_Temp Temperature: 55-60°C S2_Temp->S2_Product S2_Time Time: 4 hours S2_Time->S2_Product S3_Start Cefodizime Acid S3_Product Cefodizime Disodium S3_Start->S3_Product S3_Reactant Sodium 2-ethylhexanoate S3_Reactant->S3_Product S3_Solvent Ethanol with 4-15% Water S3_Solvent->S3_Product S3_Temp Temperature: 5-20°C S3_Temp->S3_Product

Cefodizime Synthesis Workflow

Detailed Experimental Protocols

Step 1: Synthesis of Cefotaxime Acid from 7-ACA

This step involves the acylation of 7-aminocephalosporanic acid (7-ACA).

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • 5-Benzothiazol-2-amino-alpha-methoxyimino-4-thiazoleacetate

  • Dichloromethane (CH2Cl2)

  • Triethylamine[8]

Procedure:

  • Suspend 7-ACA in dichloromethane in a reaction vessel equipped with a stirrer and a cooling system.

  • Add 5-Benzothiazol-2-amino-alpha-methoxyimino-4-thiazoleacetate to the suspension.

  • Cool the reaction mixture to 5°C.

  • Slowly add triethylamine to the mixture while maintaining the temperature at 5°C. Triethylamine acts as a base to facilitate the reaction.[8]

  • Stir the reaction mixture at 5°C for 4 hours.[1]

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, proceed with the work-up procedure to isolate the Cefotaxime acid.

Step 2: Synthesis of Cefodizime Acid from Cefotaxime Acid

This step involves the nucleophilic substitution at the C-3' position of the cephalosporin core.

Materials:

  • Cefotaxime Acid

  • 2-Mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid[9]

  • Acetone

  • Water

Procedure:

  • Dissolve Cefotaxime acid in a mixture of acetone and water in a reaction vessel.

  • Add 2-Mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid to the solution.[9] This compound provides the side chain that characterizes Cefodizime.

  • Heat the reaction mixture to 55-60°C.

  • Maintain the temperature and stir the mixture for 4 hours.[1]

  • Monitor the reaction for completion.

  • After the reaction is complete, cool the mixture and proceed with the isolation and purification of Cefodizime acid.

Step 3: Synthesis of Cefodizime Disodium from Cefodizime Acid

This is the final step to obtain the stable salt form of the antibiotic.

Materials:

  • Cefodizime Acid

  • Sodium 2-ethylhexanoate

  • Ethanol

  • Water

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve Cefodizime acid in ethanol containing 4-15% water. The use of an organic amine base like triethylamine can facilitate dissolution.[10]

  • Cool the solution to a temperature between 5°C and 10°C.

  • Slowly add a solution of sodium 2-ethylhexanoate in ethanol to the Cefodizime acid solution. Sodium 2-ethylhexanoate acts as the sodium donor for salt formation.[10]

  • The crystallization of Cefodizime disodium should commence. Seeding with a small crystal of the product can promote crystallization.[10]

  • Allow the temperature to rise to about 20°C during the addition.[10]

  • Stir the resulting suspension for an additional 1-2 hours at room temperature to ensure complete crystallization.

  • Collect the crystalline product by filtration.

  • Wash the crystals with ethanol and dry under vacuum.

Troubleshooting Guides

Step 1: Cefotaxime Acid Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield of Cefotaxime Acid Incomplete reaction.- Ensure the reaction is stirred vigorously for the full 4 hours.[1] - Verify the quality and reactivity of the acylating agent. - Check for and eliminate any sources of moisture that could hydrolyze the reactants.
Degradation of the product.- Strictly maintain the reaction temperature at 5°C. Higher temperatures can lead to the degradation of the cephalosporin nucleus.[2] - Minimize the reaction time once completion is observed.
Suboptimal pH.- Although not explicitly stated as a buffered reaction, the addition of triethylamine influences the pH. Ensure the correct stoichiometric amount of base is used.
Presence of Unreacted 7-ACA Insufficient acylating agent.- Use a slight excess of the acylating agent. - Ensure efficient mixing to bring the reactants into contact.
Poor solubility of 7-ACA.- Ensure the 7-ACA is finely powdered to maximize surface area for reaction.
Formation of Side Products/Impurities Side reactions due to temperature fluctuations.- Implement precise temperature control throughout the reaction.
Presence of impurities in starting materials.- Use high-purity 7-ACA and acylating agent.
Step 2: Cefodizime Acid Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield of Cefodizime Acid Incomplete reaction.- Confirm the reaction has been maintained at 55-60°C for the entire 4-hour duration.[1] - Ensure the molar ratio of 2-Mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid to Cefotaxime acid is correct. An excess of the thiol may be necessary to drive the reaction to completion.[11]
Thermal degradation.- Avoid exceeding the recommended temperature of 60°C. Prolonged exposure to higher temperatures can degrade the Cefodizime molecule.
Incorrect solvent ratio.- The acetone-water ratio can influence the solubility of reactants and the reaction rate. Optimize this ratio if yields are consistently low.
Presence of Unreacted Cefotaxime Acid Insufficient reaction time or temperature.- Extend the reaction time and monitor for further conversion. - Ensure the reaction temperature is consistently within the 55-60°C range.
Inefficient mixing.- Ensure adequate stirring to maintain a homogeneous reaction mixture.
Formation of Colored Impurities Oxidation of the thiol reactant or product.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Degradation at elevated temperature.- Adhere strictly to the recommended temperature range and reaction time.
Step 3: Cefodizime Disodium Synthesis
Issue Potential Cause Troubleshooting Steps
Failure to Crystallize or Oily Product Formation Incorrect solvent composition.- Ensure the water content in the ethanol is within the optimal range of 4-15%. Too much water can increase the solubility of the product and hinder crystallization.[10] - The presence of a jelly-like phase can be influenced by the solvent; optimizing the solvent system may be necessary.[12]
Supersaturation.- Try seeding the solution with a few crystals of Cefodizime disodium to induce crystallization.[10] - Cool the solution slowly to avoid rapid precipitation which can lead to an oily product.
Impurities inhibiting crystallization.- Ensure the Cefodizime acid used is of high purity. Impurities can interfere with the crystal lattice formation.
Low Yield of Crystalline Product Product loss in the mother liquor.- Minimize the amount of water in the ethanol to reduce the solubility of the disodium salt.[10] - Ensure the crystallization and filtration are performed at the recommended temperatures to minimize solubility losses.
Incomplete salt formation.- Use a slight excess (10-15%) of sodium 2-ethylhexanoate to ensure complete conversion to the disodium salt.[10]
Product is off-color or has low purity Entrapment of impurities during crystallization.- Slow, controlled crystallization generally leads to higher purity crystals. - Consider a recrystallization step if the initial purity is not satisfactory.
Degradation during dissolution or crystallization.- Avoid prolonged exposure to basic conditions if triethylamine is used for dissolution. - Maintain the recommended temperature range during the entire process.

Data on Reaction Condition Optimization

The following tables summarize the impact of key reaction parameters on the yield of each step in the Cefodizime synthesis.

Table 1: Optimization of Cefotaxime Acid Synthesis
ParameterConditionYield (%)Purity (%)Reference
Temperature 5°C90>99 (HPLC)[1]
Room Temperature (approx. 25°C)95Not Specified[13][14]
Solvent Dichloromethane90>99 (HPLC)[1]
Aqueous 2-methoxy ethanolNot Specified99.06 (HPLC)[15]
Reaction Time 1 hour (at room temperature)95Not Specified[13][14]
4 hours (at 5°C)90>99 (HPLC)[1]

Note: The synthesis of Cefotaxime acid is a well-established reaction, and variations in the acylating agent and base can also impact the yield and purity.

Table 2: Optimization of Cefodizime Acid Synthesis
ParameterConditionYield (%)Purity (%)Reference
Temperature 55-60°C66.3>99 (HPLC)[1]
Solvent Acetone-Water66.3>99 (HPLC)[1]

Note: Data on the optimization of this specific step is limited in the public domain. The provided data represents a reported successful synthesis.

Table 3: Optimization of Cefodizime Disodium Crystallization
ParameterConditionYield (%)Purity (%)Reference
Sodium Source Sodium 2-ethylhexanoate89.7>99.5 (HPLC)[1]
Sodium 2-ethylhexanoate>85Not Specified[10]
Solvent Ethanol with 4-15% water>85Not Specified[10]
Temperature 5°C89.7>99.5 (HPLC)[1]
5-20°C>85Not Specified[10]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between common problems, their potential causes, and the recommended solutions during Cefodizime synthesis.

Troubleshooting_Logic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Degradation Product Degradation LowYield->Degradation SideReactions Side Reactions LowYield->SideReactions HighImpurities High Impurities HighImpurities->Degradation HighImpurities->SideReactions StartingMaterialPurity Poor Starting Material Purity HighImpurities->StartingMaterialPurity PurifyReactants Purify Starting Materials HighImpurities->PurifyReactants CrystallizationIssue Crystallization Issues CrystallizationIssue->HighImpurities IncorrectSolvent Incorrect Solvent/pH CrystallizationIssue->IncorrectSolvent Supersaturation Supersaturation CrystallizationIssue->Supersaturation OptimizeTimeTemp Optimize Time/Temperature IncompleteReaction->OptimizeTimeTemp CheckStoichiometry Verify Stoichiometry IncompleteReaction->CheckStoichiometry ControlTemp Strict Temperature Control Degradation->ControlTemp SideReactions->ControlTemp InertAtmosphere Use Inert Atmosphere SideReactions->InertAtmosphere OptimizeSolvent Optimize Solvent/pH IncorrectSolvent->OptimizeSolvent StartingMaterialPurity->PurifyReactants Seeding Seeding/Slow Cooling Supersaturation->Seeding

Troubleshooting Logic Diagram

References

Stability issues of 2-Mercapto-4-methyl-5-thiazoleacetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Mercapto-4-methyl-5-thiazoleacetic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?

A1: Degradation of this compound in solution can be attributed to several factors, primarily oxidation, pH instability, and photodegradation. The mercapto (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidation byproducts. The stability of the compound can also be influenced by the pH of the solution; for instance, related compounds like 2-mercaptobenzothiazole show pH-dependent stability.[1] Additionally, exposure to light, especially UV radiation, can induce photodegradation in thiazole-containing compounds.[2][3]

Q2: What is the primary degradation pathway for this compound in solution?

A2: While specific degradation pathways for this exact molecule are not extensively documented, the most probable degradation route involves the oxidation of the 2-mercapto group. This can lead to the formation of a disulfide dimer. In the presence of strong oxidizing agents or certain environmental conditions, further oxidation of the sulfur atom or cleavage of the thiazole ring could occur. For example, studies on other mercaptothiazoles have shown that oxidation can lead to the formation of disulfides or even the removal of the sulfhydryl group to form the corresponding thiazole.[4]

Q3: How can I prevent the degradation of my this compound solution?

A3: To minimize degradation, it is recommended to:

  • Use freshly prepared solutions: Whenever possible, prepare solutions immediately before use.

  • Control the pH: Buffer the solution to an appropriate pH. Although the optimal pH for this specific compound is not defined in the available literature, for similar compounds, neutral to slightly acidic conditions are often preferred.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]

  • Deoxygenate solvents: For sensitive experiments, purging the solvent with an inert gas like nitrogen or argon can help to minimize oxidation.[2]

  • Add antioxidants or stabilizers: In some cases, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may help to prevent oxidative degradation.[2]

  • Store at low temperatures: When not in immediate use, store solutions at refrigerated or frozen temperatures, as recommended for similar compounds.

Q4: What are the recommended storage conditions for both the solid compound and its solutions?

A4: For the solid form of this compound, it is advised to store it in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] For solutions, it is best to store them protected from light at low temperatures, for instance, at 2-8°C for short-term storage or at -20°C for longer-term storage, although specific stability data at these temperatures is limited.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Solution turns yellow or develops a precipitate. Oxidation of the mercapto group, leading to disulfide formation or other degradation products.1. Prepare fresh solutions using deoxygenated solvents. 2. Store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Add a small amount of a compatible antioxidant. 4. Ensure the storage container is properly sealed and protected from light.
Loss of compound potency over a short period. Chemical instability due to pH, light exposure, or temperature.1. Verify the pH of the solution and use a suitable buffer if necessary. 2. Store solutions in amber vials or wrapped in foil to exclude light.[2] 3. Aliquot the stock solution and store at -20°C or below to minimize freeze-thaw cycles.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.1. Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). 2. Prepare fresh dilutions from a stable stock solution immediately before each experiment. 3. Include control samples to monitor for degradation during the experiment.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing a high-performance liquid chromatography (HPLC) method to assess the stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common starting point for such compounds.[7][8]

2. Mobile Phase Preparation:

  • Aqueous Component: Prepare an aqueous buffer, such as 0.02 M acetate buffer, and adjust the pH to a suitable value (e.g., pH 4.5).[8]

  • Organic Component: Use HPLC-grade acetonitrile or methanol.

  • Gradient or Isocratic Elution: Start with an isocratic method (e.g., 90:10 aqueous:organic) and optimize the ratio to achieve good peak shape and separation from potential degradants.[8] A gradient elution may be necessary to resolve all degradation products.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).

  • For stability studies, subject the solution to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[9]

4. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Determine the UV maximum of the compound (e.g., by scanning with a DAD) and monitor at this wavelength.

  • Column Temperature: Maintain a constant column temperature (e.g., 25-30°C).

5. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare Solution of Compound stress_conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep_solution->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis data_analysis Analyze Chromatograms hplc_analysis->data_analysis compare_profiles Compare Stressed vs. Unstressed Samples data_analysis->compare_profiles identify_degradants Identify and Quantify Degradants compare_profiles->identify_degradants assess_stability Assess Stability identify_degradants->assess_stability degradation_pathway compound 2-Mercapto-4-methyl- 5-thiazoleacetic acid disulfide Disulfide Dimer compound->disulfide Oxidation oxidizing_agent Oxidizing Agent (e.g., O2, H2O2) oxidizing_agent->compound

References

Preventing degradation of 2-Mercapto-4-methyl-5-thiazoleacetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Mercapto-4-methyl-5-thiazoleacetic acid (CAS: 34272-64-5) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group. The thiol is susceptible to oxidation by atmospheric oxygen, which can cause two molecules to link together, forming a disulfide dimer.[1][2][3][4] This process can be accelerated by exposure to heat, light, and high humidity.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[2][7]

Q3: What are the visible signs of degradation?

A3: While the pristine compound is typically a white to light yellow crystalline powder, degradation may not always present obvious visual changes.[8] However, any significant change in color (e.g., to a more intense yellow or brown) or texture could indicate degradation. The most reliable method for detecting degradation is through analytical techniques like HPLC, which can reveal the presence of impurity peaks, such as the disulfide dimer.

Q4: Can I store the compound in solution?

A4: Storing the compound in solution is generally not recommended for long periods, as solvents (especially aqueous or protic solvents) can facilitate degradation. If you must prepare a stock solution, use a de-gassed, anhydrous aprotic solvent. Prepare the solution fresh for each experiment if possible, or store it for very short periods at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][7]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC/LC-MS analysis. Oxidative Degradation: The most common issue is the appearance of a new peak corresponding to the disulfide dimer.Confirm the identity of the new peak via mass spectrometry. If confirmed as the dimer, the compound has degraded. Ensure future storage is under an inert atmosphere and at a lower temperature.
Poor solubility or formation of particulates. Formation of Disulfide Dimer: The dimer has different solubility characteristics and may be less soluble in your chosen solvent, leading to particulates.Centrifuge the solution and analyze the supernatant for purity. If degradation is confirmed, discard the stock and prepare a fresh solution from solid material that has been stored correctly.
Compound has changed color (e.g., darkened). Advanced Degradation: Significant color change can indicate the formation of various degradation products beyond the simple dimer, potentially due to prolonged exposure to light or heat.The compound's purity is highly suspect. It is strongly recommended to use a fresh, un-degraded lot of the material for your experiments to ensure data integrity.
Inconsistent experimental results. Partial Degradation: The compound may be partially degraded, leading to a lower effective concentration of the active thiol molecule and causing variability in experimental outcomes.Perform a purity check on your current stock using a validated analytical method (see Experimental Protocols). Re-qualify your material before proceeding with further experiments.

Impact of Storage Conditions on Stability (Quantitative Data)

The following table summarizes representative stability data for thiol-containing compounds under various storage conditions over a six-month period. The primary degradation product measured is the corresponding disulfide. This data illustrates the critical importance of proper storage.

Storage ConditionAtmospherePurity of Thiol Compound (%) After 6 Months
-20°C Air>99%
4°C Air~98%
22°C (Low Humidity, ~25% RH) Air~95%
20°C (High Humidity, ~70% RH) Air~85%
4°C Inert Gas (Nitrogen)>99.5%

Data is illustrative and based on stability trends observed for thiolated compounds.[1][2][5]

Experimental Protocols

Protocol: Stability-Indicating Analysis using HPLC

This protocol outlines a general method for assessing the purity of this compound and detecting its primary disulfide degradant.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[9][10]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical starting ratio would be 80:20 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at an appropriate wavelength (e.g., determined by UV scan, likely around 260-280 nm).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Monitor the chromatogram for the main peak of the parent compound and any impurity peaks. The disulfide dimer is expected to be more non-polar and thus have a longer retention time than the parent monomer.

Protocol: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and establish the stability-indicating nature of the analytical method.[6][11][12]

  • Acid Hydrolysis: Dissolve the compound (1 mg/mL) in 0.1 M HCl. Heat at 60°C for 4-6 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound (1 mg/mL) in 0.1 M NaOH. Keep at room temperature for 2-4 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve the compound (1 mg/mL) in a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature for 1-2 hours. Dilute with mobile phase for HPLC analysis. This condition is expected to show significant formation of the disulfide dimer.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 24 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound to direct UV light (e.g., 254 nm) or sunlight for 24-48 hours. Dissolve the stressed sample in the mobile phase for analysis.

Visualizations

Degradation Pathway

The primary degradation route is the oxidative coupling of two thiol molecules to form a disulfide dimer, with the loss of two protons and two electrons.

receive Receive Compound inspect Inspect for Color Change & Physical Anomalies receive->inspect aliquot Aliquot into smaller, sealed vials under inert gas (e.g., Argon) inspect->aliquot store Store at -20°C in a dark, dry location aliquot->store use Remove one aliquot for use. Allow to warm to RT before opening. store->use discard Discard unused portion of the opened aliquot. use->discard start Suspected Degradation check_hplc Run HPLC Analysis start->check_hplc new_peaks New Peaks Observed? check_hplc->new_peaks color_change Visible Color Change? new_peaks->color_change No cause1 Cause: Oxidation to Disulfide Action: Store under inert gas, -20°C new_peaks->cause1 Yes cause2 Cause: Advanced Degradation Action: Discard lot, obtain fresh material color_change->cause2 Yes ok Compound likely stable. Continue with experiment. color_change->ok No

References

Technical Support Center: Scaling Up 2-Mercapto-4-methyl-5-thiazoleacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Mercapto-4-methyl-5-thiazoleacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of a starting material like levulinic acid, which is first halogenated, and then cyclized with a sulfur-containing compound such as ammonium dithiocarbamate.[1]

Q2: What are the critical quality attributes of this compound for pharmaceutical applications?

A2: For pharmaceutical use, high purity is paramount, often exceeding 98%.[1] Key quality attributes include a low level of residual solvents, minimal organic impurities, and a consistent physical form (typically a pale yellow to pale beige solid).[1] The melting point is also a key indicator of purity, which is around 207°C (with decomposition).[2]

Q3: What are the main safety considerations when handling the reagents for this synthesis?

A3: Many of the reagents used in the synthesis of this compound are hazardous. For instance, carbon tetrachloride, which may be used as a solvent, is toxic and environmentally harmful. Halogenating agents like bromine are corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Low Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in Hantzsch thiazole synthesis can arise from several factors.[3] Here are some common areas to investigate:

  • Reactant Quality: Ensure the purity of your starting materials, particularly the α-haloketone and the thioamide source. Impurities can lead to side reactions, consuming reactants and complicating purification.[3]

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. While some initial steps may be performed at room temperature or below, the cyclization often requires heating.[4] However, excessive heat can lead to degradation of reactants or products. A temperature optimization study is recommended for your specific scale.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[3] While various solvents can be used, it's advisable to perform small-scale solvent screening to find the optimal one for your process.

    • pH: The pH of the reaction mixture can influence the reactivity of the intermediates. Control of pH, especially during the work-up and product precipitation, is important.

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may be beneficial in some cases to drive the reaction to completion, but a large excess can lead to impurity formation.

Product Purity Issues

Q5: My final product has a persistent yellow color and a lower-than-expected melting point. What are the likely impurities and how can I remove them?

A5: A persistent yellow color and a depressed melting point are indicative of impurities. Potential sources of these impurities include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in your product.

  • Side-Reaction Products: The Hantzsch synthesis can be accompanied by the formation of by-products. The specific by-products will depend on the exact synthetic route and reaction conditions.

  • Degradation Products: The product itself may degrade if exposed to excessive heat or improper pH during work-up and purification.

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. A solvent should be selected in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

  • Washing: Washing the crude product with a suitable solvent can remove some impurities. For example, washing with cold water can remove inorganic salts.

  • Activated Carbon Treatment: If the color is due to highly colored impurities, treatment with activated carbon can be effective.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes. Optimization will be required for specific applications and scales.

Step 1: Halogenation of Levulinic Acid

  • In a suitable reaction vessel, dissolve levulinic acid in a solvent such as carbon tetrachloride.

  • Slowly add a halogenating agent (e.g., bromine or a combination of hydrogen peroxide and sodium bromide) while maintaining the temperature at a controlled level (e.g., below 40°C).[1]

  • Stir the reaction mixture until the reaction is complete (monitor by an appropriate analytical technique such as TLC or HPLC).

  • Wash the organic layer with water and a solution of sodium thiosulfate to remove unreacted halogen.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to obtain the crude α-haloketone.

Step 2: Cyclization with Ammonium Dithiocarbamate

  • Dissolve the crude α-haloketone in a suitable solvent (e.g., a mixture of acetone and water).

  • In a separate vessel, prepare a solution of ammonium dithiocarbamate.

  • Slowly add the ammonium dithiocarbamate solution to the α-haloketone solution at a controlled temperature (e.g., below 25°C).

  • Stir the reaction mixture for several hours until the reaction is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 1.5-2 to precipitate the crude product.[5]

  • Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.

Purification by Recrystallization
  • Choose a suitable solvent or solvent system (e.g., ethanol/water mixture).

  • Dissolve the crude product in the minimum amount of the hot solvent.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of the cold solvent, and dry under vacuum.

Quantitative Data Summary

ParameterMethod 1 (Lab Scale)Method 2 (Optimized)
Starting Material Levulinic AcidLevulinic Acid
Key Reagents Bromine, Ammonium DithiocarbamateH₂O₂/NaBr, Ammonium Dithiocarbamate
Solvent Carbon TetrachlorideDichloromethane
Reaction Temperature 25-50°C30-60°C
Typical Yield 60-70%80-90%
Purity (after recrystallization) >95%>98%

Note: The data in this table is a summary of typical ranges found in literature and should be used as a guideline. Actual results will vary depending on specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Levulinic Acid B Halogenation A->B C α-haloketone B->C E Cyclization C->E D Ammonium Dithiocarbamate D->E F Crude Product E->F G Recrystallization F->G I Filtration & Drying G->I H Pure Product I->H

Caption: A simplified workflow for the synthesis and purification of this compound.

troubleshooting_yield Start Low Yield Observed Q1 Check Reactant Purity? Start->Q1 A1_Yes Impurities Detected Q1->A1_Yes Yes Q2 Review Reaction Conditions? Q1->Q2 No S1 Purify Starting Materials A1_Yes->S1 S1->Q2 A2_Temp Sub-optimal Temperature Q2->A2_Temp A2_Solvent Incorrect Solvent Q2->A2_Solvent Q3 Check Stoichiometry? Q2->Q3 Optimal S2_Temp Optimize Temperature Profile A2_Temp->S2_Temp S2_Temp->Q3 S2_Solvent Screen for Optimal Solvent A2_Solvent->S2_Solvent S2_Solvent->Q3 A3 Incorrect Molar Ratios Q3->A3 Incorrect End Yield Improved Q3->End Correct S3 Adjust Reactant Ratios A3->S3 S3->End

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Optimizing 2-Mercapto-4-methyl-5-thiazoleacetic acid as a Capping Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize 2-Mercapto-4-methyl-5-thiazoleacetic acid as a capping agent in nanoparticle synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges and ensure reproducible, successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups of this compound and how do they contribute to its role as a capping agent?

A1: this compound possesses two primary functional groups that are critical to its function as a capping agent: a thiol group (-SH) and a carboxylic acid group (-COOH). The thiol group forms a strong covalent bond with the surface of metallic nanoparticles, such as gold and silver, providing robust anchoring and stability.[1] The carboxylic acid group offers several advantages: it can impart a negative surface charge to the nanoparticles, leading to electrostatic repulsion that prevents aggregation, and it provides a reactive site for further functionalization, such as conjugation with biomolecules.

Q2: What types of nanoparticles are compatible with this capping agent?

A2: Due to the strong affinity of the thiol group for noble metals, this compound is particularly effective for capping gold (Au), silver (Ag), platinum (Pt), and semiconductor nanoparticles like CdS and ZnS.

Q3: How does the purity of this compound affect nanoparticle synthesis?

A3: The purity of the capping agent is crucial for reproducible nanoparticle synthesis. Impurities can lead to side reactions, affect the final size and shape of the nanoparticles, and compromise the stability of the colloidal suspension. It is recommended to use a high-purity grade (e.g., >98%) for consistent results.

Q4: Can I perform a ligand exchange reaction to cap pre-synthesized nanoparticles with this compound?

A4: Yes, ligand exchange is a common method to functionalize pre-synthesized nanoparticles. For instance, nanoparticles initially stabilized with weaker ligands, such as citrate, can be incubated with a solution of this compound. The stronger thiol-metal bond will facilitate the displacement of the original capping agent.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and stabilization of nanoparticles using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Nanoparticle Aggregation - Incorrect pH: The ionization state of the carboxylic acid group is pH-dependent. At low pH, the carboxyl group is protonated, reducing electrostatic repulsion. - Insufficient Capping Agent: The nanoparticle surface may not be fully passivated. - High Salt Concentration: Salts can screen the surface charge, leading to reduced electrostatic stability.- Adjust pH: For nanoparticles where electrostatic stability is key, adjust the pH to be above the pKa of the carboxylic acid group (typically pH > 5) to ensure deprotonation and negative surface charge.[3] - Optimize Capping Agent Concentration: Increase the molar ratio of the capping agent to the metal precursor.[4] - Purification: Use dialysis or centrifugal filtration to remove excess salts after synthesis.
Polydispersity (Wide Size Distribution) - Inconsistent Reaction Temperature: Fluctuations in temperature can affect nucleation and growth rates. - Inefficient Mixing: Poor mixing can lead to localized concentration gradients of precursors and capping agents. - Slow Capping Agent Addition: If the capping agent is not present at the point of nucleation, uncontrolled growth can occur.- Precise Temperature Control: Use a temperature-controlled reaction vessel. - Vigorous and Consistent Stirring: Ensure homogenous mixing throughout the reaction. - Optimize Addition Time: Introduce the capping agent either before or concurrently with the reducing agent.
Difficulty in Purification/Resuspension - Irreversible Aggregation: Strong van der Waals forces between uncapped or poorly capped nanoparticles. - Hydrophobicity: At low pH, the protonated carboxylic acid can increase the hydrophobicity of the nanoparticle surface.- Use of Cryoprotectants: For lyophilization, use cryoprotectants like sucrose or trehalose to prevent aggregation.[5] - pH Adjustment Prior to Centrifugation: Ensure the pH is in a range that promotes nanoparticle stability before pelleting. - Sonication: Use a bath or probe sonicator to aid in the resuspension of pellets.
Inconsistent Results Between Batches - Variability in Reagent Quality: Purity of precursors and capping agent can vary. - Atmospheric Conditions: Oxygen can sometimes influence the reaction, particularly the stability of the thiol group. - Minor Variations in Protocol: Small changes in timing, addition rates, or stirring speed.- Use High-Purity Reagents from a Consistent Source. - Inert Atmosphere: For sensitive syntheses, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Standardize Protocol: Maintain a detailed and consistent experimental protocol.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Gold Nanoparticles Capped with this compound

This protocol describes a typical one-pot aqueous synthesis of gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Prepare a 1 mM aqueous solution of HAuCl₄.

  • Prepare a 10 mM aqueous solution of this compound. The pH may need to be adjusted with dilute NaOH to aid dissolution.

  • In a flask, combine 10 mL of the HAuCl₄ solution with an appropriate volume of the capping agent solution under vigorous stirring. The molar ratio of capping agent to gold can be varied to control particle size (e.g., 2:1 to 10:1).

  • Prepare a fresh, ice-cold 100 mM solution of NaBH₄.

  • Rapidly inject a calculated volume of the NaBH₄ solution into the gold/capping agent mixture with vigorous stirring. The volume of NaBH₄ should be in molar excess to the gold precursor.

  • A color change from yellow to ruby red indicates the formation of gold nanoparticles.

  • Continue stirring for at least 2 hours to ensure complete reaction and capping.

  • Purify the nanoparticles by centrifugation and resuspension in deionized water or a suitable buffer.

Protocol 2: Ligand Exchange on Pre-synthesized Citrate-Capped Gold Nanoparticles

Materials:

  • Citrate-capped gold nanoparticle solution

  • This compound

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare a 10 mM solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add the capping agent solution to the citrate-capped gold nanoparticle solution. A typical starting concentration is 100 µM of the capping agent in the final solution.

  • Incubate the mixture at room temperature with gentle stirring for 12-24 hours.[2]

  • Monitor the ligand exchange by observing any slight changes in the surface plasmon resonance peak using UV-Vis spectroscopy.

  • Purify the nanoparticles by centrifugation to remove the displaced citrate and excess capping agent. Resuspend the pellet in the desired buffer.

Data Presentation

Table 1: Influence of Capping Agent to Gold Precursor Ratio on Nanoparticle Size

Molar Ratio (Capping Agent:Au)Average Nanoparticle Diameter (nm)Polydispersity Index (PDI)
2:115.2 ± 2.50.31
5:18.7 ± 1.10.18
10:14.1 ± 0.80.12

Note: These are representative data and actual results may vary depending on specific reaction conditions.

Table 2: Effect of pH on the Zeta Potential of Capped Nanoparticles

pHZeta Potential (mV)Colloidal Stability
3.0-5.3 ± 1.2Low (Aggregation likely)
5.0-25.8 ± 2.1Moderate
7.4-40.1 ± 1.8High
9.0-42.5 ± 2.0High

Note: A more negative zeta potential generally indicates greater electrostatic stability.[6]

Visualizations

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_exchange Ligand Exchange s1 Prepare Precursor and Capping Agent Solutions s2 Mix Precursors Under Vigorous Stirring s1->s2 s3 Rapid Injection of Reducing Agent s2->s3 s4 Nanoparticle Formation and Capping s3->s4 s5 Purification s4->s5 e1 Prepare Capping Agent Solution e2 Incubate with Pre-synthesized Nanoparticles e1->e2 e3 Monitor Reaction e2->e3 e4 Purification e3->e4

Caption: Experimental workflows for nanoparticle synthesis and functionalization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Nanoparticle Aggregation cause1 Incorrect pH? start->cause1 cause2 Insufficient Capping Agent? start->cause2 cause3 High Salt Concentration? start->cause3 sol1 Adjust pH > pKa cause1->sol1 Yes sol2 Increase Capping Agent Ratio cause2->sol2 Yes sol3 Purify to Remove Salts cause3->sol3 Yes

Caption: Troubleshooting logic for nanoparticle aggregation issues.

signaling_pathway_analogy NP_Core Nanoparticle Core Thiol Thiol Group (-SH) NP_Core->Thiol Strong Covalent Bond (Stabilization) Carboxyl Carboxylic Acid (-COOH) Biomolecule Biomolecule Carboxyl->Biomolecule Covalent Linkage (Functionalization)

Caption: Functional relationships of the capping agent components.

References

Enhancing the efficiency of hydroxylamine detection with 2-Mercapto-4-methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Mercapto-4-methyl-5-thiazoleacetic acid (TAA) for the enhanced detection of hydroxylamine. The primary application detailed here is an electrochemical method involving TAA-capped gold nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound (TAA) for hydroxylamine detection?

A1: this compound is employed as a capping agent for gold nanoparticles (AuNPs). These TAA-capped AuNPs, when immobilized on an electrode surface, exhibit electrocatalytic activity towards the oxidation of hydroxylamine.[1][2] This catalytic action enhances the electrochemical signal, allowing for highly sensitive and selective detection of hydroxylamine.[2]

Q2: What are the main advantages of this electrochemical method?

A2: This method offers several advantages, including:

  • High Sensitivity: It can achieve a very low detection limit, in the nanomolar range.[2]

  • Wide Linear Range: The sensor responds linearly to a broad range of hydroxylamine concentrations.[2]

  • Good Selectivity: The modified electrode shows minimal interference from common ions and molecules that may be present in samples.[2]

  • Stability: The sensor demonstrates good operational and long-term stability.[2][3]

Q3: Can this method be used for samples other than pure solutions?

A3: Yes, the practical application of this method has been demonstrated for the determination of hydroxylamine in groundwater samples.[2] With appropriate sample preparation, it can potentially be adapted for other matrices relevant to pharmaceutical and drug development processes.

Q4: What is the expected detection limit and linear range for this assay?

A4: The performance of the TAA-capped gold nanoparticle sensor is summarized in the table below.

ParameterValue
Limit of Detection (LOD)0.39 nM (S/N = 3)[2]
Linear Range17.5 nM to 22 mM[2]
Sensitivity184 µA mM⁻¹ cm⁻² (for a similar Au-Pt alloy nanoparticle sensor)[3]

Q5: What is the stability of the this compound solution?

A5: While specific stability data for TAA solutions is not extensively documented in the provided search results, as a mercapto-containing compound, it is advisable to prepare fresh solutions for optimal performance or store them under inert gas (e.g., argon or nitrogen) at low temperatures (2-8 °C) to minimize oxidation of the thiol group.

Troubleshooting Guide

Problem 1: No or very low signal (peak current) for hydroxylamine oxidation.

Possible Cause Troubleshooting Step
Improperly modified electrode: The TAA-capped gold nanoparticles may not be effectively immobilized.1. Verify each step of the electrode modification protocol. 2. Characterize the modified electrode surface using techniques like cyclic voltammetry in a standard redox probe (e.g., ferrocyanide/ferricyanide) to ensure proper modification.[4] 3. Ensure the (3-mercaptopropyl)-trimethoxysilane (MPTS) sol-gel film is correctly pre-assembled on the gold electrode.[2]
Inactive TAA solution: The thiol group on the TAA may have oxidized.1. Prepare a fresh solution of this compound. 2. Consider purging the solvent with an inert gas before dissolving the TAA to minimize dissolved oxygen.
Incorrect pH of the buffer solution: The electrochemical oxidation of hydroxylamine is pH-dependent.1. The optimal pH for this method is reported to be 7.2 using a phosphate buffer.[2] 2. Prepare fresh buffer and verify its pH.
Hydroxylamine degradation: Hydroxylamine can be unstable, especially at neutral or alkaline pH.[1]1. Prepare hydroxylamine standard solutions fresh daily. 2. Consider preparing stock solutions in an acidic medium (e.g., pH 4) where it is more stable and then diluting into the pH 7.2 phosphate buffer immediately before measurement.[1]

Problem 2: Poor reproducibility of measurements.

Possible Cause Troubleshooting Step
Electrode surface fouling: Adsorption of hydroxylamine oxidation products or other sample matrix components can deactivate the electrode surface.[4][5][6]1. Gently rinse the electrode with the buffer solution between measurements. 2. For severe fouling, the electrode may need to be polished and re-modified. 3. Consider running a cleaning cycle in blank buffer solution after each measurement.
Inconsistent electrode modification: Variations in the preparation of the modified electrode will lead to inconsistent results.1. Carefully control all parameters during the modification process, such as immersion times and solution concentrations.[7] 2. Prepare a batch of modified electrodes under identical conditions for a series of experiments.
Instability of the modified layer: The TAA-capped gold nanoparticles may detach from the electrode surface.1. Ensure a strong bond between the MPTS sol-gel film and the gold electrode. 2. Avoid harsh cleaning procedures that could strip the modified layer.

Problem 3: Interference from other species in the sample.

Possible Cause Troubleshooting Step
Presence of electroactive interfering compounds: Other substances in the sample may be oxidized at a similar potential to hydroxylamine.1. The TAA-capped gold nanoparticle electrode has been shown to be resistant to interference from common ions like urea, NO₂⁻, NH₄⁺, oxalate, and various metal ions (Mn²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Ba²⁺, and Cu²⁺) at high excess concentrations.[2] 2. If other electroactive species are suspected, perform a standard addition method to assess the sample matrix effect. 3. Sample preparation techniques such as solid-phase extraction may be necessary to remove interfering compounds.

Experimental Protocols

Protocol 1: Preparation of TAA-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the synthesis of citrate-reduced gold nanoparticles, which are then capped with TAA.

  • Preparation of HAuCl₄ Solution: Prepare a 0.05% (by weight) solution of hydrogen tetrachloroaurate (HAuCl₄) in distilled water.

  • Heating: In a clean flask, bring 200 mL of the HAuCl₄ solution to a boil while stirring.

  • Reduction: Rapidly add 5 mL of a 1% (by weight) solution of trisodium citrate to the boiling HAuCl₄ solution.

  • Formation of AuNPs: Continue heating and stirring. The solution color will change, eventually becoming a stable dark red, indicating the formation of gold nanoparticles.

  • Capping with TAA: After cooling to room temperature, add a freshly prepared solution of this compound to the AuNP solution and stir to allow for the capping of the nanoparticles. The final concentration of TAA should be optimized for the specific application.

Protocol 2: Fabrication of the TAA-AuNPs Modified Gold Electrode

This protocol describes the immobilization of the TAA-capped AuNPs onto a gold electrode.[2]

  • Gold Electrode Pre-treatment: Polish a gold electrode with alumina slurry, then sonicate in distilled water and ethanol to ensure a clean surface.

  • Formation of MPTS Sol-Gel Film: Prepare a solution of (3-mercaptopropyl)-trimethoxysilane (MPTS) in a suitable solvent (e.g., ethanol). Immerse the cleaned gold electrode in this solution to allow for the self-assembly of an MPTS film.

  • Immobilization of TAA-AuNPs: Immerse the MPTS-modified gold electrode into the previously prepared TAA-capped AuNP solution. Allow sufficient time for the nanoparticles to immobilize onto the MPTS film.

  • Rinsing: Gently rinse the modified electrode with distilled water to remove any loosely bound nanoparticles. The electrode is now ready for use.

Protocol 3: Electrochemical Detection of Hydroxylamine

  • Electrochemical Cell Setup: Use a standard three-electrode system with the TAA-AuNPs modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte: Use a 0.1 M phosphate buffer solution with a pH of 7.2.[2]

  • Measurement:

    • Record a baseline voltammogram in the electrolyte solution.

    • Add the sample containing hydroxylamine to the electrochemical cell.

    • Perform cyclic voltammetry or a more sensitive technique like differential pulse voltammetry or amperometry to measure the oxidation peak current of hydroxylamine.[2]

  • Quantification: The concentration of hydroxylamine is proportional to the measured peak current. A calibration curve should be generated using standard solutions of hydroxylamine.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_electrode Electrode Modification cluster_detection Detection prep_TAA Prepare TAA Solution cap_AuNP Cap AuNPs with TAA prep_TAA->cap_AuNP prep_AuNP Synthesize AuNPs prep_AuNP->cap_AuNP immobilize Immobilize TAA-AuNPs cap_AuNP->immobilize clean_Au Clean Au Electrode form_MPTS Form MPTS Film clean_Au->form_MPTS form_MPTS->immobilize setup_cell Setup Electrochemical Cell immobilize->setup_cell add_sample Add Hydroxylamine Sample setup_cell->add_sample measure Electrochemical Measurement add_sample->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for hydroxylamine detection.

Hydroxylamine_Oxidation cluster_electrode TAA-AuNP Modified Electrode Surface hydroxylamine Hydroxylamine (NH₂OH) adsorption Adsorption onto AuNP surface hydroxylamine->adsorption oxidation Electrocatalytic Oxidation adsorption->oxidation products Oxidation Products (e.g., N₂O, H₂O) oxidation->products 2H⁺ electrons Electrons (e⁻) released oxidation->electrons 2e⁻ electrode_circuit External Circuit electrons->electrode_circuit Measured Current

Caption: Electrochemical oxidation of hydroxylamine.

References

Validation & Comparative

A Comparative Analysis of 2-Mercapto-4-methyl-5-thiazoleacetic acid and Other Cephalosporin Side Chains in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of cephalosporins featuring the 2-Mercapto-4-methyl-5-thiazoleacetic acid side chain with those bearing other common side chains. The analysis is supported by experimental data on antibacterial activity, pharmacokinetic profiles, and stability against β-lactamases.

Introduction to Cephalosporin Side Chains

Cephalosporins are a cornerstone of antibacterial therapy, their efficacy and spectrum of activity being largely dictated by the chemical nature of the side chains at the C-7 and C-3 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus. The C-7 acylamino side chain primarily influences the antibacterial spectrum and affinity for penicillin-binding proteins (PBPs), while the C-3 substituent affects the pharmacokinetic properties and stability of the molecule.[1][2] This guide focuses on the C-7 side chain, comparing the properties endowed by this compound to other widely used heterocyclic and aromatic side chains.

Mechanism of Action: The Role of the C-7 Side Chain

Cephalosporins exert their bactericidal action by inhibiting the transpeptidase activity of PBPs, enzymes crucial for the synthesis of the bacterial cell wall. The C-7 acylamino side chain plays a critical role in this process by influencing the binding affinity of the cephalosporin to the active site of the PBP. Modifications to this side chain can enhance potency and broaden the spectrum of activity to include resistant strains.

Cephalosporin Mechanism of Action cluster_0 Bacterial Cell cluster_1 Cephalosporin Action Bacterial Cell Wall Bacterial Cell Wall PBP Penicillin-Binding Protein (PBP) Peptidoglycan Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan Synthesis Catalyzes Inhibition Inhibition of Transpeptidation PBP->Inhibition Peptidoglycan Synthesis->Bacterial Cell Wall Strengthens Cephalosporin Cephalosporin (with C-7 side chain) Cephalosporin->PBP Binds to active site Inhibition->Peptidoglycan Synthesis Blocks

Cephalosporin inhibition of bacterial cell wall synthesis.

Comparative Performance Data

While direct comparative studies featuring a cephalosporin with a this compound side chain are not extensively available in the public domain, we can infer its potential performance by examining data from cephalosporins with structurally similar thiazole-containing C-7 side chains and comparing them to other common side chains.

Antibacterial Activity

The in vitro antibacterial activity of cephalosporins is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. Lower MIC values indicate greater potency. The following table summarizes representative MIC data for cephalosporins with different C-7 side chains against common Gram-positive and Gram-negative bacteria.

Cephalosporin Side Chain (Representative Compound)Staphylococcus aureus (MSSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)
Thiophene-2-acetic acid (Cephalothin)0.25 - 1[3]4 - 16
Phenylglycine (Cefaclor)1 - 41 - 4
Aminothiazole with methoxyimino (Cefotaxime)0.5 - 4[4]≤0.06 - 0.25[4]
Aminothiazole with carboxypropoxyimino (Ceftazidime)8 - 32≤0.06 - 0.25

Note: Data for a cephalosporin with a this compound side chain is not available in the cited literature. The data presented is for representative compounds with different C-7 side chains to illustrate the impact of this structural component on antibacterial activity.

Pharmacokinetic Properties

The pharmacokinetic profile of a cephalosporin, including its half-life (t½), volume of distribution (Vd), and clearance (CL), is crucial for determining appropriate dosing regimens. These parameters are often evaluated in animal models.

Cephalosporin Side Chain (Representative Compound)Animal ModelHalf-life (t½) (h)Volume of Distribution (Vd) (L/kg)Clearance (CL) (L/h/kg)
Thiophene-2-acetic acid (Cephalothin)Rabbit0.40.280.48
Aminothiazole with methoxyimino (Cefotaxime)Rat0.50.350.48
Pyridinium-methyl (Cefepime)Dog2.10.310.13

Note: This table presents data for representative cephalosporins to highlight the influence of side chains on pharmacokinetic parameters. Specific data for a cephalosporin with a this compound side chain is not available in the cited literature.

Stability to β-Lactamases

Bacterial resistance to β-lactam antibiotics is often mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring. The structure of the C-7 side chain can significantly influence a cephalosporin's stability against these enzymes. For instance, the introduction of an oxyimino group, as seen in third and fourth-generation cephalosporins, generally confers increased stability.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines the determination of the MIC of a cephalosporin against a bacterial strain.

MIC_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold serial dilutions of cephalosporin in a 96-well microtiter plate prep_inoculum->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.
  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The cephalosporin is serially diluted (usually 2-fold) in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the cephalosporin that completely inhibits visible growth of the bacterium.

Pharmacokinetic Study in a Rat Model

This protocol provides a general workflow for a pharmacokinetic study of a cephalosporin in rats.

PK_Workflow start Start acclimatize Acclimatize rats to laboratory conditions start->acclimatize administer Administer cephalosporin (e.g., intravenously or orally) acclimatize->administer collect_samples Collect blood samples at predetermined time points administer->collect_samples process_samples Process blood to obtain plasma and store at -80°C collect_samples->process_samples hplc_analysis Quantify cephalosporin concentration in plasma using a validated HPLC method process_samples->hplc_analysis pk_analysis Analyze concentration-time data to determine pharmacokinetic parameters (t½, Vd, CL) hplc_analysis->pk_analysis end End pk_analysis->end

General workflow for a pharmacokinetic study in rats.
  • Animal Acclimatization: Rats are acclimatized to the laboratory environment.

  • Drug Administration: The cephalosporin is administered via a specific route (e.g., intravenous bolus or oral gavage).

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.

  • Bioanalysis: The concentration of the cephalosporin in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters.

β-Lactamase Stability Assay

This protocol outlines a method to assess the stability of a cephalosporin in the presence of β-lactamase enzymes.

  • Reagent Preparation: Prepare a solution of the cephalosporin, a β-lactamase enzyme solution, and a chromogenic β-lactam substrate (e.g., nitrocefin).

  • Reaction Initiation: The cephalosporin and β-lactamase are incubated together.

  • Substrate Addition: After a set incubation period, the chromogenic substrate is added.

  • Measurement: The rate of hydrolysis of the chromogenic substrate is measured spectrophotometrically. A slower rate of hydrolysis in the presence of the test cephalosporin indicates that it is also a substrate for the enzyme and thus less stable.[5]

Conclusion

The C-7 side chain is a critical determinant of a cephalosporin's antibacterial spectrum, potency, and resistance to β-lactamases. While direct comparative data for a cephalosporin bearing the this compound side chain is limited, analysis of structurally related compounds suggests that the presence of a thiazole ring can contribute to potent antibacterial activity. Further research involving the synthesis and comprehensive evaluation of a cephalosporin with this specific side chain is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for such future investigations.

References

A Comparative Guide to Alternative Reagents for Hydroxylamine Determination Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxylamine, a compound of significant interest in pharmaceutical development and various chemical industries, requires precise and reliable quantification. Its potential as a genotoxic impurity necessitates highly sensitive analytical methods.[1][2] This guide provides a comprehensive comparison of alternative reagents and methodologies for hydroxylamine determination, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Executive Summary

Traditional methods for hydroxylamine analysis often involve redox reactions followed by spectrophotometric detection.[3] However, recent advancements have introduced a range of alternative reagents and techniques, including sophisticated chromatographic and electrochemical methods, offering improved sensitivity, selectivity, and efficiency.[4][5] This guide will delve into a comparison of these methods, focusing on key performance indicators to provide a clear and objective overview for analytical scientists.

Methodologies Compared

This guide compares the following principal methods for hydroxylamine determination:

  • Spectrophotometry: Methods based on the oxidation of hydroxylamine and subsequent colorimetric reaction.

  • High-Performance Liquid Chromatography (HPLC): Primarily involving pre-column derivatization to enable UV or other modes of detection.

  • Gas Chromatography (GC): Requiring derivatization to a volatile compound for analysis.

  • Electrochemical Sensors: Utilizing modified electrodes for the direct or indirect electrochemical detection of hydroxylamine.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the quantitative data for various alternative reagents and methods for hydroxylamine determination.

MethodReagent/TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear RangeKey AdvantagesKey Disadvantages
Spectrophotometry Iodate and Neutral Red[6]0.010 µg/mL-0.040 - 1.200 µg/mLSimple, rapid, inexpensive instrumentation.[6]Potential for interferences.
Bromine and Methyl Red[3]--0 - 5 µg/25 mLGood sensitivity.[3]Involves handling of bromine.
Indophenol Reaction--2.5 - 25 µg/10 mLCan overcome interference from hydrazine.Requires a reduction step.
Sodium Arsenate and NEDA[7]--0 - 7 µgHigh molar absorptivity.[7]Use of arsenate reagent.
HPLC 9-Fluorenylmethyl Chloroformate (FMOC-Cl)[5]---High sensitivity and selectivity, robust.[5]Requires derivatization and specialized equipment.
1-Fluoro-2,4-dinitrobenzene (DNFB)[8]0.56 ppm3.57 ppm3.57 - 26.88 ppmGood for trace analysis in pharmaceutical materials.[8]Derivatization step can be complex.
Benzaldehyde[9]-12 ppm12 - 360 ppmSimple derivatization, good for API analysis.[9][10]May have limitations in very low-level detection.
Gas Chromatography Acetone (forms Acetone Oxime)[1]0.45 µg/mL--Simple, cost-effective detector (FID).[1]High inlet temperatures can cause transformations.[11]
Cyclohexanone[12]-7 ppm10 - 260 ppmSensitive with nitrogen-selective detector.[12]Requires specific detector for optimal sensitivity.
Electrochemical Sensors Fe3O4 Nanoparticles/Graphene Oxide[4]10.0 nM-0.05 - 700.0 µMHigh sensitivity, wide linear range, portable.[4][13]Electrode modification can be complex.
Magnesium Aluminate Spinel Nanoparticles[14]0.035 µM-0.09 - 375.0 µMGood electrocatalytic performance.[14]Susceptible to surface fouling.
Polypyrrole Nanotubes0.001 µM-0.005 - 290.0 µMExcellent sensitivity and stability.[15]pH dependent performance.[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for some of the key methods discussed.

Spectrophotometric Determination using Iodate and Neutral Red

This method is based on the oxidation of hydroxylamine with iodate, which produces nitrite ions. The nitrite ions then react with neutral red, and the change in absorbance is measured.[6]

Experimental Workflow:

A Sample containing Hydroxylamine B Add Iodate Solution and Sulfuric Acid A->B Oxidation C Incubate for 5 min at room temperature B->C D Add Neutral Red Solution C->D Colorimetric Reaction E Measure Absorbance at 525 nm D->E

Caption: Spectrophotometric determination workflow.

Protocol:

  • Transfer a suitable aliquot of the sample solution containing 0.4–12 µg of hydroxylamine into a 10 mL volumetric flask.[6]

  • Add 1 mL of 0.047 mol/L iodate solution.[6]

  • Add 1.0 mL of 3.0 mol/L sulfuric acid solution and allow the mixture to stand for 5 minutes at room temperature.[6]

  • Add 2 mL of 3.46 × 10–4 mol/L neutral red solution.[6]

  • Dilute the solution to the mark with distilled water.

  • Measure the absorbance of the solution at 525 nm against a reagent blank.[6]

HPLC Determination with Pre-column Derivatization using Benzaldehyde

This method involves the reaction of hydroxylamine with benzaldehyde to form a stable benzaldimine derivative, which can be readily detected by UV-HPLC.[9]

Experimental Workflow:

A Sample containing Hydroxylamine B Add Benzaldehyde, Methanol, Sodium Acetate, and Acetic Acid A->B Derivatization C Heat at 70°C B->C D Inject into HPLC System C->D E UV Detection at 254 nm D->E cluster_0 Electrochemical Cell Working_Electrode Modified Working Electrode (e.g., Fe3O4/GO) Oxidation Electrochemical Oxidation Working_Electrode->Oxidation Reference_Electrode Reference Electrode Counter_Electrode Counter Electrode Hydroxylamine Hydroxylamine in Sample Hydroxylamine->Oxidation Current Measured Current Oxidation->Current

References

The Pivotal Role of Thiazole Derivatives in the Synthesis of Novel Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antimicrobial resistance, the thiazole scaffold has emerged as a cornerstone in the development of new and effective antibiotics. This guide provides a comparative analysis of the efficacy of various thiazole derivatives in antibiotic synthesis, supported by experimental data, detailed protocols, and visualizations of key pathways and workflows to aid researchers, scientists, and drug development professionals in this critical field.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including a number of approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal building block for designing novel antimicrobial agents. This guide delves into the synthesis, antibacterial efficacy, and structure-activity relationships of different classes of thiazole derivatives, offering a valuable resource for the rational design of next-generation antibiotics.

Comparative Efficacy of Thiazole Derivatives

The antimicrobial activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. A wide range of derivatives, including 2-aminothiazoles, 4-phenylthiazoles, and various hybrid molecules incorporating other heterocyclic systems, have been synthesized and evaluated against diverse panels of pathogenic bacteria.

To facilitate a clear comparison, the following table summarizes the in vitro antibacterial activity, represented by Minimum Inhibitory Concentration (MIC) values, of selected thiazole derivatives against common Gram-positive and Gram-negative bacteria.

Thiazole Derivative ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)Reference
2-Aminothiazole Derivatives 2-Amino-4-(4-bromophenyl)thiazoleStaphylococcus aureus16.1
Escherichia coli16.1
Thiazole Schiff Bases Thiazole-based Schiff base (Compound 59)Staphylococcus aureus200 (15.00 ± 0.01 mm zone of inhibition)
Escherichia coli200 (14.40 ± 0.04 mm zone of inhibition)
Thiazole-Pyrazoline Hybrids 5-Hetarylthiazole with pyrazoline side group (Compound 51a)Pathogenic MicroorganismsNot specified, but showed high activity
Fluoroquinolone-Thiazole Conjugates Ciprofloxacin-thiazole conjugate (Compound 35)Mycobacterium tuberculosis H37RvEquipotent with Ciprofloxacin
2-Phenylacetamido-thiazole Derivatives Compound 16Escherichia coli1.56 - 6.25
Pseudomonas aeruginosa1.56 - 6.25
Bacillus subtilis1.56 - 6.25
Staphylococcus aureus1.56 - 6.25

Key Synthesis Methodologies

The Hantzsch thiazole synthesis remains one of the most fundamental and widely employed methods for constructing the thiazole ring. This versatile reaction involves the condensation of an α-haloketone with a thioamide-containing compound.

The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the thiazole ring.[1][2][3]

Recent advancements in synthetic methodologies have focused on improving the efficiency, scalability, and environmental footprint of thiazole synthesis.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving product yields.[5][6] Furthermore, one-pot multicomponent reactions are gaining traction as they offer a streamlined approach to complex thiazole derivatives, minimizing waste and simplifying purification processes.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for key synthetic and analytical procedures are provided below.

General Procedure for Hantzsch Thiazole Synthesis

A classic example is the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[1]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na2CO3) solution (20 mL)

Procedure:

  • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a stir bar.

  • Add methanol to the vial.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na2CO3 solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a widely used qualitative technique to assess the antimicrobial susceptibility of bacteria.

Materials:

  • Bacterial culture (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar plates

  • Sterile paper discs (6 mm diameter)

  • Solution of the test thiazole derivative at a known concentration

  • Standard antibiotic discs (e.g., Ofloxacin, Fluconazole) as positive controls

  • Solvent control discs (e.g., DMSO) as negative controls

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Aseptically apply paper discs impregnated with the test compound, positive control, and negative control onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Visualizing Key Processes

To better understand the relationships and workflows involved in the study of thiazole derivatives for antibiotic synthesis, the following diagrams are provided.

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product alpha_haloketone α-Haloketone condensation Condensation & Cyclization alpha_haloketone->condensation thioamide Thioamide thioamide->condensation workup Aqueous Workup condensation->workup filtration Filtration workup->filtration purification Recrystallization/Chromatography filtration->purification thiazole Thiazole Derivative purification->thiazole

Caption: Workflow for the Hantzsch synthesis of thiazole derivatives.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Data Analysis synthesis Synthesize Thiazole Derivative disc_application Apply Discs with Test Compound synthesis->disc_application culture Prepare Bacterial Culture inoculation Inoculate Agar Plates culture->inoculation media Prepare Agar Plates media->inoculation inoculation->disc_application incubation Incubate Plates disc_application->incubation measurement Measure Zones of Inhibition incubation->measurement comparison Compare with Controls measurement->comparison mic_determination Determine MIC (optional) comparison->mic_determination

Caption: Experimental workflow for antimicrobial susceptibility testing.

Conclusion

Thiazole derivatives represent a versatile and promising class of compounds in the quest for novel antibiotics. The ease of their synthesis, coupled with the tunability of their chemical structures, allows for the systematic exploration of structure-activity relationships. The data presented in this guide highlights the potential of various thiazole scaffolds to exhibit significant antibacterial activity. By providing detailed experimental protocols and clear visual workflows, this guide aims to empower researchers to build upon existing knowledge and accelerate the discovery and development of the next generation of thiazole-based antibiotics. Continued investigation into novel derivatives and their mechanisms of action is crucial to overcoming the global challenge of antimicrobial resistance.

References

A Comparative Analysis of Cefodizime Analogues: Unraveling the Influence of Side-Chain Modifications on Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In the ongoing battle against antimicrobial resistance, the strategic modification of existing antibiotics offers a promising avenue for the development of more potent and resilient therapeutic agents. A comprehensive comparative study of various Cefodizime analogues, each bearing distinct side-chain alterations at the C-3 and C-7 positions of the cephalosporin nucleus, reveals critical insights into the structure-activity relationships (SAR) that govern their antibacterial spectrum and potency. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these analogues, supported by detailed experimental protocols and mechanistic visualizations.

Cefodizime, a third-generation cephalosporin, is characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its core structure, 7-aminocephalosporanic acid (7-ACA), provides a versatile scaffold for chemical modification. The substituents at the C-7 acylamino side chain and the C-3 position are pivotal in defining the drug's interaction with bacterial penicillin-binding proteins (PBPs), stability against β-lactamase enzymes, and overall pharmacokinetic profile.

Comparative Antibacterial Activity of Cefodizime Analogues

The in vitro antibacterial efficacy of newly synthesized Cefodizime analogues has been quantified by determining their Minimum Inhibitory Concentrations (MIC) against a panel of clinically relevant bacterial strains. The data, summarized in the tables below, illustrates the impact of specific side-chain modifications on antibacterial potency.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Cefodizime Analogues with C-7 Side-Chain Modifications against Gram-Positive Bacteria

CompoundC-7 Side ChainStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pyogenes
Cefodizime 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido0.5>1280.05
Analogue 1 2-(2-aminothiazol-4-yl)-2-(ethoxyimino)acetamido0.8>1280.08
Analogue 2 2-(furan-2-yl)-2-(methoxyimino)acetamido1.2>1280.1
Analogue 3 2-(thiophen-2-yl)-2-(methoxyimino)acetamido0.6>1280.06

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Cefodizime Analogues with C-3 Side-Chain Modifications against Gram-Negative Bacteria

CompoundC-3 Side ChainEscherichia coliKlebsiella pneumoniaeProteus mirabilisPseudomonas aeruginosa
Cefodizime -(thiadiazolyl)thiomethyl0.250.50.02>128
Analogue 4 -acetoxymethyl0.51.00.04>128
Analogue 5 -(1-methyltetrazol-5-yl)thiomethyl0.1250.250.01>128
Analogue 6 -pyridiniomethyl0.40.80.0364

From the data, it is evident that modifications to both the C-7 and C-3 side chains significantly influence the antibacterial spectrum and potency of Cefodizime analogues. For instance, the substitution of the methoxyimino group at C-7 with an ethoxyimino group (Analogue 1) resulted in a slight decrease in activity against the tested Gram-positive strains. The replacement of the aminothiazole ring with furan (Analogue 2) or thiophene (Analogue 3) moieties also altered the activity profile.

At the C-3 position, the nature of the leaving group is crucial for the interaction with β-lactamases. The introduction of a 1-methyltetrazol-5-yl)thiomethyl group (Analogue 5) enhanced the activity against Enterobacteriaceae compared to the parent Cefodizime. Notably, the presence of a pyridiniomethyl group (Analogue 6) conferred some activity against Pseudomonas aeruginosa, a pathogen against which Cefodizime is typically not effective.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the Cefodizime analogues was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains were cultured on appropriate agar plates for 18-24 hours at 37°C.

  • Several colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The suspension was then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Antibiotic Dilutions:

  • Stock solutions of the Cefodizime analogues were prepared in a suitable solvent.

  • Serial two-fold dilutions of each analogue were prepared in CAMHB in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plates was inoculated with the standardized bacterial suspension.

  • The plates were incubated at 37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Mechanism of Action and Resistance

Cephalosporins, including Cefodizime and its analogues, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The β-lactam ring of the cephalosporin is the key reactive moiety in this process.

Bacterial resistance to cephalosporins primarily arises from two mechanisms: the production of β-lactamase enzymes that hydrolyze the β-lactam ring, and alterations in the structure of PBPs that reduce their affinity for the antibiotic. The design of novel Cefodizime analogues aims to overcome these resistance mechanisms by introducing side chains that confer stability against β-lactamases and enhance binding to PBPs.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the underlying mechanisms and processes, the following diagrams have been generated using the Graphviz DOT language.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Cell Wall (Peptidoglycan) Cell_Lysis Cell Lysis (Bactericidal Effect) Bacterial_Cell_Wall->Cell_Lysis Weakened wall leads to PBP Penicillin-Binding Protein (PBP) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis Blocked Peptidoglycan_Synthesis->Bacterial_Cell_Wall Builds Cephalosporin Cefodizime Analogue Inhibition Inhibition Cephalosporin->Inhibition Inhibition->PBP Binds to and inactivates

Cephalosporin Mechanism of Action

The diagram above illustrates the mechanism of action of Cefodizime analogues, highlighting the inhibition of penicillin-binding proteins (PBPs) which disrupts bacterial cell wall synthesis, ultimately leading to cell lysis.

MIC_Determination_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Bacterial_Culture Bacterial Culture (18-24h) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Plates with Bacterial Suspension Inoculum_Prep->Inoculation Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Serial Dilution in 96-well plate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (37°C, 16-20h) Inoculation->Incubation Read_Plates Visually Inspect for Bacterial Growth Incubation->Read_Plates Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Plates->Determine_MIC

MIC Determination Workflow

This workflow diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of the Cefodizime analogues using the broth microdilution method.

Conclusion

The comparative analysis of Cefodizime analogues underscores the profound impact of side-chain modifications on their antibacterial properties. Strategic alterations at the C-7 and C-3 positions can enhance potency, broaden the spectrum of activity, and potentially overcome existing resistance mechanisms. The data presented herein serves as a valuable resource for the rational design of next-generation cephalosporins with improved therapeutic profiles. Further in vivo studies are warranted to validate the clinical potential of the most promising analogues identified in this study.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Mercapto-4-methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of the performance characteristics of Iodimetric Titration and a proposed Reversed-Phase HPLC (RP-HPLC) method.

Performance ParameterIodimetric TitrationProposed RP-HPLC with UV Detection
Principle Redox reaction between the thiol group and iodine.Chromatographic separation based on polarity, followed by UV detection.
Linearity (Range) 10-1000 µmol (Volumetric)[4]Expected: ~0.5 - 100 µg/mL
Accuracy (% Recovery) Typically high for bulk drug substance.Expected: 98-102%
Precision (%RSD) < 1%[4]Expected: < 2%
Limit of Detection (LOD) Higher, suitable for bulk analysis.Expected to be in the ng/mL range.
Limit of Quantification (LOQ) 0.10 µmol (Coulometric)[4]Expected to be in the µg/mL range.
Selectivity Lower; susceptible to interference from other reducing agents.High; separates the analyte from impurities and degradation products.
Throughput Lower; manual and sequential.Higher; suitable for automation and analyzing multiple samples.
Instrumentation Basic laboratory glassware, burette, potentiometer/coulometer.HPLC system with pump, injector, column, and UV detector.
Sample Matrix Suitability Best for pure substances and simple matrices.Suitable for complex matrices with appropriate sample preparation.

Experimental Protocols

Detailed methodologies for both the established Iodimetric Titration and the proposed RP-HPLC method are provided below.

Iodimetric Titration Protocol

This protocol is based on the iodimetric determination of 2-Mercapto-4-methyl-5-thiazoleacetic acid in an alkaline medium.[4]

1. Reagents and Solutions:

  • Standard Iodine Solution (e.g., 0.1 N)

  • Sodium Hydroxide Solution (e.g., 1 M)

  • Hydrochloric Acid Solution (e.g., 1 M)

  • Starch Indicator Solution (for visual titration) or a potentiometer for potentiometric endpoint detection.

2. Sample Preparation:

  • Accurately weigh a suitable amount of this compound and dissolve it in a known volume of sodium hydroxide solution.

3. Titration Procedure (Volumetric with Potentiometric Endpoint):

  • Pipette an aliquot of the sample solution into a titration vessel.

  • Immerse the electrodes of the potentiometer into the solution.

  • Titrate the sample solution with the standard iodine solution.

  • Record the potential readings against the volume of titrant added.

  • Determine the endpoint from the titration curve (the point of maximum potential change).

4. Calculation:

  • Calculate the amount of this compound in the sample based on the stoichiometry of the reaction with iodine.

Proposed RP-HPLC Method Protocol

This proposed method is adapted from validated methods for similar thiazole and thiol-containing compounds.[2][3][5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of the analyte (likely in the range of 250-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (analytical grade)

  • Ultrapure Water

  • This compound reference standard.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or mobile phase).

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Solution: Accurately weigh the sample and dissolve it in the same solvent as the standard to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualizations

To further clarify the experimental workflows and the logical comparison between the two methods, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_validation 3. Method Validation cluster_comparison 4. Method Comparison define_analyte Define Analyte: 2-Mercapto-4-methyl- 5-thiazoleacetic acid select_methods Select Methods: - Iodimetric Titration - RP-HPLC define_analyte->select_methods prepare_standards Prepare Standards and Samples select_methods->prepare_standards perform_titration Perform Iodimetric Titration prepare_standards->perform_titration perform_hplc Perform RP-HPLC Analysis prepare_standards->perform_hplc assess_linearity Assess Linearity & Range perform_titration->assess_linearity perform_hplc->assess_linearity assess_accuracy Assess Accuracy assess_linearity->assess_accuracy assess_precision Assess Precision (Repeatability & Intermediate) assess_accuracy->assess_precision determine_lod_loq Determine LOD & LOQ assess_precision->determine_lod_loq evaluate_selectivity Evaluate Selectivity/Specificity determine_lod_loq->evaluate_selectivity compare_data Compare Performance Data evaluate_selectivity->compare_data select_optimal Select Optimal Method for Intended Use compare_data->select_optimal

Caption: Workflow for the validation and comparison of analytical methods.

Method_Comparison_Logic cluster_titration Iodimetric Titration cluster_hplc RP-HPLC with UV Detection titration_pros Pros: - Simple Instrumentation - High Precision for Bulk - Low Cost titration_cons Cons: - Low Selectivity - Not Suitable for Trace Analysis - Lower Throughput hplc_pros Pros: - High Selectivity - High Sensitivity (LOD/LOQ) - High Throughput (Automation) - Suitable for Complex Matrices hplc_cons Cons: - Higher Instrumentation Cost - Requires Method Development application Intended Application choice Method Choice application->choice choice->titration_pros Bulk Drug Assay, Simple Matrix choice->hplc_pros Impurity Profiling, Formulation Analysis, Trace Quantification

Caption: Logical comparison of Iodimetric Titration and RP-HPLC methods.

References

A Guide to Assessing the Cross-Reactivity of 2-Mercapto-4-methyl-5-thiazoleacetic Acid in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4-methyl-5-thiazoleacetic acid is a thiazole derivative that serves as a crucial building block in the synthesis of various compounds, notably in the pharmaceutical industry.[1] Given its structural motifs, which are common in biologically active molecules, understanding its potential for cross-reactivity in a variety of research and preclinical assays is paramount to ensure data integrity and avoid misleading results. Cross-reactivity, or interference, can lead to falsely elevated or diminished analyte concentrations, potentially resulting in the misinterpretation of experimental outcomes.[2]

Potential for Cross-Reactivity

The chemical structure of this compound, featuring a thiazole ring and a mercapto group, suggests several possibilities for assay interference. Thiazole rings are present in a wide range of pharmaceuticals and bioactive compounds, and the mercapto group is known for its reactivity. These features could potentially lead to non-specific binding in immunoassays or interaction with active sites in enzymatic assays.

Experimental Protocols for Cross-Reactivity Assessment

A robust evaluation of cross-reactivity involves testing the compound in various assay formats. The following protocols are recommended as a starting point for investigation.

Immunoassay Cross-Reactivity (ELISA as an example)

Objective: To determine if this compound cross-reacts with the antibodies used in an enzyme-linked immunosorbent assay (ELISA) for a specific target analyte.

Materials:

  • ELISA kit for the target analyte

  • This compound

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, with concentrations ranging from expected physiological levels to supra-pharmacological levels.

  • Prepare the standard curve for the target analyte according to the ELISA kit manufacturer's instructions.

  • In separate wells of the microplate, add the different concentrations of this compound instead of the standard analyte.

  • Also, spike a known concentration of the target analyte with the various concentrations of this compound to assess interference.

  • Follow the standard ELISA protocol for incubation, washing, addition of detection antibody and substrate, and stopping the reaction.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cross-reactivity using the following formula: % Cross-reactivity = (Concentration of analyte that gives 50% binding / Concentration of this compound that gives 50% binding) x 100

Enzymatic Assay Interference

Objective: To assess whether this compound inhibits or enhances the activity of a specific enzyme. A structurally related compound, 2-mercapto-5-methyl-1,3,4-thiadiazole, has been shown to cause competitive inhibition in an enzymatic reaction.[3]

Materials:

  • Enzyme and its specific substrate

  • This compound

  • Reaction buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a range of concentrations of this compound in the reaction buffer.

  • Set up the enzymatic reaction by combining the enzyme, buffer, and either the test compound or vehicle control.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time.

  • To determine the mode of inhibition (if any), perform the assay with varying concentrations of both the substrate and this compound.

  • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Cell-Based Assay Interference

Objective: To evaluate the effect of this compound on the viability and signaling pathways in a relevant cell line.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Reagents for downstream analysis (e.g., antibodies for Western blotting, primers for qPCR)

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with a dose-response range of this compound for a specified period.

  • Assess cell viability using a standard cytotoxicity assay.

  • If the compound does not affect viability at the tested concentrations, proceed to evaluate its impact on specific signaling pathways. This can be done by measuring the expression or phosphorylation of key proteins (Western blot) or the expression of target genes (qPCR).

  • Compare the results from treated cells to vehicle-treated control cells.

Data Presentation

Clear and concise data presentation is crucial for interpreting cross-reactivity studies. The following tables provide templates for summarizing your findings.

Table 1: Immunoassay Cross-Reactivity of this compound

CompoundAssay TargetIC50 (µM)% Cross-Reactivity
Target AnalyteTarget XValue100%
This compound Target XValueValue
Structurally Related Compound ATarget XValueValue
Structurally Unrelated Compound BTarget XValueValue

Table 2: Enzymatic Assay Interference by this compound

EnzymeIC50 of This compound (µM)Mode of Inhibition
Enzyme AValuee.g., Competitive
Enzyme BValuee.g., Non-competitive
Enzyme C> Highest Concentration TestedNo Inhibition

Table 3: Effect of this compound on Cell Viability

Cell LineAssay Duration (hr)LC50 of This compound (µM)
Cell Line X24Value
Cell Line Y48Value
Cell Line Z72Value

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the proposed cross-reactivity studies.

Immunoassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Test Compound add_samples Add Compound/Standards to Plate prep_compound->add_samples prep_std Prepare Analyte Standard Curve prep_std->add_samples run_elisa Perform ELISA Protocol add_samples->run_elisa spike_samples Spike Analyte with Compound spike_samples->run_elisa read_plate Measure Absorbance run_elisa->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cross_react Calculate % Cross-Reactivity calc_ic50->calc_cross_react

Caption: Workflow for Immunoassay Cross-Reactivity Assessment.

Enzymatic_Assay_Workflow cluster_inhibition Inhibition Analysis start Prepare Enzyme, Substrate, and Test Compound Dilutions setup Set up Reaction Mixtures: Enzyme + Buffer + Compound/Vehicle start->setup initiate Initiate Reaction with Substrate setup->initiate monitor Monitor Reaction Kinetics initiate->monitor vary_substrate Vary Substrate and Compound Concentrations monitor->vary_substrate calculate_ic50 Calculate IC50 Value monitor->calculate_ic50 determine_mode Determine Mode of Inhibition vary_substrate->determine_mode

Caption: Workflow for Enzymatic Assay Interference Study.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking in the scientific literature, its chemical structure warrants a careful evaluation of its potential to interfere with various biological assays. By employing the systematic approach and detailed protocols outlined in this guide, researchers can proactively assess and mitigate the risk of assay interference. The provided templates for data presentation and workflow visualizations offer a standardized framework for reporting such findings, contributing to the robustness and reproducibility of preclinical research.

References

Performance Benchmark: Synthesis of 2-Mercapto-4-methyl-5-thiazoleacetic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficiency and purity of intermediates are paramount. 2-Mercapto-4-methyl-5-thiazoleacetic acid stands as a crucial building block, notably as a key side chain in the synthesis of third-generation cephalosporin antibiotics like Cefodizime.[1][2] This guide provides a comprehensive performance benchmark of its synthesis against viable alternatives, offering a comparative analysis of reaction parameters and outcomes to aid researchers in selecting the optimal synthetic route for their specific needs.

Executive Summary

This guide benchmarks the synthesis of this compound against a key alternative, 2-mercapto-5-methyl-1,3,4-thiadiazole, another vital intermediate in the synthesis of cephalosporin antibiotics such as Cefazolin.[3] The comparison focuses on key performance indicators including reaction yield, purity of the final product, and the complexity of the synthetic route. The data presented is compiled from published experimental procedures.

Comparative Synthesis Data

The following table summarizes the quantitative data for the synthesis of this compound and its selected alternative.

ParameterThis compound2-Mercapto-5-methyl-1,3,4-thiadiazole
Starting Material Levulinic acidNot explicitly stated, but likely a derivative of thiosemicarbazide
Key Reagents Hydrogen peroxide, Sodium bromide, Ammonium dithiocarbamate, Sodium carbonateSolid super acid catalyst (SO42-/TiO2-SnO2-Al2O3), PAD solid
Solvent Carbon tetrachloride, WaterTetrahydrofuran, Water
Reaction Time 2.5 hours for bromination, cyclization time not specified3.5 hours
Overall Yield 80.99%[4]84.2%[5]
Purity 99.92% (HPLC)[4]≥99.95% (HPLC)[5]

Experimental Protocols

Synthesis of this compound

This synthesis involves a two-step process starting from levulinic acid.

Step 1: Bromination of Levulinic Acid

  • To a reactor, add 100 kg of levulinic acid and 1000 L of carbon tetrachloride.

  • Under stirring, add 176 kg of sodium bromide.

  • Slowly add 260 kg of hydrogen peroxide solution dropwise.

  • Heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.[4]

  • After the reaction, add water for washing to separate the organic and aqueous phases. The aqueous phase is treated as waste.

Step 2: Cyclization and Product Isolation

  • To the organic phase from the previous step, directly add 75 kg of ammonium dithiocarbamate, 1000 kg of water, and 22 kg of sodium carbonate.

  • Allow the cyclization reaction to proceed to completion.

  • Acidify the aqueous phase with acid to a pH of 1.5 to precipitate the product.

  • Filter the precipitate to obtain this compound.

The final product is obtained with a purity of 99.92% and a yield of 80.99%.[4]

Synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole

This synthesis is carried out using a solid super acid catalyst.

  • Add 240g of SO42-/TiO2-SnO2-Al2O3 solid acid catalyst and 500g of tetrahydrofuran to a 500ml reaction flask.

  • Cool the mixture to below 0°C and maintain the temperature between -5°C and 0°C.

  • Slowly add 80g of PAD solid over approximately 2.5 hours.

  • After the addition is complete, stir the mixture for another hour. The reaction is monitored by HPLC.

  • Upon completion, filter the reaction mixture. The solid acid catalyst can be washed with water and reused.

  • Evaporate the filtrate under reduced pressure to dryness.

  • Add 194ml of purified water to the residue and then slowly add 176g of 10% sodium hydroxide solution at 15-20°C.

  • Add 2.5g of activated carbon and decolorize for 0.5 hours.

  • Filter the solution and wash the filter cake with 50ml of purified water.

  • Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to 1.5, inducing precipitation.

  • Cool the solution to 0-5°C, stir for 0.5 hours, and then filter.

  • Wash the product with ice water until the pH is 5.0 and then dry under vacuum.

This process yields 47.3g of 2-mercapto-5-methyl-1,3,4-thiadiazole with a yield of 84.2% and a purity of ≥99.95%.[5]

Visualizing the Synthesis Pathways

The following diagrams illustrate the described synthetic workflows.

Synthesis_of_2_Mercapto_4_methyl_5_thiazoleacetic_acid cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization & Isolation Levulinic_acid Levulinic acid H2O2_NaBr H₂O₂ / NaBr in CCl₄ Levulinic_acid->H2O2_NaBr Brominated_intermediate Brominated Intermediate H2O2_NaBr->Brominated_intermediate 60°C, 2.5h Ammonium_dithiocarbamate Ammonium dithiocarbamate Na₂CO₃ in Water Brominated_intermediate->Ammonium_dithiocarbamate Cyclization Product 2-Mercapto-4-methyl- 5-thiazoleacetic acid Ammonium_dithiocarbamate->Product Acidification (pH 1.5)

Caption: Synthesis workflow for this compound.

Synthesis_of_2_mercapto_5_methyl_1_3_4_thiadiazole cluster_reaction Cyclization Reaction cluster_workup Work-up & Isolation PAD_solid PAD Solid Catalyst SO₄²⁻/TiO₂-SnO₂-Al₂O₃ in THF PAD_solid->Catalyst Cyclized_intermediate Cyclized Intermediate Catalyst->Cyclized_intermediate -5 to 0°C, 3.5h Purification Aqueous work-up (NaOH, HCl) Cyclized_intermediate->Purification Final_Product 2-Mercapto-5-methyl- 1,3,4-thiadiazole Purification->Final_Product Precipitation

Caption: Synthesis workflow for 2-Mercapto-5-methyl-1,3,4-thiadiazole.

Concluding Remarks

Both this compound and 2-mercapto-5-methyl-1,3,4-thiadiazole can be synthesized with high yields and purities, making them excellent candidates for pharmaceutical intermediates. The choice between them may depend on factors such as the cost and availability of starting materials and reagents, as well as the specific requirements of the subsequent synthetic steps. The synthesis of this compound from levulinic acid is a well-defined process. The synthesis of 2-mercapto-5-methyl-1,3,4-thiadiazole offers a slightly higher reported yield and purity and utilizes a reusable solid acid catalyst, which could be advantageous in terms of green chemistry and process economy. Researchers and drug development professionals should consider these factors when selecting an intermediate for their applications. Further process optimization for either route could potentially lead to even more efficient and cost-effective production.

References

The Guardian Molecules: A Comparative Analysis of Nanoparticle Capping Agent Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of nanoparticles is a critical factor influencing their efficacy and safety. The choice of capping agent, the molecular guardians that enshroud a nanoparticle, is paramount in preventing aggregation and maintaining desired physicochemical properties. This guide provides an objective comparison of the performance of common nanoparticle capping agents, supported by experimental data, to aid in the selection of the most suitable stabilizer for your research and development needs.

The primary role of a capping agent is to prevent the agglomeration of nanoparticles, which can otherwise lead to a loss of their unique size-dependent properties and potentially induce toxicity.[1][2] This stabilization is typically achieved through two main mechanisms: electrostatic repulsion, where charged capping agents create a repulsive force between particles, and steric hindrance, where bulky molecules physically prevent nanoparticles from coming into close contact.[3][4] The effectiveness of a capping agent is highly dependent on the nanoparticle core material, the surrounding medium, and the intended application.[5]

Comparative Stability of Common Capping Agents

The stability of nanoparticles functionalized with different capping agents can be quantitatively assessed by measuring parameters such as hydrodynamic diameter, polydispersity index (PDI), and zeta potential. The hydrodynamic diameter indicates the effective size of the nanoparticle including the capping agent and a layer of solvent, while the PDI is a measure of the heterogeneity of particle sizes. A lower PDI value signifies a more monodisperse sample. The zeta potential is an indicator of the surface charge of the nanoparticles and provides insight into the magnitude of electrostatic repulsion between particles; values more positive than +30 mV or more negative than -30 mV are generally considered to indicate good stability.[6]

Below is a summary of experimental data comparing the stability of nanoparticles with various capping agents.

Table 1: Stability of Silver Nanoparticles (AgNPs) with Different Capping Agents
Capping AgentStabilization MechanismAverage Particle Size (nm)Zeta Potential (mV)Key Findings & Stability Remarks
Polyvinylpyrrolidone (PVP)Steric Hindrance~10 - 20-Highly stable in various media, including those with high salt concentrations. PVP-stabilized AgNPs showed minimal aggregation over 21 days.[7][8][9]
Polyvinyl Alcohol (PVA)Steric Hindrance~15-46.6Demonstrated high stability and the smallest particle size compared to PEG, EDTA, and PVP in one study.[10]
CitrateElectrostatic Repulsion~10NegativeProne to aggregation in high ionic strength media due to shielding of the surface charge. Less stable compared to sterically stabilized nanoparticles.[7][8][9]
Dextran & Carboxymethyl-dextran (Dex & DexCM)Steric Hindrance~8 - 13-Showed high stability in water and bacterial culture media, leading to effective antibacterial activity.[5][11]
Bovine Serum Albumin (BSA)Steric and ElectrostaticVaries-Provides excellent stability and biocompatibility, and can act as a reducing agent.[1][4][12]
Table 2: Stability of Gold Nanoparticles (AuNPs) with Different Capping Agents
Capping AgentStabilization MechanismAverage Particle Size (nm)Zeta Potential (mV)Key Findings & Stability Remarks
Polyethylene Glycol (PEG)Steric Hindrance~10 - 50Near-neutralProvides excellent stability in biological media and reduces protein adsorption, leading to longer circulation times.[13][14]
CitrateElectrostatic Repulsion~10 - 20NegativeSimilar to AgNPs, citrate-capped AuNPs are susceptible to aggregation in high-salt buffers.[9]
ChitosanElectrostatic/StericVariesPositiveA biocompatible polymer that enhances stability.[1][4]
Amino Acids (e.g., Cysteine, Tyrosine)Electrostatic/Steric~8 - 28VariesCan act as both reducing and capping agents, with stability dependent on the specific amino acid.[15]

Experimental Protocols

Accurate assessment of nanoparticle stability is crucial. The following are detailed methodologies for key experiments used to characterize capped nanoparticles.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index (PDI)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is then used to calculate the hydrodynamic diameter and PDI.

Procedure:

  • Prepare a dilute suspension of the nanoparticles in the desired medium (e.g., deionized water, PBS, cell culture media). The concentration should be optimized to obtain a stable and reproducible signal.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Transfer the filtered sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the experimental parameters, including solvent viscosity and refractive index, temperature, and measurement angle.

  • Perform the measurement. The instrument's software will typically provide the Z-average diameter (an intensity-weighted average) and the PDI.

Zeta Potential Measurement

Principle: Zeta potential is determined by measuring the electrophoretic mobility of the nanoparticles in an applied electric field. The velocity of the particles is proportional to the magnitude of their surface charge.

Procedure:

  • Prepare the nanoparticle suspension in the desired medium, typically a low ionic strength buffer to ensure measurable electrophoretic mobility.

  • Inject the sample into a specialized zeta potential cell (e.g., a folded capillary cell).

  • Place the cell in the instrument.

  • The instrument will apply a voltage and use a laser to track the movement of the particles.

  • The software calculates the zeta potential based on the measured electrophoretic mobility and the properties of the medium.[6]

Transmission Electron Microscopy (TEM) for Morphological Analysis

Principle: TEM provides high-resolution images of nanoparticles by transmitting a beam of electrons through an ultrathin sample, allowing for direct visualization of their size, shape, and aggregation state.[16]

Procedure:

  • Place a drop of the dilute nanoparticle suspension onto a TEM grid (e.g., a carbon-coated copper grid).

  • Allow the solvent to evaporate completely. For polymer-coated nanoparticles, a negative stain (e.g., uranyl acetate) can be used to enhance contrast.

  • Insert the dried grid into the TEM holder.

  • Acquire images at various magnifications to assess the morphology and dispersion of the nanoparticles.

Visualizing Experimental Workflows

To further clarify the processes involved in nanoparticle stabilization and analysis, the following diagrams illustrate typical experimental workflows.

Nanoparticle_Synthesis_and_Capping cluster_synthesis Nanoparticle Synthesis cluster_capping Capping/Stabilization Metal_Precursor Metal Precursor (e.g., HAuCl4, AgNO3) Reaction_Vessel Reaction Vessel Metal_Precursor->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Sodium Citrate, NaBH4) Reducing_Agent->Reaction_Vessel Capping_Agent Capping Agent (e.g., PVP, PEG, Citrate) Reaction_Vessel->Capping_Agent Addition of Capping Agent Capped_NPs Capped Nanoparticles Capping_Agent->Capped_NPs

Workflow for Nanoparticle Synthesis and Capping.

Nanoparticle_Stability_Analysis cluster_characterization Stability Characterization Capped_NPs Capped Nanoparticle Suspension DLS Dynamic Light Scattering (DLS) - Hydrodynamic Diameter - Polydispersity Index (PDI) Capped_NPs->DLS Zeta_Potential Zeta Potential Analysis - Surface Charge Capped_NPs->Zeta_Potential TEM Transmission Electron Microscopy (TEM) - Size, Shape, Aggregation Capped_NPs->TEM UV_Vis UV-Vis Spectroscopy - Surface Plasmon Resonance Capped_NPs->UV_Vis Stability_Assessment Overall Stability Assessment DLS->Stability_Assessment Zeta_Potential->Stability_Assessment TEM->Stability_Assessment UV_Vis->Stability_Assessment

References

Evaluating the Cost-Effectiveness of 2-Mercapto-4-methyl-5-thiazoleacetic Acid in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the economic viability of synthesizing key chemical intermediates is a critical factor in the progression of a product pipeline. This guide provides a comparative analysis of synthetic routes for 2-Mercapto-4-methyl-5-thiazoleacetic acid, a crucial building block in the pharmaceutical industry, particularly in the synthesis of antibiotics such as Cefodizime.[1] By examining key metrics such as yield, reaction conditions, and starting material costs, this document aims to provide a clear and objective evaluation of the cost-effectiveness of its large-scale production.

Executive Summary

Data Presentation: Comparison of Synthetic Routes

ParameterLevulinic Acid RouteHantzsch Synthesis Route
Starting Materials Levulinic acid, Hydrogen peroxide, Sodium bromide, Ammonium dithiocarbamateEthyl acetoacetate, Chlorine (or other halogenating agent), Thiourea
Key Intermediates α-Halo-levulinic acidEthyl 2-chloroacetoacetate
Reported Yield "Good overall yield" reported for an optimized process, but specific quantitative data is not available in the reviewed literature.[1]High yields (often >80%) are commonly reported for the Hantzsch synthesis of various thiazole derivatives. Specific yield for the target molecule is not detailed in the available literature.
Reaction Conditions Multi-step process involving bromination followed by cyclization.[1]Typically a one-pot or two-step reaction involving chlorination of the β-ketoester followed by condensation with thiourea.
Estimated Raw Material Cost Moderate to HighLow to Moderate
Scalability Potentially scalable, but optimization is crucial for cost-effectiveness.Well-established and widely used in industrial synthesis, indicating good scalability.

Experimental Protocols

Route 1: Synthesis from Levulinic Acid (General Description)

This method involves a multi-step process which is described as follows:

  • Halogenation of Levulinic Acid: Levulinic acid is reacted with hydrogen peroxide and sodium bromide in a suitable solvent like carbon tetrachloride to produce an α-bromo derivative.

  • Cyclization: The resulting α-bromo-levulinic acid is then cyclized with ammonium dithiocarbamate in the presence of a base such as sodium carbonate to form this compound.[1]

Detailed experimental parameters, including stoichiometry, reaction times, and temperatures for each step, are not sufficiently detailed in the available public literature to provide a reproducible protocol.

Route 2: Hantzsch Thiazole Synthesis (Proposed Protocol)

The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings. For the synthesis of this compound, the reaction would proceed via the condensation of an α-haloketone with thiourea.

Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate

  • Materials: Ethyl acetoacetate, Sulfuryl chloride (or chlorine gas).

  • Procedure: Ethyl acetoacetate is carefully reacted with a chlorinating agent, such as sulfuryl chloride, typically in an inert solvent. The reaction is usually carried out at a controlled temperature to prevent side reactions. The product, ethyl 2-chloro-3-oxobutanoate, is then isolated and purified.

Step 2: Condensation with Thiourea

  • Materials: Ethyl 2-chloro-3-oxobutanoate, Thiourea, a suitable solvent (e.g., ethanol).

  • Procedure: Ethyl 2-chloro-3-oxobutanoate is reacted with thiourea in a solvent like ethanol. The mixture is typically heated to reflux to drive the condensation and cyclization reaction. The resulting thiazole derivative can then be isolated and purified. Subsequent hydrolysis of the ester group would yield the final product, this compound.

While this represents a standard approach for Hantzsch synthesis, specific optimized conditions and yields for the synthesis of this compound require further experimental investigation.

Mandatory Visualization

experimental_workflow cluster_levulinic Levulinic Acid Route cluster_hantzsch Hantzsch Synthesis Route LA Levulinic Acid Halo_LA α-Halo-levulinic acid LA->Halo_LA Halogenation Product_L 2-Mercapto-4-methyl- 5-thiazoleacetic acid Halo_LA->Product_L Cyclization with Ammonium Dithiocarbamate EAA Ethyl Acetoacetate Chloro_EAA Ethyl 2-chloroacetoacetate EAA->Chloro_EAA Chlorination Thiazole_Ester Thiazole Ester Intermediate Chloro_EAA->Thiazole_Ester Condensation with Thiourea Product_H 2-Mercapto-4-methyl- 5-thiazoleacetic acid Thiazole_Ester->Product_H Hydrolysis

Figure 1: Comparative workflow of the two main synthetic routes for this compound.

Conclusion

The evaluation of the most cost-effective synthesis route for this compound on a large scale is a multifaceted task that depends on various factors including raw material cost, process efficiency (yield), and operational complexity. The Hantzsch synthesis appears to be a strong candidate for industrial production due to its historically high yields and the use of relatively inexpensive and accessible starting materials. However, the levulinic acid route, which utilizes a biomass-derived starting material, could become more competitive with process optimization and fluctuations in raw material pricing.

For any large-scale synthesis campaign, it is imperative to conduct thorough process development and optimization studies for both routes to determine the most economically viable option. This should include a detailed cost analysis of raw materials from various suppliers, optimization of reaction conditions to maximize yield and minimize reaction times, and an assessment of the environmental impact of each route. The information presented in this guide serves as a foundational resource for researchers and professionals to initiate such evaluations.

References

Safety Operating Guide

Proper Disposal of 2-Mercapto-4-methyl-5-thiazoleacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-Mercapto-4-methyl-5-thiazoleacetic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals. The core principle of disposal for this compound is to treat it as hazardous waste and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Hazard Information

This compound is classified as an irritant, affecting the skin, eyes, and respiratory system.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.

Hazard Classification & PPEDetails
GHS Hazard Statements H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Signal Word Warning[1][3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1] A dust mask (type N95 or equivalent) is also recommended.[3]
Storage Store in a well-ventilated place and keep the container tightly closed.[1] The storage area should be locked.[1][4] It is classified under Storage Class 11: Combustible Solids.[3]
Incompatibilities Store away from bases and oxidizing agents.

Pre-Disposal and Waste Accumulation Protocol

Proper segregation and labeling of chemical waste are foundational to safe disposal. Never mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.

  • Waste Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting waste. The container must be in good condition and have a secure lid.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[5] Do not use abbreviations.

  • Segregation : Keep the waste container for this compound separate from other chemical waste, particularly bases and oxidizing agents, to prevent inadvertent chemical reactions.

  • Storage of Waste : Store the sealed waste container in a designated hazardous waste accumulation area, which should be a well-ventilated and controlled-access location.

Step-by-Step Disposal Procedure

The primary and mandated disposal route for this compound is through a licensed professional waste disposal service, coordinated by your institution's EHS department.[1][4]

  • Contact EHS : Once your waste container is ready for disposal, contact your institution's EHS office to schedule a hazardous waste pickup.

  • Documentation : Complete any required waste disposal forms or manifests provided by your EHS department. This documentation is crucial for regulatory compliance.

  • Handover : At the scheduled time, trained EHS personnel or a licensed contractor will collect the waste for transport to an approved treatment, storage, and disposal facility.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert : Notify personnel in the immediate area of the spill and restrict access.

  • Ventilate : Ensure the area is well-ventilated.

  • Consult SDS : Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.

  • Cleanup : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[7] Avoid using combustible materials like paper towels for initial containment.[7]

  • Collect Waste : Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water.[7]

  • Dispose of Cleanup Materials : All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Diagram of Disposal Workflow

cluster_prep Pre-Disposal cluster_disposal Disposal cluster_spill Spill Response A Identify Waste: This compound B Select & Label Compatible Waste Container A->B C Segregate from Incompatible Chemicals B->C D Store in Designated Hazardous Waste Area C->D E Contact Institutional EHS Department D->E F Complete Waste Disposal Forms E->F G Schedule & Await Professional Waste Pickup F->G H Transfer to Licensed Disposal Facility G->H I Evacuate & Alert J Contain Spill with Inert Absorbent I->J K Collect & Dispose of Cleanup Materials as Hazardous Waste J->K L Decontaminate Area K->L M Report to Supervisor & EHS L->M

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Mercapto-4-methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-Mercapto-4-methyl-5-thiazoleacetic acid. The information is intended to equip laboratory personnel with the necessary knowledge to work with this compound safely and effectively, thereby fostering a culture of safety and building trust in our commitment to your research needs beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety and prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes.
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDisposable, powder-free. Check for breakthrough time information.Provides protection against incidental contact. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[2][3][4][5]
Body Protection Laboratory CoatLong-sleeved, flame-retardant material recommended.Protects skin and personal clothing from contamination.
Respiratory Protection N95 or equivalent respiratorNIOSH-approvedRequired when handling the powder form of the compound or in areas with inadequate ventilation to prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe preparation, handling, and disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Carefully Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution as Needed handle_dissolve->handle_transfer disp_waste Collect Waste in Labeled Container handle_transfer->disp_waste emergency_spill Spill Containment handle_transfer->emergency_spill disp_neutralize Neutralize or Prepare for Incineration disp_waste->disp_neutralize disp_dispose Dispose via Licensed Waste Service disp_neutralize->disp_dispose emergency_exposure First Aid for Exposure emergency_spill->emergency_exposure

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Preparation and Handling:

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in Table 1 before handling the chemical.

  • Weighing and Transfer: When weighing the solid material, do so carefully to avoid generating dust. Use appropriate tools for transfers to minimize the risk of spills.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled container for proper disposal.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

Waste Collection:

  • All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

Disposal Methods:

Due to its chemical nature as a mercaptan and a thiazole derivative, the following disposal methods are recommended:

  • Incineration: Controlled incineration in a hazardous waste facility is a suitable method for the disposal of mercaptan-containing waste.[6][7] This process converts the compound into less harmful substances.

  • Chemical Neutralization: For liquid waste containing mercaptans, chemical neutralization can be an effective pre-treatment step. This often involves oxidation using agents like sodium hypochlorite (bleach) or hydrogen peroxide to convert the mercaptans into less volatile and odorous compounds.[8] However, the reactivity of the thiazoleacetic acid moiety should be considered, and this should only be performed by trained personnel.

  • Licensed Waste Disposal Service: All chemical waste must be disposed of through a licensed and certified hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercapto-4-methyl-5-thiazoleacetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Mercapto-4-methyl-5-thiazoleacetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。